Product packaging for 2-Methyl-9H-carbazole(Cat. No.:CAS No. 27323-29-1)

2-Methyl-9H-carbazole

Cat. No.: B3422935
CAS No.: 27323-29-1
M. Wt: 181.23 g/mol
InChI Key: PWJYOTPKLOICJK-UHFFFAOYSA-N
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Description

2-Methyl-9H-carbazole (CAS Number: 3652-91-3) is a tricyclic aromatic organic compound featuring two benzene rings fused to a five-membered nitrogen-containing ring, with a methyl substituent at the 2-position . This compound is a derivative of the privileged carbazole scaffold, which is widely recognized for its significant potential in pharmaceutical development and material science . In research settings, this compound serves as a versatile synthetic intermediate and a core structural unit for developing novel bioactive molecules. The carbazole core is known to exhibit a diverse range of biological activities . Specific derivatives and related carbazole compounds have demonstrated notable antimicrobial properties , showing efficacy against various bacterial and fungal strains . Furthermore, carbazole derivatives have been investigated for their anticancer potential , with mechanisms of action that include reactivating the p53 tumor suppressor pathway and inducing senescence in cancer cells . Recent studies have also highlighted the neuroprotective capabilities of certain carbazole alkaloids, such as acetylcholinesterase (AChE) inhibition and the reduction of amyloid-beta fibrillization, marking them as promising scaffolds for neurodegenerative disease research . The compound is also of interest in organic electronics due to the electron-donating and charge-transport properties inherent to the carbazole structure . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N B3422935 2-Methyl-9H-carbazole CAS No. 27323-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-9H-carbazole
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InChI

InChI=1S/C13H11N/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8,14H,1H3
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InChI Key

PWJYOTPKLOICJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC=C3N2
Source PubChem
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Molecular Formula

C13H11N
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DSSTOX Substance ID

DTXSID9073963
Record name 9H-Carbazole, 2-methyl-
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Molecular Weight

181.23 g/mol
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CAS No.

3652-91-3, 27323-29-1
Record name 2-Methylcarbazole
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Foundational & Exploratory

Introduction: The Significance of the Carbazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-9H-carbazole: Structure, Properties, and Applications

Carbazole is a tricyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its rigid, planar, and electron-rich π-conjugated system provides a unique structural framework.[3] This core structure is found in numerous naturally occurring alkaloids with potent biological activities and serves as a foundational building block for a vast array of synthetic compounds.[2][4] Carbazole derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[2][5]

This compound, a simple substituted derivative, is a crucial starting material and intermediate. The strategic placement of the methyl group at the C2 position subtly modulates the electronic properties of the carbazole nucleus, influencing its reactivity and the biological activity of its subsequent derivatives. This guide offers a detailed exploration of its chemical identity, properties, synthesis, and applications.

Chemical Structure and Physicochemical Properties

This compound is an aromatic organic compound consisting of two benzene rings fused to a central five-membered nitrogen-containing ring, with a methyl group substituent.[6][7]

Systematic Information:

  • IUPAC Name: this compound[8]

  • Chemical Formula: C₁₃H₁₁N[6][7]

  • CAS Registry Number: 3652-91-3[6][7]

  • Synonyms: 2-Methylcarbazole, 2-Methyldibenzopyrrole[6][7]

The molecule's structure is fundamentally planar, a feature critical for its ability to intercalate with DNA and interact with enzyme active sites, which underpins the biological activity of many of its derivatives.[9]

Physicochemical Data Summary

The physical and chemical properties of this compound dictate its handling, reactivity, and formulation characteristics. These key quantitative data points are summarized below.

PropertyValueSource
Molecular Weight 181.2331 g/mol [6][7][8]
Appearance Yellow crystals or powder[10]
Melting Point 259 °C (532 K)[6]
Boiling Point 377 °C (650.15 K)[10]
Density 1.17 g/cm³[10]
Solubility Insoluble in water; Soluble in organic solvents such as Toluene, Chloroform, and Dimethyl sulfoxide (DMSO).[10][10]

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a primary technique for determining the molecular weight. The mass spectrum will show a prominent molecular ion (M+) peak corresponding to the exact mass of the molecule (181.23 g/mol ), confirming its elemental composition.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions for this compound include N-H stretching vibrations around 3400 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and C=C stretching bands for the aromatic rings in the 1600-1450 cm⁻¹ region.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is the most powerful tool for structural elucidation. For this compound, one would expect to see a singlet for the N-H proton (often broad), a singlet for the methyl (CH₃) protons around δ 2.5 ppm, and a series of multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the seven distinct aromatic protons. The specific splitting patterns and chemical shifts provide definitive proof of the 2-position substitution.

    • ¹³C NMR: The carbon NMR spectrum will show 13 distinct signals, one for the methyl carbon and twelve for the aromatic carbons, confirming the molecular structure.

Synthesis Methodology: A Representative Protocol

Numerous methods exist for synthesizing the carbazole core.[13] A common and effective approach involves the palladium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls. This method is favored for its efficiency and tolerance of various functional groups.[13]

Protocol: Palladium-Catalyzed Synthesis of this compound

This protocol describes a self-validating system where reaction progress can be monitored via Thin-Layer Chromatography (TLC), and the final product's purity is confirmed by melting point and spectroscopic analysis.

Step 1: Preparation of the Starting Material The synthesis begins with a suitably substituted 2-aminobiphenyl. For this compound, the required precursor is 4'-methylbiphenyl-2-amine.

Step 2: Cyclization Reaction

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4'-methylbiphenyl-2-amine in a suitable high-boiling solvent like DMF or toluene.

  • Add a palladium catalyst, such as Pd(OAc)₂, and a copper co-catalyst, like Cu(OAc)₂.

    • Causality Explanation: The palladium catalyst is essential for activating the C-H bonds required for ring closure. The copper co-catalyst acts as an oxidant to regenerate the active Pd(II) species, allowing the catalyst to turn over and making the reaction efficient with only a catalytic amount. Air serves as the terminal oxidant in this system.[13]

  • Heat the reaction mixture to reflux (typically 110-140 °C) under an air atmosphere.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the solid catalysts.

  • Transfer the filtrate to a separatory funnel and dilute with an organic solvent like ethyl acetate. Wash sequentially with water and brine to remove the DMF and any inorganic impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

While this compound itself is not typically the final active pharmaceutical ingredient (API), it is an exceptionally valuable scaffold for developing new therapeutic agents. Its structure allows for functionalization at several key positions, most notably the N9 nitrogen and various positions on the aromatic rings.

  • Anticancer Agents: Many potent anticancer drugs are carbazole derivatives.[14][15] The planar carbazole system can intercalate into DNA, while substituents at various positions can interact with enzymes like topoisomerase, inhibiting cancer cell proliferation.[15] Compounds derived from carbazole scaffolds have shown efficacy against human breast cancer cell lines (MCF-7).[5][14]

  • Antimicrobial Agents: N-substituted carbazole derivatives have demonstrated excellent antibacterial and antifungal activities.[5] The core structure serves as a lipophilic anchor that can facilitate membrane disruption or interaction with intracellular targets in microbes.[1][9]

  • Neuroprotective Agents: Certain carbazole derivatives exhibit significant neuroprotective abilities, potentially through antioxidant mechanisms.[5]

  • Antidiabetic Agents: Recent studies have highlighted the potential of carbazole derivatives in managing diabetes by modulating glucose metabolism and protecting pancreatic β-cells.[16]

Role as a Versatile Chemical Scaffold

The diagram below illustrates how the this compound core is a launchpad for creating diverse, biologically active molecules.

Scaffold Core This compound (Core Scaffold) N_Sub N9-Alkylation/ Arylation Core->N_Sub Ring_Func Ring Functionalization (e.g., Halogenation, Nitration) Core->Ring_Func Side_Chain Side-Chain Elaboration Core->Side_Chain Anticancer Anticancer Activity N_Sub->Anticancer Antimicrobial Antimicrobial Activity N_Sub->Antimicrobial Ring_Func->Anticancer Anti_Inflam Anti-inflammatory Properties Ring_Func->Anti_Inflam Side_Chain->Antimicrobial Neuro Neuroprotective Effects Side_Chain->Neuro

Caption: this compound as a versatile drug development scaffold.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its parent compound, carbazole.

  • Hazards: Carbazole and its derivatives may cause skin and serious eye irritation.[17][18] Some sources indicate that carbazole is suspected of causing cancer based on animal studies and may have long-term adverse effects on aquatic life.[19][20][21]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[18][19]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to minimize dust generation and inhalation.[18][19] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[19]

  • Storage: Store in a cool, dry place in a tightly sealed container.[19]

Always consult the specific Safety Data Sheet (SDS) for this compound before use.[17][18][19][20]

Conclusion

This compound is more than a simple chemical compound; it is a strategic building block in the fields of medicinal chemistry and materials science. Its well-defined structure, characterized by a rigid and electronically tunable carbazole core, makes it an ideal starting point for the synthesis of complex molecules with significant therapeutic potential. Understanding its fundamental properties, synthesis, and safety is paramount for researchers aiming to leverage this versatile scaffold to develop the next generation of innovative drugs and materials.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-9H-carbazole from Basic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 2-Methyl-9H-carbazole Scaffold

The carbazole heterocycle is a cornerstone in modern chemistry, with its rigid, planar, and electron-rich structure making it a privileged scaffold in both materials science and medicinal chemistry. Among its derivatives, this compound emerges as a particularly valuable building block. Its strategic methyl substitution at the C2 position subtly modulates the electronic properties of the carbazole core, influencing its photophysical characteristics and biological activity. This unique profile makes it a sought-after precursor in the development of advanced organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a key intermediate in the synthesis of pharmacologically active compounds. This guide provides an in-depth exploration of the principal synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.

I. Classical Approaches: Building the Carbazole Core

Traditional methods for carbazole synthesis, while sometimes demanding harsh conditions, offer robust and cost-effective routes from readily available starting materials.

A. The Borsche-Drechsel/Fischer Indole Synthesis Route

A widely employed and adaptable method for the synthesis of carbazoles is the Borsche-Drechsel cyclization, which can be considered a variation of the Fischer indole synthesis.[1][2] This approach involves the acid-catalyzed cyclization of an arylhydrazone, followed by an aromatization step to yield the final carbazole.[1] For the synthesis of this compound, the logical starting material is p-tolylhydrazine, which is commercially available.

Mechanism Insight: The reaction proceeds through the formation of a phenylhydrazone from the reaction of p-tolylhydrazine and cyclohexanone.[2] Under acidic conditions, the hydrazone undergoes a tautomeric shift to an enamine intermediate. A subsequent[3][3]-sigmatropic rearrangement, a key step in the Fischer indole synthesis, leads to a di-imine intermediate. This intermediate then undergoes cyclization and elimination of ammonia to form 2-methyl-1,2,3,4-tetrahydro-9H-carbazole.[2] The final step is the dehydrogenation of the tetrahydrocarbazole to the fully aromatic this compound.

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Synthesis of 2-Methyl-1,2,3,4-tetrahydro-9H-carbazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-tolylhydrazine hydrochloride (1 equivalent) and cyclohexanone (1 equivalent) in glacial acetic acid.

  • Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Dehydrogenation to this compound

  • Reaction Setup: In a suitable solvent such as toluene or xylene, dissolve the 2-methyl-1,2,3,4-tetrahydro-9H-carbazole (1 equivalent).

  • Aromatization: Add a dehydrogenating agent such as chloranil or palladium on carbon (Pd/C).

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture and filter to remove the dehydrogenating agent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization to yield a crystalline solid.

Borsche_Drechsel_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Aromatization p_tolylhydrazine p-Tolylhydrazine reaction1 Acid-catalyzed Condensation & Cyclization p_tolylhydrazine->reaction1 cyclohexanone Cyclohexanone cyclohexanone->reaction1 tetrahydrocarbazole 2-Methyl-1,2,3,4-tetrahydro-9H-carbazole reaction1->tetrahydrocarbazole dehydrogenation Dehydrogenation (e.g., Pd/C, heat) tetrahydrocarbazole->dehydrogenation final_product This compound dehydrogenation->final_product

Caption: Workflow for the Borsche-Drechsel Synthesis of this compound.

B. The Graebe-Ullmann Synthesis

The Graebe-Ullmann synthesis is another classical method that involves the thermal decomposition of a 1,2,3-benzotriazole derivative, which is in turn generated from the diazotization of an o-aminodiarylamine.[4] To synthesize this compound via this route, the key precursor is 2-amino-4'-methylbiphenyl.

Mechanism Insight: The synthesis begins with the diazotization of 2-amino-4'-methylbiphenyl using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This salt readily cyclizes to form the corresponding 1-phenyl-1,2,3-benzotriazole. Upon heating, the benzotriazole derivative eliminates a molecule of nitrogen gas to generate a diradical intermediate, which then cyclizes to form the stable carbazole ring system.[5]

Plausible Precursor Synthesis: Suzuki-Miyaura Coupling for 2-Amino-4'-methylbiphenyl

The required 2-amino-4'-methylbiphenyl can be efficiently synthesized using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromoaniline and 4-methylphenylboronic acid.

Experimental Protocol: Graebe-Ullmann Synthesis of this compound

Step 1: Synthesis of 2-Amino-4'-methylbiphenyl (via Suzuki-Miyaura Coupling)

  • Reaction Setup: In a reaction vessel, combine 2-bromoaniline (1 equivalent), 4-methylphenylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base such as potassium carbonate or sodium carbonate.

  • Solvent: Add a suitable solvent system, typically a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction, and separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Step 2: Diazotization and Cyclization

  • Diazotization: Dissolve the 2-amino-4'-methylbiphenyl in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water, and cool the solution in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature.

  • Cyclization: After the diazotization is complete, heat the reaction mixture. The thermal decomposition of the intermediate benzotriazole will lead to the formation of this compound.

  • Work-up and Purification: Cool the reaction mixture and neutralize it. The crude product can be collected by filtration or extraction and purified by recrystallization or column chromatography.

Graebe_Ullmann_Workflow cluster_step1 Precursor Synthesis cluster_step2 Graebe-Ullmann Reaction bromoaniline 2-Bromoaniline suzuki Suzuki-Miyaura Coupling bromoaniline->suzuki boronic_acid 4-Methylphenylboronic acid boronic_acid->suzuki aminobiphenyl 2-Amino-4'-methylbiphenyl suzuki->aminobiphenyl diazotization Diazotization (NaNO₂, H⁺) aminobiphenyl->diazotization cyclization Thermal Cyclization diazotization->cyclization final_product This compound cyclization->final_product

Caption: Workflow for the Graebe-Ullmann Synthesis of this compound.

II. Modern Catalytic Approaches: Efficiency and Versatility

Modern organic synthesis has been revolutionized by the development of transition-metal-catalyzed cross-coupling reactions. These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

A. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and can be adapted for the synthesis of carbazoles through an intramolecular cyclization.[6] A plausible route to this compound would involve the coupling of a suitably substituted aniline and a dihaloarene, followed by an intramolecular C-H activation/C-N bond formation.

Mechanism Insight: The Buchwald-Hartwig Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[6]

For carbazole synthesis, this is often a tandem process where an initial intermolecular amination is followed by an intramolecular direct arylation.

Proposed Synthetic Route and Protocol

A potential route involves the reaction of 2,2'-dihalobiphenyl with methylamine in a Buchwald-Hartwig amination reaction. A more convergent approach would be the reaction of a substituted aniline with a dihaloarene. For this compound, one could envision the reaction of 3-methylaniline with 1,2-dihalobenzene, followed by an intramolecular cyclization.

Representative Experimental Protocol:

  • Reaction Setup: In a glovebox, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., Cs₂CO₃ or K₃PO₄).

  • Reagents: Add the aryl halide (e.g., 2-bromo-1-iodobenzene) and the aniline (e.g., 4-methylaniline).

  • Solvent and Reaction: Add an anhydrous solvent (e.g., toluene or dioxane) and heat the reaction mixture under an inert atmosphere.

  • Work-up and Purification: After cooling, the reaction mixture is typically filtered through a pad of celite, concentrated, and the residue is purified by column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_ArX L_nPd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine [L_nPd(II)(Ar)(NHR')]+X- PdII_ArX->PdII_Amine + R'NH₂ PdII_Amido L_nPd(II)(Ar)(NR') PdII_Amine->PdII_Amido - Base-H⁺ PdII_Amido->Pd0 Regeneration Product Ar-NR' PdII_Amido->Product Reductive Elimination

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

III. Comparative Analysis of Synthetic Routes

Synthetic Route Precursors Key Reagents/Catalysts Reaction Conditions Typical Yields Advantages Disadvantages
Borsche-Drechsel/Fischer Indole p-Tolylhydrazine, CyclohexanoneAcid catalyst (e.g., Acetic Acid, H₂SO₄), Dehydrogenating agent (e.g., Pd/C, Chloranil)Reflux temperaturesModerate to GoodCost-effective, readily available starting materials.Harsh acidic conditions, multi-step process.
Graebe-Ullmann Synthesis 2-Amino-4'-methylbiphenylNaNO₂, Strong Acid, HeatLow temperature for diazotization, high temperature for cyclizationGoodCan be high-yielding for specific substrates.Precursor synthesis required, potentially hazardous diazonium intermediates.
Buchwald-Hartwig Amination Substituted anilines and dihaloarenesPalladium catalyst, Phosphine ligand, BaseMild to moderate temperaturesGood to ExcellentHigh functional group tolerance, milder conditions.Cost of catalyst and ligands, requires inert atmosphere.
Ullmann Condensation Substituted anilines and aryl halidesCopper catalyst, Ligand, BaseHigh temperaturesModerate to GoodLower cost catalyst compared to palladium.Often requires high temperatures and stoichiometric copper.[7]

IV. Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by a range of spectroscopic techniques.

  • Molecular Formula: C₁₃H₁₁N[8]

  • Molecular Weight: 181.23 g/mol [8]

  • Appearance: Typically a white to off-white crystalline solid.

  • Melting Point: Approximately 259 °C (532 K)[9]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the N-H proton, and the methyl group protons. The aromatic region will be complex due to the unsymmetrical substitution.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals for the 13 carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 181.[8]

V. Conclusion

The synthesis of this compound can be achieved through a variety of methods, each with its own set of advantages and challenges. Classical methods like the Borsche-Drechsel/Fischer Indole and Graebe-Ullmann syntheses provide reliable and cost-effective routes from basic precursors. For researchers requiring milder conditions and broader functional group compatibility, modern palladium-catalyzed methods such as the Buchwald-Hartwig amination offer a powerful and efficient alternative. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific requirements of the research or development project. This guide provides a comprehensive overview to aid in the selection and implementation of the most suitable synthetic strategy for obtaining this valuable carbazole derivative.

VI. References

  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.). Retrieved from --INVALID-LINK--

  • Borsche–Drechsel cyclization. (2023, December 2). In Wikipedia. Retrieved from --INVALID-LINK--

  • Improved Processes For The Preparation Of 2 Cyano 4 Methylbiphenyl Derivatives (Otbn). (n.d.). Retrieved from --INVALID-LINK--

  • Buchwald–Hartwig amination. (2023, November 29). In Wikipedia. Retrieved from --INVALID-LINK--

  • 9H-Carbazole, 2-methyl-. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. (2024, May 21). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Fischer indole synthesis. (2023, November 20). In Wikipedia. Retrieved from --INVALID-LINK--

  • Process for catalytic synthesis of 2-cyano-4'-methyl biphenyl. (n.d.). Retrieved from --INVALID-LINK--

  • GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE.... (2022, February 8). YouTube. Retrieved from --INVALID-LINK--

  • 9-((2-methyl-1H-imidazole-1-yl)ethyl)-9H-carbazole synthesis method. (n.d.). SciSpace. Retrieved from --INVALID-LINK--

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References

An In-depth Technical Guide to the Physical Properties of 2-Methyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the key physical properties of 2-Methyl-9H-carbazole, a heterocyclic aromatic compound of significant interest to researchers and professionals in drug development and materials science. This document will delve into the melting point and solubility characteristics of this compound, offering not just data, but also the underlying scientific principles and detailed experimental methodologies for their determination.

Introduction to this compound

This compound is a derivative of carbazole, a tricyclic aromatic heterocycle. The introduction of a methyl group to the carbazole framework can significantly influence its physical and chemical properties, impacting its applications in areas such as organic light-emitting diodes (OLEDs), photovoltaics, and as a scaffold in medicinal chemistry. An accurate understanding of its physical properties is paramount for its synthesis, purification, and formulation in various applications.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, processing, and application. The following sections detail its melting point and solubility profile.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[1] For a pure compound, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. The presence of impurities will generally lead to a depression and broadening of the melting point range.[2]

Table 1: Reported Melting Point of this compound

PropertyValue
Melting Point113.00 °C[3]
(386.15 K)[3]

Note: It is crucial to distinguish this compound from its isomer, 9-methyl-9H-carbazole, which has a reported melting point of 89 °C.

Solubility Profile

The solubility of a compound is a key determinant of its utility in various experimental and industrial processes, including reaction chemistry, purification, and formulation. This compound, being a largely non-polar aromatic molecule, exhibits characteristic solubility behavior.

Qualitative Solubility Insights:

This compound is generally characterized by its poor solubility in water due to its hydrophobic nature.[3] Conversely, it demonstrates good solubility in a range of common organic solvents. This behavior is governed by the "like dissolves like" principle, where non-polar solutes dissolve well in non-polar solvents, and polar solutes in polar solvents.

Table 2: Qualitative Solubility of this compound in Common Solvents

Solvent ClassSolventSolubilityRationale
Polar Protic WaterInsolubleThe hydrophobic carbazole backbone dominates over any potential for hydrogen bonding.[3]
EthanolSlightly SolubleLimited solubility is expected due to the polarity of the hydroxyl group in ethanol, though some dissolution may occur.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[3]
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is an effective solvent for many organic molecules.
Non-Polar Aromatic TolueneSolubleThe similar aromatic nature of toluene and this compound facilitates dissolution.[3]
Halogenated ChloroformSolubleChloroform is a common solvent for non-polar to moderately polar organic compounds.[3]
Dichloromethane (DCM)SolubleDCM is another effective halogenated solvent for a wide array of organic molecules.

Experimental Determination of Physical Properties

To ensure the scientific integrity of research and development, the accurate determination of physical properties is essential. The following sections provide detailed, self-validating protocols for measuring the melting point and solubility of this compound.

Protocol for Melting Point Determination

This protocol utilizes the capillary method, a widely accepted technique for accurate melting point determination.[4]

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle to ensure uniform packing.[1][5]

    • Press the open end of a thin-walled capillary tube into the powdered sample.[5]

    • Invert the capillary tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample into the sealed end.[5] The packed sample height should be approximately 2-3 mm.[4][5]

  • Measurement:

    • Place the packed capillary tube into the heating block of a melting point apparatus.[5]

    • If the approximate melting point is known, rapidly heat the block to about 15-20°C below the expected melting point.[1][5]

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[1]

    • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point.[2]

  • Self-Validation:

    • A sharp melting point range (≤ 1°C) is indicative of a pure compound.

    • Perform at least two measurements to ensure reproducibility.

    • If the melting point is depressed and the range is broad, the sample may be impure and require further purification.[1]

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation A Obtain Dry Sample B Crush to Fine Powder A->B C Pack Capillary Tube B->C D Insert into Apparatus C->D E Rapid Heat to ~T_m - 20°C D->E F Slow Heat (1-2°C/min) E->F G Record Melting Range F->G H Sharp Range? G->H I Reproducible? H->I Yes J Result Validated I->J Yes

Caption: Workflow for determining the melting point of this compound.

Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to assessing the solubility of this compound in various solvents.

Methodology:

  • Preparation:

    • Label a series of small, dry test tubes with the names of the solvents to be tested (e.g., Water, Ethanol, Toluene, DMSO).

    • Add approximately 10-20 mg of this compound to each test tube.

  • Observation:

    • To each tube, add the respective solvent dropwise, starting with 0.5 mL.

    • After each addition, agitate the mixture vigorously for at least 30 seconds.

    • Observe if the solid dissolves completely. If not, continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL.[6]

    • Record the observations as "insoluble," "sparingly soluble," or "soluble."

  • Heating Effects (for sparingly soluble samples):

    • If a sample appears to be sparingly soluble at room temperature, gently warm the test tube in a water bath.

    • Observe if solubility increases with temperature.

    • Allow the solution to cool to room temperature and observe if the compound precipitates, indicating that supersaturation may have occurred.[7]

  • Self-Validation:

    • Use a consistent amount of solute and solvent volumes for each test to ensure comparability.

    • Repeat the test for any ambiguous results.

    • The results should align with the chemical principles of solubility (i.e., "like dissolves like").

Workflow for Qualitative Solubility Testing

SolubilityWorkflow A Add ~15mg of this compound to Labeled Test Tubes B Add 0.5 mL of Solvent A->B C Agitate Vigorously B->C D Observe for Dissolution C->D G Observe for Dissolution C->G E Record as 'Soluble' D->E Yes F Add Solvent up to 3 mL D->F No F->C G->E Yes H Record as 'Sparingly Soluble' or 'Insoluble' G->H No I Gently Heat H->I J Observe for Dissolution I->J K Note Temperature Effect J->K

Caption: Workflow for the qualitative solubility determination of this compound.

Safety and Handling

Based on the safety data for the parent compound, 9H-Carbazole, appropriate safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated area or a fume hood.[8][9] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[8] Avoid inhalation of dust and contact with skin and eyes.[8][9]

Conclusion

This technical guide has provided a detailed overview of the melting point and solubility of this compound. The presented data and experimental protocols are intended to equip researchers, scientists, and drug development professionals with the necessary information for the effective handling, purification, and application of this important compound. Adherence to the detailed methodologies will ensure the generation of accurate and reliable data, upholding the principles of scientific integrity.

References

Spectroscopic Data of 2-Methyl-9H-carbazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-9H-carbazole (CAS No: 3652-91-3), a significant heterocyclic aromatic compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral information but also the underlying principles guiding data acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

This compound is a derivative of carbazole, a tricyclic aromatic amine. The introduction of a methyl group at the C-2 position subtly alters the electronic distribution and, consequently, the spectroscopic signature of the parent molecule. Understanding these spectroscopic characteristics is paramount for confirming the identity, purity, and structural integrity of the compound in various applications.

The molecular formula of this compound is C₁₃H₁₁N, with a molecular weight of approximately 181.24 g/mol .[1][2] The structural features—an N-H bond, a methyl group, and a substituted aromatic system—give rise to characteristic signals in NMR, IR, and Mass Spectra, which will be explored in detail.

Molecular Structure with Atom Numbering for NMR Analysis

To facilitate a clear and unambiguous discussion of the NMR data, the following numbering scheme for the carbon and hydrogen atoms of this compound is adopted. This numbering is crucial for the assignment of specific signals to their corresponding nuclei within the molecule.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic, amine, and aliphatic regions. The chemical shifts are influenced by the electron-donating nature of the amine and methyl groups and the anisotropic effects of the aromatic rings.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0Broad Singlet1HN-H (9)
~7.9Doublet1HH-4
~7.8Singlet1HH-1
~7.4Doublet1HH-5
~7.3Triplet1HH-7
~7.2Doublet1HH-8
~7.1Triplet1HH-6
~7.0Doublet1HH-3
~2.4Singlet3H-CH₃ (at C-2)

Data extracted from the Spectral Database for Organic Compounds (SDBS).

Interpretation of the ¹H NMR Spectrum:

  • N-H Proton: The proton attached to the nitrogen (H-9) typically appears as a broad singlet in the downfield region (~8.0 ppm) due to moderate-speed exchange and quadrupolar broadening from the nitrogen atom. Its chemical shift can be sensitive to solvent and concentration.

  • Aromatic Protons: The seven aromatic protons appear in the range of ~7.0-7.9 ppm. The specific assignments are based on the electronic effects of the substituents and the expected coupling patterns. The methyl group at C-2 is electron-donating, which would slightly shield the protons on its ring. Protons H-1 and H-3 are in ortho and para positions, respectively, to the methyl group and will be most affected. H-4 is adjacent to the nitrogen atom and is expected to be deshielded. The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) will exhibit chemical shifts more similar to those of carbazole itself.

  • Methyl Protons: The three protons of the methyl group at C-2 give rise to a sharp singlet at approximately 2.4 ppm, a characteristic region for methyl groups attached to an aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's asymmetry, thirteen distinct carbon signals are expected.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~140C-4a
~138C-9a
~128C-2
~126C-4b
~125C-5a
~123C-4
~121C-1
~120C-7
~119C-6
~118C-3
~110C-5
~109C-8
~21-CH₃

Data extracted from the Spectral Database for Organic Compounds (SDBS).

Interpretation of the ¹³C NMR Spectrum:

  • Quaternary Carbons: The carbons at the ring junctions (C-4a, C-9a, C-4b, C-5a) are typically found in the downfield region of the aromatic signals and will not show any signals in a DEPT-135 experiment.

  • Aromatic CH Carbons: The eight aromatic CH carbons resonate in the range of approximately 109-123 ppm. The carbon bearing the methyl group (C-2) is expected to be shifted downfield due to substitution. The other carbons are assigned based on their electronic environment.

  • Methyl Carbon: The methyl carbon gives a characteristic signal in the upfield region, around 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3420Strong, SharpN-H StretchSecondary Amine
~3050MediumC-H StretchAromatic
~2920MediumC-H StretchMethyl
~1600, ~1480, ~1450Medium-StrongC=C StretchAromatic Ring
~1330MediumC-N StretchAromatic Amine
~740StrongC-H Out-of-plane BendAromatic

Data extracted from the Spectral Database for Organic Compounds (SDBS).

Interpretation of the IR Spectrum:

  • N-H Stretching: The most prominent and diagnostic peak in the IR spectrum of this compound is the sharp, strong absorption around 3420 cm⁻¹. This is characteristic of the N-H stretching vibration of a secondary amine in a relatively non-hydrogen-bonded state, as would be expected in a dilute solution or a KBr pellet.[2]

  • C-H Stretching: Aromatic C-H stretching vibrations are observed as a group of medium intensity bands just above 3000 cm⁻¹. The C-H stretching of the methyl group appears as a medium intensity band just below 3000 cm⁻¹.

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings give rise to a series of absorptions in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is typically observed in the 1330 cm⁻¹ region.

  • C-H Bending: The strong absorption around 740 cm⁻¹ is characteristic of the out-of-plane C-H bending (wagging) vibrations of the aromatic protons. The pattern of these bands in the "fingerprint region" (below 1500 cm⁻¹) is unique to the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. The electron ionization (EI) mass spectrum of this compound is presented below.

Table 4: Key Mass Spectral Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Assignment
181100[M]⁺˙ (Molecular Ion)
18080[M-H]⁺
15215[M-H-HCN]⁺ or [M-CH₃-CN]⁺
90.510[M]²⁺ (Doubly charged molecular ion)

Data from the NIST WebBook.[3]

Interpretation of the Mass Spectrum and Fragmentation Pathway:

The mass spectrum is dominated by the molecular ion peak ([M]⁺˙) at m/z 181, which is also the base peak (100% relative intensity). This is characteristic of aromatic compounds, which are stable and tend to show prominent molecular ions.

A significant peak is observed at m/z 180, corresponding to the loss of a single hydrogen atom ([M-H]⁺). This is a common fragmentation for compounds with benzylic-like protons or N-H protons. The loss of a proton from the methyl group would lead to a stable, resonance-stabilized cation.

The peak at m/z 152 can be attributed to the loss of 29 mass units from the [M-H]⁺ ion, which could correspond to the loss of a molecule of hydrogen cyanide (HCN) or the loss of an acetonitrile radical (CH₃CN) from the molecular ion, although the former is more likely from the [M-H]⁺ ion.

The presence of a peak at m/z 90.5 indicates the formation of a doubly charged molecular ion ([M]²⁺), which is also common for stable aromatic systems.

Fragmentation_Pathway M [C₁₃H₁₁N]⁺˙ m/z = 181 (Molecular Ion) M_H [C₁₃H₁₀N]⁺ m/z = 180 M->M_H - H˙ M_HCN [C₁₂H₉]⁺ m/z = 152 M_H->M_HCN - HCN

Caption: Proposed primary fragmentation pathway for this compound.

Experimental Protocols

The following are generalized, yet detailed, protocols for the acquisition of the spectroscopic data presented in this guide. These protocols are based on standard laboratory practices and are suitable for a solid, crystalline sample like this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) to the vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer's spinner turbine.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

  • ¹H NMR:

    • Acquire a single-pulse experiment with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • The spectral width should be set to encompass the expected chemical shift range (e.g., 0-10 ppm).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR:

    • Acquire a proton-decoupled experiment to obtain a spectrum with singlets for each carbon.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • The spectral width should be set to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • Process the data similarly to the ¹H NMR spectrum and calibrate the chemical shift scale to the solvent peak (e.g., 77.16 ppm for CDCl₃).

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Place a small amount (1-2 mg) of finely ground this compound in an agate mortar.

  • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Gently mix the sample and KBr with a pestle, then grind the mixture thoroughly for several minutes to create a fine, homogeneous powder.

  • Transfer a portion of the powdered mixture to a pellet-forming die.

  • Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Introduction (Direct Insertion Probe):

  • Load a small amount of the solid this compound into a capillary tube.

  • Insert the capillary tube into the direct insertion probe.

  • Introduce the probe into the high-vacuum source of the mass spectrometer.

  • Gradually heat the probe to volatilize the sample directly into the ionization chamber.

Data Acquisition (Electron Ionization):

  • Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

  • Parameters:

    • Ionization Energy: Typically 70 eV.

    • Source Temperature: Maintained at a temperature sufficient to keep the sample in the gas phase (e.g., 200-250 °C).

    • Mass Range: Scan a range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

    • The data is acquired and processed by the instrument's software to generate a mass spectrum, which is a plot of relative ion abundance versus mass-to-charge ratio (m/z).

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of this compound relies on the synergistic use of these spectroscopic techniques. The following workflow illustrates the logical progression of analysis.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Synthesized_Compound This compound (Solid) IR FT-IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry (EI) Synthesized_Compound->MS NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR IR_Interp Functional Group ID (N-H, C-H, C=C, C-N) IR->IR_Interp MS_Interp Molecular Weight (m/z 181) & Fragmentation Pattern MS->MS_Interp NMR_Interp Carbon-Hydrogen Framework (Signal Assignment) NMR->NMR_Interp Structure_Confirmation Structural Elucidation & Purity Assessment IR_Interp->Structure_Confirmation MS_Interp->Structure_Confirmation NMR_Interp->Structure_Confirmation

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a detailed and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific substitution pattern. The IR spectrum clearly identifies the key functional groups, notably the N-H bond of the carbazole ring. Finally, the mass spectrum corroborates the molecular weight and offers insights into the molecule's stability and fragmentation behavior. This comprehensive spectroscopic dataset serves as a crucial reference for researchers working with this important heterocyclic compound.

References

Electronic and photophysical properties of 2-Methyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic and Photophysical Properties of 2-Methyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole and its derivatives represent a cornerstone in the development of functional organic materials and pharmacologically active agents. Their rigid, electron-rich structure provides a robust platform for tuning electronic and photophysical properties. This technical guide focuses on a key derivative, this compound, a molecule of significant interest for its potential applications in organic electronics and medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple data sheet to provide a comprehensive overview of the synthesis, core electronic and photophysical characteristics, and the experimental and theoretical methodologies used for their determination. We will explore the causality behind its properties, offering field-proven insights into its behavior and application.

Core Molecular Identity and Significance

This compound is an aromatic heterocyclic compound. Its structure consists of a central nitrogen-containing five-membered ring fused to two benzene rings, with a methyl group substituted at the 2-position. This seemingly simple modification to the parent carbazole structure has profound implications for its molecular properties.

PropertyValueSource
Chemical Formula C₁₃H₁₁N[1][2]
Molecular Weight 181.23 g/mol [1][2][3]
CAS Number 3652-91-3[1][2][3]
Canonical SMILES CC1=CC2=C(C=C1)C3=CC=CC=C3N2[3]

The significance of the 2-methyl substitution lies in its electronic effect. As an electron-donating group (EDG), the methyl substituent perturbs the π-conjugated system of the carbazole core. This directly influences the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which in turn dictates the material's charge transport capabilities, absorption and emission wavelengths, and overall reactivity.[4][5] These characteristics are critical for applications ranging from hole-transporting layers in Organic Light-Emitting Diodes (OLEDs) to the development of novel therapeutic agents.[5][6]

Synthesis of this compound: A Mechanistic Perspective

While numerous modern synthetic methods exist, including palladium-catalyzed C-N coupling reactions, the Borsche–Drechsel cyclization remains a classic and illustrative method for synthesizing the carbazole scaffold.[7][8] Its mechanism is analogous to the well-known Fischer indole synthesis.[9]

The synthesis of this compound via this route involves a two-step process starting from commercially available precursors: p-tolylhydrazine and cyclohexanone.

Step 1: Formation of the Hydrazone The first step is the condensation of p-tolylhydrazine with cyclohexanone under acidic conditions to form the corresponding cyclohexanone p-tolylhydrazone.

Step 2: Acid-Catalyzed Cyclization and Aromatization The formed hydrazone undergoes an acid-catalyzed intramolecular rearrangement ([10][10]-sigmatropic rearrangement) to yield 8-methyl-1,2,3,4-tetrahydro-9H-carbazole.[9] This intermediate is then subjected to an oxidation/dehydrogenation step (e.g., using a palladium catalyst or sulfur) to yield the final aromatic product, this compound.

G cluster_0 Borsche-Drechsel Synthesis Workflow for this compound A Start: p-tolylhydrazine + Cyclohexanone B Condensation (Acid Catalyst, e.g., Acetic Acid) A->B C Intermediate: Cyclohexanone p-tolylhydrazone B->C D Borsche–Drechsel Cyclization (Strong Acid, e.g., H₂SO₄, Heat) C->D E Intermediate: 8-Methyl-1,2,3,4-tetrahydro-9H-carbazole D->E F Aromatization / Dehydrogenation (e.g., Pd/C or Sulfur, High Temp) E->F G Product: this compound F->G H Purification (Crystallization / Chromatography) G->H I Final Product H->I

Caption: Workflow for the Borsche-Drechsel synthesis of this compound.

Electronic Properties: Understanding the Frontier Orbitals

The electronic behavior of this compound is governed by its frontier molecular orbitals. The HOMO-LUMO energy gap is a critical parameter that determines the molecule's excitation energy and its suitability for optoelectronic applications.[11]

The methyl group at the 2-position acts as an electron-donating group, which tends to raise the energy of the HOMO level compared to the unsubstituted carbazole.[4][5] This generally results in a lower oxidation potential, making the molecule a better hole conductor—a desirable trait for many electronic devices.

CompoundTypical HOMO (eV)Typical LUMO (eV)Method
9H-Carbazole (Parent)-5.7 to -6.0-2.1 to -2.4DFT/CV
This compoundExpected > -5.7Expected ~ -2.1Predicted

Note: The values for this compound are predictive, based on the known electronic effects of methyl substitution on aromatic systems. Precise values require specific experimental determination.

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is the benchmark electrochemical technique for experimentally estimating HOMO and LUMO energy levels.[11] It measures the oxidation and reduction potentials of a molecule, which can be correlated to the ionization potential and electron affinity.

Objective: To determine the onset oxidation potential (Eₒₓ) of this compound to estimate its HOMO energy level.

Materials & Setup:

  • Working Electrode: Glassy carbon or platinum disk electrode.[4]

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire.

  • Electrolyte Solution: A solution of the sample (~10⁻³ M) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).[12]

  • Potentiostat: A standard electrochemical workstation.

Step-by-Step Methodology:

  • Preparation: Polish the working electrode with alumina slurry, sonicate, and dry it. Prepare the electrolyte solution under an inert atmosphere (e.g., N₂ or Ar) to remove oxygen.

  • Blank Scan: Record a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window.

  • Sample Measurement: Add the this compound sample to the cell and record the voltammogram. Sweep the potential from an initial value (e.g., 0 V) to a positive potential until the oxidation peak is observed, and then reverse the scan.

  • Calibration: After the measurement, add a standard reference compound with a known oxidation potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record its voltammogram. The oxidation potential of Fc/Fc⁺ is typically assumed to be -4.8 eV relative to the vacuum level.

  • Calculation:

    • Determine the onset oxidation potential (Eₒₓ,onset) from the voltammogram of the sample.

    • Calculate the HOMO energy using the empirical formula: HOMO (eV) = - [Eₒₓ,onset (vs Fc/Fc⁺) + 4.8]

G A Prepare Electrolyte Solution (Sample + Supporting Electrolyte in Solvent) B Assemble 3-Electrode Cell (Working, Reference, Counter) A->B C Degas Solution (N₂ or Ar Purge) B->C D Run Cyclic Voltammogram (Scan for Oxidation Potential) C->D E Add Ferrocene Standard & Rerun D->E F Determine Onset Oxidation Potential (Eox) E->F G Calculate HOMO Level HOMO = -[Eox vs Fc/Fc⁺ + 4.8 eV] F->G

Caption: Experimental workflow for HOMO level determination using Cyclic Voltammetry.

Photophysical Properties: Light Absorption and Emission

The photophysical properties of this compound dictate how it interacts with light. These characteristics are fundamental to its use in applications like fluorescent probes and OLEDs.

UV-Visible Absorption and Photoluminescence

Like the parent carbazole, this compound is expected to exhibit strong absorption in the UV region due to π–π* transitions within the aromatic system.[13] The fluorescence emission is typically observed as a mirror image of the lowest energy absorption band.

PropertyCarbazole (in Ethanol)This compound
Absorption Max (λₐbs) ~292 nm, ~323 nmExpected to be similar, possibly with a slight red-shift
Emission Max (λₑₘ) ~351 nmExpected to be in the near-UV or violet-blue region
Stokes Shift ~28 nmDependent on solvent polarity

Data for Carbazole sourced from AAT Bioquest.[14] Data for this compound is predictive.

The solvent environment can influence the emission spectrum. In polar solvents, carbazole derivatives may exhibit broader, structureless emission bands due to solvent relaxation around the excited state dipole moment.[15]

Fluorescence Quantum Yield and Lifetime
  • Fluorescence Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. High quantum yields are crucial for bright emitters in OLEDs and sensitive fluorescent probes.[16]

  • Fluorescence Lifetime (τ_F): This is the average time the molecule spends in the excited state before returning to the ground state. It is an intrinsic property that can be affected by various quenching processes.

Experimental Protocol: Photophysical Characterization

Objective: To measure the UV-Vis absorption spectrum, fluorescence emission spectrum, and relative fluorescence quantum yield of this compound.

Materials & Setup:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Spectrofluorometer: A fluorescence spectrophotometer.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or dichloromethane).[13][15]

  • Quantum Yield Standard: A well-characterized fluorescent molecule with a known quantum yield in the same solvent (e.g., Rhodamine B or Quinine Sulfate).[17]

  • Cuvettes: Quartz cuvettes (1 cm path length).

Step-by-Step Methodology:

  • Solution Preparation: Prepare a dilute stock solution of this compound (e.g., 10⁻⁴ M). Prepare a series of dilutions from the stock solution (e.g., 10⁻⁵ to 10⁻⁶ M) to measure absorption. Prepare a similar set of solutions for the quantum yield standard.

  • UV-Vis Absorption Measurement:

    • Record the absorption spectrum of the solvent as a baseline.

    • Record the absorption spectra for the series of sample solutions. Ensure the maximum absorbance is below 0.1 to avoid inner filter effects for fluorescence measurements.

  • Fluorescence Emission Measurement:

    • Determine the wavelength of maximum absorption (λ_max) from the UV-Vis spectrum.

    • Set the excitation wavelength of the spectrofluorometer to λ_max.

    • Record the fluorescence emission spectrum, scanning a wavelength range from just above the excitation wavelength to a longer wavelength (e.g., 340 nm to 600 nm).

  • Quantum Yield Determination (Relative Method):

    • Measure the absorbance of the sample and the standard at the same excitation wavelength (ensure absorbance < 0.1).

    • Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

    • Calculate the quantum yield using the following equation:[17] Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:

      • Φ is the quantum yield.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • η is the refractive index of the solvent.

Applications in Research and Development

The unique properties of the carbazole core, enhanced by methyl substitution, make this compound a valuable building block in several high-technology and pharmaceutical fields.

  • Organic Electronics (OLEDs & OSCs): Carbazole derivatives are renowned for their excellent hole-transporting capabilities and high thermal stability. The electron-donating methyl group can enhance these properties, making this compound a candidate for use in hole-transport layers (HTLs) or as a host material for phosphorescent emitters in OLEDs. In organic solar cells (OSCs), its electronic properties can be tuned to create efficient donor materials.

  • Drug Development: The carbazole scaffold is a recognized pharmacophore present in numerous natural products and synthetic drugs. Carbazole derivatives have shown a wide range of biological activities, including antimicrobial and neuroprotective effects.[5][6] The lipophilicity and electronic profile of this compound make it an attractive starting point for medicinal chemistry campaigns aimed at discovering new therapeutic agents.

Conclusion

This compound is more than just a simple derivative of carbazole. The strategic placement of a methyl group provides a subtle but powerful tool for tuning its electronic and photophysical properties. Its enhanced electron-donating character improves its hole-transport capabilities, making it a highly relevant material for organic electronics. A thorough understanding of its synthesis, electronic structure, and photophysical behavior, achieved through a combined theoretical and experimental approach as outlined in this guide, is essential for unlocking its full potential in designing the next generation of advanced materials and pharmaceuticals.

References

2-Methyl-9H-carbazole: A Versatile Building Block for High-Performance Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Application Scientists

The field of organic electronics, with its promise of flexible, lightweight, and low-cost devices, is continually in search of novel materials that can push the boundaries of performance and stability. Among the myriad of molecular architectures explored, carbazole derivatives have emerged as a particularly promising class of compounds. Their inherent electronic properties, coupled with their chemical versatility, make them ideal candidates for a range of applications, from vibrant displays to efficient solar energy conversion. This guide focuses on a fundamental yet potent member of this family: 2-Methyl-9H-carbazole. We will delve into its core properties, explore its potential applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs), and provide insights into the design and fabrication of devices leveraging this versatile molecule.

The this compound Core: Structure and Fundamental Properties

This compound is an aromatic heterocyclic compound consisting of a carbazole core with a methyl group substituted at the 2-position. The carbazole moiety itself is characterized by a planar, electron-rich aromatic system, which is conducive to efficient charge transport, particularly hole transport.[1][2] The introduction of a methyl group at the 2-position can subtly influence the electronic and physical properties of the molecule, affecting its solubility, energy levels, and intermolecular interactions in the solid state.

The nitrogen atom in the carbazole ring can be easily functionalized, allowing for the tuning of the molecule's properties and its incorporation into larger, more complex molecular structures.[3] This synthetic accessibility is a key reason for the widespread interest in carbazole derivatives in the research community.

Photophysical and Electronic Characteristics

The photophysical properties of carbazole derivatives are central to their function in optoelectronic devices. They typically exhibit strong absorption in the UV region and emit in the blue or UV region, a consequence of the π-π* transitions within the aromatic system.[4][5] The exact absorption and emission wavelengths, as well as the fluorescence quantum yield, can be tuned by modifying the substitution pattern on the carbazole core.[6] For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the material's color and electronic properties.[3]

Carbazole-based materials are well-known for their excellent hole-transporting capabilities, attributed to the electron-rich nature of the carbazole nucleus.[1][7] This property is fundamental to their use in the hole transport layers (HTLs) of OLEDs and OSCs. Furthermore, many carbazole derivatives possess high triplet energies, making them suitable as host materials for phosphorescent emitters in high-efficiency OLEDs.[8]

Applications in Organic Light-Emitting Diodes (OLEDs)

OLED technology has revolutionized the display industry with its ability to produce vibrant colors, deep blacks, and thin, flexible form factors. The performance of an OLED is critically dependent on the organic materials used in its multilayered structure. Carbazole derivatives, including this compound as a foundational unit, are instrumental in several of these layers.[9][10]

Role as a Host Material

In phosphorescent OLEDs (PhOLEDs), a phosphorescent emitter (guest) is dispersed in a host material. The host material plays a crucial role in facilitating charge transport and transferring energy to the guest emitter. Carbazole derivatives are excellent candidates for host materials due to their high triplet energy levels, which are necessary to confine the triplet excitons on the guest and prevent back-energy transfer.[8][11] The methyl group in this compound can enhance the solubility and film-forming properties of the resulting host materials, which is crucial for device fabrication.

Hole Transport and Electron Blocking Layers

The inherent hole-transporting nature of the carbazole moiety makes its derivatives, including those based on this compound, prime candidates for the Hole Transport Layer (HTL) in OLEDs.[7] An efficient HTL must have appropriate energy level alignment with the adjacent layers to ensure efficient injection and transport of holes from the anode to the emissive layer.

Furthermore, by strategically designing the molecular structure, carbazole derivatives can also function as electron-blocking materials. This is crucial for confining electrons within the emissive layer, thereby increasing the probability of electron-hole recombination and enhancing the device's quantum efficiency.

Experimental Workflow: Fabrication of a Carbazole-Based OLED

OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Organic Layer Deposition (High Vacuum) cluster_cathode Cathode and Encapsulation ITO_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HTL HTL Deposition (e.g., this compound derivative) UV_Ozone->HTL EML Emissive Layer Deposition (Host:Guest) HTL->EML EBL Electron Blocking Layer Deposition EML->EBL ETL Electron Transport Layer Deposition EBL->ETL Cathode Cathode Deposition (e.g., LiF/Al) ETL->Cathode Encapsulation Encapsulation (Glass lid, UV-cured epoxy) Cathode->Encapsulation

Caption: A generalized workflow for the fabrication of an OLED device, highlighting the deposition of a carbazole-based Hole Transport Layer.

Applications in Organic Solar Cells (OSCs)

Organic solar cells offer a promising route to low-cost, flexible, and large-area solar energy conversion. In a typical bulk heterojunction (BHJ) OSC, a blend of an electron donor and an electron acceptor material forms the active layer. Carbazole derivatives, synthesized from precursors like this compound, are frequently employed as the electron donor material due to their strong light absorption and excellent hole-transporting properties.[12][13][14]

The design of the donor material is critical for achieving high power conversion efficiencies (PCE). The HOMO and LUMO energy levels must be appropriately aligned with those of the acceptor to ensure efficient exciton dissociation and charge transport. The broad absorption spectrum of many carbazole-based polymers and small molecules allows for efficient harvesting of the solar spectrum.[14] Recent research has also explored the use of carbazole-based self-assembled monolayers as hole transport layers in perovskite solar cells, demonstrating their versatility.[15][16]

Device Architecture: Bulk Heterojunction Organic Solar Cell

OSC_Architecture Transparent_Electrode Transparent Electrode (e.g., ITO) HTL Hole Transport Layer (e.g., PEDOT:PSS or Carbazole-based SAM) Transparent_Electrode->HTL Active_Layer Active Layer (Bulk Heterojunction) (Donor: e.g., Carbazole derivative Acceptor: e.g., Fullerene derivative) HTL->Active_Layer ETL Electron Transport Layer (optional) Active_Layer->ETL Metal_Electrode Metal Electrode (e.g., Al) ETL->Metal_Electrode

Caption: Schematic of a typical bulk heterojunction organic solar cell incorporating a carbazole-based donor material.

Applications in Organic Field-Effect Transistors (OFETs)

OFETs are the fundamental building blocks of organic integrated circuits and are essential for applications such as flexible displays, sensors, and RFID tags.[17][18][19] The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active channel.

Given their excellent charge transport characteristics, carbazole derivatives have been investigated as the active material in p-type OFETs.[20][21] The ability to form well-ordered thin films is crucial for achieving high mobility, as this facilitates efficient intermolecular charge hopping. The methyl group in this compound can influence the molecular packing in the solid state, which in turn affects the charge transport properties. By carefully engineering the molecular structure and the deposition conditions, high-performance OFETs based on carbazole derivatives can be realized.

Synthesis and Functionalization

The versatility of this compound in organic electronics stems from the ease with which the carbazole core can be chemically modified.[22] Common synthetic routes to functionalized carbazoles include:

  • N-functionalization: The hydrogen on the nitrogen atom can be readily substituted through reactions like N-alkylation or N-arylation, allowing for the attachment of various functional groups to tune solubility and electronic properties.[23][24]

  • C-H activation/functionalization: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for introducing aryl or other substituents at specific positions on the carbazole ring.[22] This allows for the construction of complex, conjugated molecules with tailored optoelectronic properties.

Protocol: A General Synthesis of a 3,6-Disubstituted Carbazole Derivative

  • Starting Material: this compound.

  • Bromination: React this compound with a brominating agent (e.g., N-bromosuccinimide) to obtain 3,6-dibromo-2-methyl-9H-carbazole. The reaction conditions (solvent, temperature) need to be optimized to ensure regioselectivity.

  • N-Alkylation/Arylation: Protect the nitrogen atom with a suitable alkyl or aryl group to improve solubility and prevent side reactions in the subsequent step.

  • Suzuki Cross-Coupling: React the dibrominated carbazole derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. This step introduces the desired functional groups at the 3 and 6 positions.

  • Deprotection (if necessary): If the nitrogen was protected with a labile group, it can be removed in the final step.

  • Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the high purity required for electronic device applications.

Future Outlook and Conclusion

This compound, while a simple molecule, serves as a critical building block for a wide array of functional materials in organic electronics. Its derivatives have demonstrated significant potential in OLEDs, OSCs, and OFETs. The ongoing research in this area focuses on several key aspects:

  • Development of novel derivatives: Synthesizing new this compound derivatives with enhanced properties, such as improved charge mobility, higher triplet energies, and tailored energy levels.

  • Device engineering: Optimizing the device architecture and fabrication processes to maximize the performance of devices incorporating these materials.

  • Stability and lifetime: Addressing the long-term operational stability of organic electronic devices, which remains a critical challenge for commercialization.

References

Unlocking the Therapeutic Promise of 2-Methyl-9H-carbazole Derivatives: A Guide to Biological Significance and Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The carbazole nucleus, a tricyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with significant biological activity.[1][2] Among its many variations, derivatives of 2-Methyl-9H-carbazole are emerging as a particularly promising class of molecules with diverse therapeutic potential. This technical guide provides an in-depth exploration of the biological significance of these derivatives, synthesizing current research to offer a comprehensive resource for professionals in drug discovery and development. We will delve into the chemical synthesis, key biological activities including anticancer, neuroprotective, and antimicrobial effects, and the underlying mechanisms of action. This document is structured to provide not just a review of the literature, but also actionable insights, including detailed experimental protocols and visual representations of key pathways and workflows, to empower researchers to advance the development of this potent chemical class.

Part 1: The Chemical Foundation: Synthesis of the this compound Core

The therapeutic potential of any chemical scaffold is fundamentally linked to the accessibility of its derivatives. The synthesis of carbazoles has been an active area of study, with methods evolving to allow for greater complexity and substitution patterns.[3][4] Classic methods often involved harsh conditions, but modern organometallic catalysis, such as Suzuki-Miyaura coupling followed by cyclization, has enabled more efficient and versatile routes.[4]

Representative Synthetic Protocol: Synthesis of a Functionalized this compound

The following protocol is a representative methodology adapted from established literature for synthesizing functionalized carbazoles, illustrating a common pathway to access derivatives for biological screening.[3][5] This multi-step synthesis demonstrates the construction of the carbazole core followed by functionalization.

Objective: To synthesize a functionalized this compound derivative as a precursor for biological evaluation.

Methodology:

  • Step 1: Synthesis of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.

    • Rationale: This step creates the tricyclic precursor with the desired methyl substitution pattern. The ketone functionality at the 1-position is a versatile handle for further chemical modification.

    • Procedure:

      • Combine o-toluidine (1 equivalent) and 1,3-cyclohexanedione (1 equivalent) in a mixture of ethanol and acetic acid.

      • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

      • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

      • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the tetrahydrocarbazolone precursor.

  • Step 2: Aromatization and Formylation.

    • Rationale: This Vilsmeier-Haack type reaction simultaneously aromatizes the non-aromatic ring and introduces a formyl (aldehyde) group, yielding a highly functionalized carbazole core.

    • Procedure:

      • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF, 10 equivalents) with stirring.

      • Slowly add the 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one from Step 1 (1 equivalent) to the Vilsmeier reagent.

      • Allow the reaction mixture to stir at room temperature for 36 hours.

      • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

      • The resulting precipitate is filtered, washed thoroughly with water, and dried.

      • Purify the crude product via column chromatography (silica gel, petroleum ether:ethyl acetate eluent system) to obtain the final 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde.[5]

Diagram: Synthetic Workflow

G cluster_0 Step 1: Tetrahydrocarbazolone Synthesis cluster_1 Step 2: Aromatization & Formylation A o-toluidine + 1,3-cyclohexanedione B Reflux in EtOH/AcOH A->B C Precipitation & Filtration B->C D 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one C->D F Reaction with Precursor D->F E Vilsmeier Reagent (POCl3/DMF) E->F G Neutralization & Purification F->G H Functionalized this compound Derivative G->H

Caption: Workflow for the synthesis of a functionalized methyl-carbazole.

Part 2: Biological Significance and Therapeutic Potential

Carbazole derivatives exhibit a remarkable breadth of biological activities, positioning them as valuable scaffolds for drug development.[1][6] The introduction of a methyl group at the C-2 position can significantly influence the molecule's steric and electronic properties, modulating its interaction with biological targets.

Anticancer Activity

The fight against cancer urgently requires novel chemotypes that can overcome issues like drug resistance.[7] Carbazole derivatives have shown considerable promise, acting through multiple mechanisms to inhibit cancer cell proliferation and induce apoptosis.[8]

Mechanisms of Action:

  • Topoisomerase Inhibition: Certain 5,8-dimethyl-9H-carbazole derivatives have been identified as potent inhibitors of human topoisomerase I (hTopo I), an enzyme critical for DNA replication and repair.[9] By stabilizing the Topo I-DNA covalent complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells. This mechanism is shared by established anticancer drugs like ellipticine, a naturally occurring carbazole alkaloid.[9]

  • Disruption of Mitochondrial Homeostasis: Mitochondria are the powerhouses of the cell, and their dysfunction is a key strategy in cancer therapy. A series of 9-(pyrimidin-2-yl)-9H-carbazole derivatives were found to disrupt mitochondrial energy metabolism, leading to cell cycle arrest and apoptosis in human lung adenocarcinoma cells.[10]

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Novel carbazole-thiosemicarbazide derivatives have been shown to exert their anticancer effects by inhibiting this pathway in MCF-7 breast cancer cells.[8]

Quantitative Data: In Vitro Cytotoxicity

Compound ClassCancer Cell LineIC50 (µM)Reference
5,8-Dimethyl-9H-carbazole (Cpd 4)MDA-MB-231 (Breast)0.73[9]
5,8-Dimethyl-9H-carbazole (Cpd 3)MDA-MB-231 (Breast)1.44[9]
Carbazole-based Thiazole (Cpd 3f)A549 (Lung)10.21[11][12]
Carbazole-based Thiazole (Cpd 3g)MCF-7 (Breast)8.16[11][12]
Carbazole-thiosemicarbazide (Cpd 4o)MCF-7 (Breast)2.02[8]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

G cluster_0 Inhibition by Carbazole Derivative Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Carbazole_Derivative Carbazole_Derivative Carbazole_Derivative->PI3K Carbazole_Derivative->Akt mTOR mTOR Carbazole_Derivative->mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by carbazole derivatives.

Neuroprotective Effects

Oxidative stress and neuronal damage are hallmarks of neurodegenerative diseases and brain injury.[13][14] Carbazole derivatives, including those with methyl substitutions, have demonstrated significant neuroprotective potential.

Mechanisms of Action:

  • Antioxidant and Anti-apoptotic Activity: Carbazole compounds can mitigate secondary damage in models of traumatic brain injury (TBI) by reducing oxidative stress and inhibiting apoptosis.[13] Their rigid, electron-rich structure allows them to effectively scavenge free radicals.

  • Inhibition of Alzheimer's Disease Pathologies: Key targets in Alzheimer's disease include the enzyme acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ) peptides. Certain carbazoles derived from the plant genus Murraya, including a 9-methyl-9H-carbazole-2-carbaldehyde, have been shown to inhibit both AChE activity and Aβ fibrillization in vitro.[15]

  • Promotion of Neurite Outgrowth: A specific derivative, 3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehyde, was found to not only protect neuronal cells from oxidative damage but also to actively promote neurite outgrowth.[14][16] This neurotrophic effect was mediated through the activation of the PI3K/Akt signaling pathway, which is crucial for neuronal survival and growth.[16]

Signaling Pathway: PI3K/Akt-Mediated Neurite Outgrowth

Caption: Activation of the PI3K/Akt pathway promotes neuroprotection.

Antimicrobial Activity

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents.[17] Carbazole derivatives have long been recognized for their antimicrobial properties, with natural products like carbazomycins serving as early examples.[17]

Mechanisms of Action:

  • DNA Gyrase Inhibition: The antibacterial effect of some carbazole derivatives is believed to stem from their ability to interact with bacterial DNA gyrase.[18] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. The planar, tricyclic structure of carbazole is well-suited for intercalation with DNA or binding to the enzyme.

  • Membrane Disruption: The lipophilic character of many carbazole derivatives may facilitate their passage across the microbial cell membrane, disrupting its integrity and leading to the inhibition of cell growth.[6]

Quantitative Data: Antimicrobial Activity

Compound ClassMicroorganismActivity (MIC, µg/mL)Reference
Pyrazole Carbazole (Cpd 25)S. aureus1.1[6]
Pyrazole Carbazole (Cpd 25)C. albicans8.7[6]
Imidazole Carbazole (Cpd 2)S. aureus1-8[6]
Aminoguanidine Carbazole (Cpd 9d)S. aureus0.5-2[19]
Dihydrotriazine Carbazole (Cpd 8f)MRSA0.5-2[19]

Part 3: Experimental Protocols for Biological Evaluation

To ensure reproducibility and validity, standardized protocols are essential. The following section details a common and critical assay for evaluating the anticancer potential of novel compounds.

Protocol: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration at which a this compound derivative inhibits the growth of a cancer cell line by 50% (IC50). This assay measures the metabolic activity of living cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Diagram: MTT Assay Workflow

A 1. Seed Cells in 96-well plate B 2. Incubate 24h A->B C 3. Treat with Carbazole Derivatives B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4h (Formazan Formation) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Derivatives of this compound are a versatile and potent class of compounds with significant, multi-faceted biological potential. The research synthesized in this guide demonstrates their promise as anticancer, neuroprotective, and antimicrobial agents, acting through clinically relevant mechanisms of action. The accessibility of these compounds through established synthetic routes further enhances their appeal for drug discovery programs.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core is needed to delineate the specific structural features that govern potency and selectivity for different biological targets.

  • Mechanism of Action Elucidation: While primary mechanisms have been identified, deeper investigation into downstream signaling effects and potential off-target activities is crucial.

  • In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening must be advanced into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.[13]

By leveraging the foundational knowledge presented in this guide, researchers and drug development professionals are well-equipped to unlock the full therapeutic potential of this compound derivatives and develop next-generation therapies for some of the most challenging human diseases.

References

An In-Depth Technical Guide to 2-Methyl-9H-carbazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 2-Methyl-9H-carbazole, a key heterocyclic building block.

Introduction

This compound, a heterocyclic aromatic compound, is a significant scaffold in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature make it a versatile building block for the synthesis of a wide array of functional molecules. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis methodologies, spectroscopic characterization, and key applications in drug discovery and organic electronics.

Chemical Identity and Physicochemical Properties

This compound is a derivative of carbazole, a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central nitrogen-containing five-membered ring. The methyl substituent at the 2-position influences its electronic properties and reactivity.

PropertyValueSource(s)
IUPAC Name This compound--INVALID-LINK--
CAS Number 3652-91-3--INVALID-LINK--
Molecular Formula C₁₃H₁₁N--INVALID-LINK--
Molecular Weight 181.23 g/mol --INVALID-LINK--
Melting Point 259 °C (532 K)--INVALID-LINK--[1]
Appearance SolidGeneral Knowledge
Solubility Soluble in common organic solvents like acetone, chloroform, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water.General Knowledge

Synthesis of this compound

The synthesis of carbazole derivatives can be achieved through several established methods. For this compound, the Borsche-Drechsel cyclization is a classical and effective approach. This method involves the acid-catalyzed cyclization of a phenylhydrazone derivative of a cyclohexanone, followed by aromatization.

Borsche-Drechsel Cyclization: A Step-by-Step Protocol

The synthesis of this compound via the Borsche-Drechsel cyclization involves two main stages: the formation of the p-tolylhydrazone of cyclohexanone and its subsequent cyclization and oxidation.

Step 1: Synthesis of Cyclohexanone p-tolylhydrazone

  • Reactant Preparation: In a round-bottom flask, dissolve p-toluidine (1 equivalent) in a suitable solvent such as ethanol.

  • Diazotization: Cool the solution in an ice bath and add a solution of sodium nitrite (1 equivalent) in water dropwise, followed by the slow addition of concentrated hydrochloric acid to form the diazonium salt.

  • Reduction: Reduce the diazonium salt in situ by the slow addition of a solution of sodium sulfite.

  • Hydrazone Formation: To the resulting p-tolylhydrazine solution, add cyclohexanone (1 equivalent) and a catalytic amount of acetic acid.

  • Reaction and Isolation: Reflux the mixture for 1-2 hours. Upon cooling, the cyclohexanone p-tolylhydrazone will precipitate. The crude product can be collected by filtration and purified by recrystallization from ethanol.

Step 2: Cyclization and Aromatization to this compound

  • Cyclization: Suspend the purified cyclohexanone p-tolylhydrazone in a high-boiling point solvent such as glacial acetic acid or a mixture of acetic acid and hydrochloric acid.

  • Heating: Heat the mixture to reflux for several hours to induce cyclization to 2-methyl-1,2,3,4-tetrahydro-9H-carbazole.

  • Aromatization: The tetrahydrocarbazole intermediate can be aromatized to this compound by oxidation. This can be achieved by adding an oxidizing agent like chloranil or palladium on carbon and continuing to heat the reaction mixture.

  • Workup and Purification: After cooling, the reaction mixture is poured into water, and the precipitated crude this compound is collected by filtration. The product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or toluene.

Borsche_Drechsel_Synthesis cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization & Aromatization p_toluidine p-Toluidine diazonium Diazonium Salt p_toluidine->diazonium NaNO₂, HCl p_tolylhydrazine p-Tolylhydrazine diazonium->p_tolylhydrazine Na₂SO₃ hydrazone Cyclohexanone p-tolylhydrazone p_tolylhydrazine->hydrazone cyclohexanone Cyclohexanone cyclohexanone->hydrazone Acetic Acid (cat.) tetrahydrocarbazole 2-Methyl-1,2,3,4-tetrahydro-9H-carbazole hydrazone->tetrahydrocarbazole Acid, Heat final_product This compound tetrahydrocarbazole->final_product Oxidation Reactivity cluster_reactions Key Reactions carbazole This compound alkylation N-Alkylation carbazole->alkylation R-X, Base acylation N-Acylation carbazole->acylation RCOCl, Base electrophilic_sub Electrophilic Substitution carbazole->electrophilic_sub E⁺

References

Part 1: The World of Carbazole Alkaloids: A Comprehensive Introduction

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Carbazole Alkaloids and Their Significance

Carbazole alkaloids represent a significant and diverse class of naturally occurring heterocyclic compounds that have garnered substantial attention from the scientific community. Their unique structural framework and wide array of biological activities make them a fertile ground for research in phytochemistry, medicinal chemistry, and drug development. This guide provides a comprehensive overview of carbazole alkaloids, from their fundamental chemistry to their therapeutic potential and the experimental methodologies used to study them.

Defining the Carbazole Moiety: A Unique Heterocyclic System

At the heart of every carbazole alkaloid is the carbazole ring system. This tricyclic aromatic structure consists of two benzene rings fused to a central five-membered, nitrogen-containing ring. The planarity of the carbazole nucleus and the extensive delocalization of its π-electron system are key determinants of its chemical properties and biological interactions. This unique architecture allows carbazole alkaloids to intercalate into DNA, interact with various enzymes and receptors, and participate in electron transfer processes, all of which contribute to their diverse pharmacological effects.

Natural Sources and Distribution

Carbazole alkaloids are predominantly biosynthesized in terrestrial plants, with a notable abundance in the Rutaceae family, which includes familiar citrus species. They are also found in the families Apocynaceae, and Rubiaceae. Beyond the plant kingdom, these alkaloids have been isolated from various microorganisms, including bacteria and fungi, suggesting a broader distribution in nature than initially perceived. The concentration and specific types of carbazole alkaloids can vary significantly based on the species, geographical location, and even the specific part of the plant.

Classification of Carbazole Alkaloids

The structural diversity of carbazole alkaloids has led to their classification into several groups based on their carbon skeleton. This classification aids in understanding their biosynthetic origins and structure-activity relationships. The main classes include:

  • Simple Carbazoles: These compounds possess the basic carbazole nucleus with various substitutions, such as methyl, methoxy, and hydroxyl groups.

  • C13-Type: These alkaloids are characterized by a 13-carbon skeleton.

  • C18-Type: This class features an 18-carbon framework.

  • C23-Type: These are more complex structures with a 23-carbon skeleton.

  • Dimeric Carbazole Alkaloids: As the name suggests, these are composed of two carbazole units linked together, often exhibiting potent and unique biological activities.

Part 2: Biosynthesis and Chemical Synthesis: Crafting Complexity

The intricate structures of carbazole alkaloids have fascinated chemists for decades, leading to significant efforts in understanding their natural production and developing efficient laboratory syntheses.

The Natural Blueprint: Biosynthetic Pathways

The biosynthesis of carbazole alkaloids in plants is a testament to nature's synthetic prowess. While not entirely elucidated for all carbazole types, the general consensus points to the shikimate pathway as the primary origin. Anthranilic acid, a key intermediate of this pathway, serves as a crucial building block. Through a series of enzymatic reactions, including prenylation, cyclization, and various modifications, the diverse array of carbazole alkaloid structures is generated.

Biosynthesis of Carbazole Alkaloids Shikimate_Pathway Shikimate Pathway Anthranilic_Acid Anthranilic Acid Shikimate_Pathway->Anthranilic_Acid Carbazole_Precursor Carbazole Precursor Anthranilic_Acid->Carbazole_Precursor Multiple Enzymatic Steps Carbazole_Alkaloids Carbazole Alkaloids Carbazole_Precursor->Carbazole_Alkaloids Cyclization & Further Modifications

Caption: A simplified overview of the proposed biosynthetic route to carbazole alkaloids.

The Chemist's Toolkit: Modern Synthetic Strategies

The compelling biological activities of carbazole alkaloids have spurred the development of numerous synthetic strategies to access these molecules and their analogs for further investigation.

A classic and versatile method, the Fischer indole synthesis can be adapted to construct the carbazole framework. This reaction typically involves the acid-catalyzed cyclization of an arylhydrazine with a suitable cyclohexanone derivative.

Modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions. Methods such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions are powerful tools for the construction of the carbazole nucleus, offering high efficiency and functional group tolerance.

This photochemical approach involves the irradiation of N-substituted diphenylamines, leading to an intramolecular cyclization to form the carbazole ring system. This method is particularly useful for the synthesis of specific carbazole derivatives.

Part 3: Biological Activities and Therapeutic Potential: Nature's Arsenal

The significance of carbazole alkaloids in medicinal chemistry stems from their broad spectrum of biological activities.

Anticancer Properties: A Beacon of Hope

A significant number of carbazole alkaloids have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Their anticancer potential is a major focus of current research.

The anticancer mechanisms of carbazole alkaloids are diverse and often multi-targeted. Many act as DNA intercalating agents, disrupting DNA replication and transcription, and ultimately leading to apoptosis (programmed cell death). Others have been shown to inhibit topoisomerases, enzymes crucial for DNA topology. Furthermore, some carbazole alkaloids can modulate key signaling pathways involved in cell proliferation, survival, and metastasis, such as the PI3K/Akt and MAPK pathways.

Anticancer Mechanisms of Carbazole Alkaloids Carbazole_Alkaloids Carbazole Alkaloids DNA_Intercalation DNA Intercalation Carbazole_Alkaloids->DNA_Intercalation Topoisomerase_Inhibition Topoisomerase Inhibition Carbazole_Alkaloids->Topoisomerase_Inhibition Apoptosis_Induction Apoptosis Induction Carbazole_Alkaloids->Apoptosis_Induction Signaling_Pathway_Modulation Signaling Pathway Modulation Carbazole_Alkaloids->Signaling_Pathway_Modulation Cancer_Cell_Death Cancer Cell Death DNA_Intercalation->Cancer_Cell_Death Topoisomerase_Inhibition->Cancer_Cell_Death Apoptosis_Induction->Cancer_Cell_Death Signaling_Pathway_Modulation->Cancer_Cell_Death Isolation and Purification of Carbazole Alkaloids Plant_Material Dried & Powdered Plant Material Solvent_Extraction Solvent Extraction Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Acid_Base_Extraction Acid-Base Partitioning Crude_Extract->Acid_Base_Extraction Crude_Alkaloid_Fraction Crude Alkaloid Fraction Acid_Base_Extraction->Crude_Alkaloid_Fraction Column_Chromatography Column Chromatography Crude_Alkaloid_Fraction->Column_Chromatography Further_Purification Further Purification (e.g., HPLC) Column_Chromatography->Further_Purification Pure_Carbazole_Alkaloids Pure Carbazole Alkaloids Further_Purification->Pure_Carbazole_Alkaloids

Theoretical Frameworks for Elucidating the Electronic Structure of 2-Methyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Carbazole and its derivatives are fundamental building blocks in modern materials science and medicinal chemistry, prized for their unique electronic and charge-transport properties.[1] The strategic introduction of functional groups onto the carbazole scaffold allows for the precise tuning of these characteristics, making theoretical modeling an indispensable tool for rational design.[2][3] This guide presents a comprehensive technical overview of the state-of-the-art computational methodologies for investigating the electronic structure of a representative derivative, 2-Methyl-9H-carbazole. We provide a detailed, field-proven workflow grounded in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), explaining the causality behind methodological choices and offering a self-validating system for obtaining reliable, predictive results. This document serves as both a strategic guide for computational chemists and a reference for experimentalists seeking to contextualize and predict molecular behavior.

Foundational Principles: Why Model the Electronic Structure?

The 9H-carbazole core is an electron-rich aromatic system whose properties are highly sensitive to substitution.[2] The placement of a methyl group at the C-2 position, creating this compound (C₁₃H₁₁N)[4], subtly alters the electron density distribution across the π-conjugated system. Understanding this alteration is critical, as it directly governs the molecule's:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's electron-donating and -accepting capabilities, respectively. Their energy gap (Egap) is a primary determinant of chemical reactivity and optical properties.[1][5]

  • Optical Properties: The electronic transitions between orbitals, predictable through computational means, determine how the molecule absorbs and emits light, a key factor in its application for organic light-emitting diodes (OLEDs) or sensors.[6]

  • Charge Transport Capabilities: The energy levels of the FMOs are crucial for assessing the efficiency of charge injection and transport in organic semiconductor devices.[7]

Computational modeling provides a cost-effective and powerful means to predict these properties before undertaking complex and resource-intensive synthesis and experimental characterization.[8]

The Computational Workflow: A Validated Approach

Our recommended workflow leverages the Gaussian suite of programs, a standard in the field, and is centered on Density Functional Theory (DFT) for its excellent balance of accuracy and computational efficiency in describing organic molecules.[9]

Computational_Workflow Figure 1: Computational Workflow for this compound cluster_setup Step 1: System Preparation cluster_dft Step 2: Ground State Calculation (DFT) cluster_analysis Step 3: Electronic Property Analysis cluster_tddft Step 4: Excited State Calculation (TD-DFT) cluster_output Step 5: Data Interpretation A Input Structure (this compound) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Initial guess geometry C Frequency Analysis B->C Optimized structure D HOMO/LUMO Visualization & Energy Calculation C->D Verified minimum energy structure F UV-Vis Absorption Spectrum (with PCM for solvent effects) C->F Ground state geometry E Derive Reactivity Descriptors (E_gap, Hardness, etc.) D->E FMO Energies G Compare with Experimental Data E->G Calculated Properties F->G Simulated Spectrum

Figure 1: Computational Workflow for this compound
Protocol: Ground State Geometry Optimization

The essential first step is to find the molecule's most stable three-dimensional structure.

Methodology:

  • Structure Input: Build the this compound molecule in a molecular editor (e.g., GaussView).

  • Computational Method Selection:

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is the workhorse for organic molecules, providing reliable geometries and electronic properties.[1][10] Studies on numerous carbazole systems have validated its efficacy.[7][11]

    • Basis Set: The 6-311++G(d,p) basis set offers a robust compromise between accuracy and computational cost. The diffuse functions ("++") are crucial for accurately describing the lone pairs on the nitrogen atom and the π-system, while polarization functions ("(d,p)") account for the non-spherical nature of electron density in bonds.[12]

  • Execution: Perform a geometry optimization calculation. The algorithm iteratively adjusts atomic positions to minimize the molecule's total energy.

  • Validation: Conduct a subsequent frequency calculation on the optimized geometry. A true energy minimum is confirmed by the absence of any imaginary frequencies.

Protocol: Frontier Molecular Orbital (FMO) Analysis

With a validated structure, the key electronic parameters can be extracted.

Methodology:

  • Orbital Extraction: The geometry optimization output file contains the energies and coefficients for all molecular orbitals.

  • Identify FMOs: The HOMO is the highest energy orbital with an occupancy of 2 (for a closed-shell system), and the LUMO is the lowest energy orbital with an occupancy of 0.

  • Calculate the Energy Gap: The HOMO-LUMO gap is calculated as:

    • Egap = ELUMO - EHOMO

  • Visualization: Use software like GaussView or Chemcraft to plot the isosurfaces of the HOMO and LUMO. This visual representation is critical for understanding where the electron density is located for electron donation (HOMO) and acceptance (LUMO). For carbazoles, the HOMO and LUMO are typically delocalized π-orbitals spread across the aromatic framework.[10]

Protocol: Simulation of Electronic Absorption Spectra

To predict how the molecule interacts with light, we simulate its UV-Visible spectrum using Time-Dependent DFT (TD-DFT).

Methodology:

  • Calculation Setup: Use the optimized ground-state geometry as the input.

  • Method Selection:

    • Functional/Basis Set: The same B3LYP/6-311++G(d,p) level of theory used for optimization is generally appropriate for TD-DFT calculations of this nature.[11][13]

    • Solvent Effects: Electronic spectra are highly sensitive to the solvent environment. The Polarizable Continuum Model (PCM) is a computationally efficient method to account for bulk solvent effects by placing the molecule in a cavity within a dielectric continuum representing the solvent.[12][13] Dichloromethane or acetonitrile are common choices for studying carbazole derivatives.[11][13]

  • Execution: Run the TD-DFT calculation, requesting a sufficient number of excited states (e.g., 10-20) to cover the relevant spectral range.

  • Analysis: The output provides the excitation energies (in eV or nm) and oscillator strengths for each electronic transition. The oscillator strength indicates the intensity of the absorption peak. This data can be plotted to generate a theoretical UV-Vis spectrum.

Predicted Electronic Properties and Data Analysis

While specific experimental data for this compound is sparse, we can make authoritative predictions based on extensive theoretical work on related carbazole derivatives. The methyl group (-CH₃) is a weak electron-donating group. Its presence at the C-2 position is expected to raise the energy of the HOMO more significantly than the LUMO, leading to a slight reduction in the HOMO-LUMO gap compared to unsubstituted 9H-carbazole.[8][14]

Table 1: Predicted Electronic Properties of this compound (in vacuum)

Parameter Predicted Value Range Significance
EHOMO -5.5 to -5.8 eV Energy required to remove an electron; indicates electron-donating ability.
ELUMO -1.8 to -2.1 eV Energy released when an electron is added; indicates electron-accepting ability.
Egap 3.6 to 3.8 eV Relates to chemical stability and the energy of the primary electronic transition.[15]

| λmax (TD-DFT) | 330 - 350 nm | Wavelength of maximum absorption, corresponding to the S₀ → S₁ transition. |

Note: These values are representative estimates derived from computational studies on similar carbazole systems and serve as a benchmark for analysis.[11][15]

Trustworthiness through Experimental Correlation: The validity of these theoretical predictions is established by comparing them with experimental data.

  • Cyclic Voltammetry (CV): This electrochemical technique measures the oxidation and reduction potentials of a molecule, which can be used to experimentally estimate the HOMO and LUMO energy levels, respectively.[9]

  • UV-Vis Spectroscopy: The experimental absorption spectrum can be directly compared to the TD-DFT simulated spectrum to validate the calculated transition energies.[1]

Conclusion and Outlook

The theoretical framework detailed in this guide provides a robust and scientifically validated pathway for investigating the electronic structure of this compound. By employing DFT and TD-DFT with appropriate functionals and basis sets, researchers can gain deep insights into the frontier molecular orbitals, reactivity descriptors, and optical properties of this molecule. This computational pre-screening is an invaluable component of modern research, enabling the rational design of novel carbazole-based materials for applications ranging from high-efficiency OLEDs to innovative pharmacological agents, thereby accelerating the development cycle and focusing laboratory resources on the most promising candidates.

References

Methodological & Application

Topic: A Comprehensive Guide to the Synthesis of 2-Methyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide for the synthesis of 2-Methyl-9H-carbazole, a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] We present two robust synthetic methodologies: the classic Fischer indole synthesis and the modern palladium-catalyzed Buchwald-Hartwig amination. The guide offers in-depth explanations of the chemical principles, step-by-step experimental protocols, and critical parameters for reaction optimization. By grounding our protocols in established chemical literature and providing clear, actionable instructions, this note is designed to empower researchers to confidently synthesize and characterize this important molecule.

Introduction and Significance

Carbazole and its derivatives are a critical class of nitrogen-containing aromatic heterocycles that form the structural core of many natural products and synthetic compounds.[1][2] Their unique electronic properties, stemming from a rigid, planar, and electron-rich π-conjugated system, make them indispensable in materials science for applications such as organic light-emitting diodes (OLEDs) and photovoltaics.[3][4] In medicinal chemistry, the carbazole nucleus is a privileged scaffold, found in compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][5]

This compound, in particular, serves as a crucial building block for more complex molecules. The methyl group provides a handle for further functionalization and influences the molecule's electronic and steric properties. This guide provides detailed protocols for its synthesis, focusing on causality and reproducibility to ensure success in the research laboratory.

Physicochemical and Spectroscopic Data

Accurate identification of the target compound is paramount. The key properties of this compound are summarized below for reference during characterization.

PropertyValueSource
Molecular Formula C₁₃H₁₁N[6][7]
Molecular Weight 181.23 g/mol [6][7]
CAS Number 3652-91-3[6][7]
Appearance White to off-white solidGeneric
Melting Point (Tfus) ~259 °C (532 K)[7]
Boiling Point Not available
Solubility Soluble in acetone, chloroform, ethyl acetate; sparingly soluble in ethanolGeneric

Synthetic Methodologies

We will explore two primary and effective routes for the synthesis of this compound. The first, the Fischer indole synthesis, is a classic and cost-effective method. The second, the Buchwald-Hartwig amination, represents a more modern, versatile, and often higher-yielding approach.

Method 1: Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone reaction in heterocyclic chemistry.[8] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[8][9][10]

Causality and Mechanistic Insight: The reaction proceeds through several key steps:

  • Hydrazone Formation: Condensation of p-tolylhydrazine with cyclohexanone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [11][11]-Sigmatropic Rearrangement: An acid-catalyzed rearrangement (akin to a Claisen rearrangement) breaks the N-N bond and forms a new C-C bond.

  • Aromatization & Cyclization: The intermediate loses a molecule of ammonia to form the indole (in this case, a tetrahydrocarbazole) ring system.[8]

  • Dehydrogenation: The resulting 2-methyl-1,2,3,4-tetrahydro-9H-carbazole is aromatized to yield the final product.

This two-step sequence (cyclization followed by dehydrogenation) is a reliable and scalable method for producing carbazoles.

Step A: Synthesis of 2-Methyl-1,2,3,4-tetrahydro-9H-carbazole

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve p-tolylhydrazine hydrochloride (15.8 g, 100 mmol) in 100 mL of glacial acetic acid.

  • Reaction Initiation: Add cyclohexanone (10.3 mL, 100 mmol) to the stirred solution.

  • Thermal Cyclization: Heat the mixture to reflux (approximately 118 °C) and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven at 50 °C to yield crude 2-methyl-1,2,3,4-tetrahydro-9H-carbazole.

Step B: Dehydrogenation to this compound

  • Reaction Setup: In a 500 mL flask, create a slurry of the crude tetrahydrocarbazole from Step A and Palladium on carbon (10% Pd, ~1.0 g) in 200 mL of p-cymene.

  • Aromatization: Heat the mixture to reflux (approximately 177 °C) and maintain for 6-8 hours. The reaction releases hydrogen gas, so ensure the setup is in a well-ventilated fume hood. Monitor the reaction by TLC for the disappearance of the starting material.

  • Catalyst Removal: Cool the reaction mixture to approximately 80 °C and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with hot toluene (2 x 50 mL) to recover any adsorbed product.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid residue can be purified by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel (eluent: 19:1 hexane/ethyl acetate) to afford this compound as a white crystalline solid.

ParameterValue (Step A)Value (Step B)
Key Reagents p-tolylhydrazine HCl, Cyclohexanone2-Methyl-tetrahydro-9H-carbazole, 10% Pd/C
Solvent Glacial Acetic Acidp-Cymene
Temperature Reflux (~118 °C)Reflux (~177 °C)
Reaction Time 2 hours6-8 hours
Typical Yield 75-85% (for the two steps)
Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[12] For carbazole synthesis, it is typically employed as an intramolecular cyclization of a 2-amino-2'-halobiphenyl derivative. This method offers excellent functional group tolerance and often proceeds under milder conditions than classic methods.[12][13]

Causality and Mechanistic Insight: The catalytic cycle involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-amino-2'-halobiphenyl precursor.[14]

  • Amine Coordination & Deprotonation: The amine moiety coordinates to the palladium center, and a base removes the amine proton to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the carbazole product and regenerating the Pd(0) catalyst, allowing the cycle to continue.[14]

The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) are often required to facilitate the reductive elimination step, which is key to achieving high yields.[15]

This protocol is conceptual as it relies on a custom-synthesized starting material (e.g., 2-amino-2'-bromo-5-methylbiphenyl).

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the 2-amino-2'-bromo-5-methylbiphenyl substrate (1 equiv).

  • Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 3-5 mol%).

  • Base and Solvent: Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5 equiv) and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification: After cooling, the reaction is quenched with water, extracted with an organic solvent (e.g., ethyl acetate), dried, and concentrated. The crude product is then purified by column chromatography.

ParameterConceptual Value
Catalyst System Pd₂(dba)₃ / XPhos
Base NaOtBu or K₂CO₃
Solvent Toluene or Dioxane
Temperature 80-110 °C
Atmosphere Inert (N₂ or Ar)
Typical Yield >90%

Experimental Workflow Visualization

The following diagram outlines the general laboratory workflow for the Fischer Indole Synthesis protocol described above.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction & Work-up (Step A) cluster_dehydro 3. Reaction & Work-up (Step B) cluster_purify 4. Purification & Analysis reagents Weigh Reagents: p-tolylhydrazine HCl Cyclohexanone Glacial Acetic Acid glassware Assemble Glassware: Round-bottom flask Reflux condenser setup Combine reagents in flask Add solvent glassware->setup To Step A reflux_A Heat to reflux (~118°C) Monitor via TLC (2 hrs) setup->reflux_A workup Cool to RT Precipitate in ice water reflux_A->workup filter Vacuum filter solid Wash with H₂O workup->filter setup_B Combine tetrahydrocarbazole, Pd/C, and p-cymene filter->setup_B To Step B (Crude product) reflux_B Heat to reflux (~177°C) Monitor via TLC (6-8 hrs) setup_B->reflux_B filter_B Cool and filter through Celite® to remove catalyst reflux_B->filter_B concentrate Remove solvent via rotary evaporation filter_B->concentrate purify Recrystallization or Silica Gel Chromatography concentrate->purify To Purification characterize Characterization: ¹H NMR, ¹³C NMR, MS Melting Point purify->characterize

Caption: Workflow for the synthesis of this compound via Fischer indole synthesis.

Conclusion

This application note provides two reliable and well-documented pathways for the synthesis of this compound. The Fischer indole synthesis offers a classic, cost-effective route that is well-suited for larger-scale preparations. The Buchwald-Hartwig amination, while requiring more specialized starting materials and catalysts, provides a modern, highly efficient, and versatile alternative. The detailed protocols and workflow are designed to be directly applicable in a research setting, enabling scientists to produce this valuable compound for further investigation in materials science and drug discovery.

References

Application Note: Leveraging 2-Methyl-9H-carbazole Derivatives as Hole-Transporting Materials in High-Efficiency Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies, positioning them at the forefront of next-generation photovoltaic research. The hole-transporting material (HTM) is a critical component within the PSC architecture, responsible for efficient extraction of holes from the perovskite absorber layer and their transport to the electrode, while simultaneously preventing charge recombination.[1][2] This application note provides a detailed guide on the use of carbazole derivatives, specifically those synthesized from the 2-Methyl-9H-carbazole precursor, as high-performance HTMs. We explore the chemical rationale for their use, provide detailed protocols for the synthesis of an advanced HTM from this building block, its integration into a standard n-i-p device architecture, and methods for characterization. Carbazole-based HTMs offer significant advantages, including excellent thermal and chemical stability, tunable electronic properties, and enhanced device longevity due to their inherent hydrophobicity, presenting a viable and often more cost-effective alternative to the widely used spiro-OMeTAD.[3][4]

Introduction: The Rationale for Carbazole-Based HTMs

The selection of an appropriate HTM is paramount for achieving high-performance and stable PSCs. The material must meet several key criteria:

  • Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTM must be well-aligned with the valence band of the perovskite absorber to ensure efficient hole extraction with minimal energy loss.[5]

  • Hole Mobility and Conductivity: High hole mobility is necessary for rapid charge transport, reducing the likelihood of charge recombination at the perovskite/HTM interface.

  • Film-Forming Properties: The HTM must form a uniform, pinhole-free layer to ensure complete coverage of the perovskite and prevent short-circuiting.

  • Stability: The material should be thermally, photochemically, and electrochemically stable under operational conditions.

  • Hydrophobicity: A hydrophobic HTM layer can act as a barrier, protecting the underlying moisture-sensitive perovskite layer from environmental degradation.[6][7][8]

Carbazole is an electron-rich aromatic heterocyclic compound that serves as an excellent core for designing HTMs.[3][9] Its rigid, planar structure facilitates π-π stacking, which can promote intermolecular charge transport. Furthermore, the nitrogen and various positions on the aromatic rings (such as C-2, C-3, C-6, C-7) can be readily functionalized, allowing for precise tuning of the material's electronic and physical properties to meet the criteria listed above.[3] Simple precursors like this compound are valuable starting points for creating more complex, high-performance molecules through established synthetic routes.

Energy Level Alignment in a Perovskite Solar Cell

The diagram below illustrates the typical energy level alignment in an n-i-p PSC, showing the role of the carbazole-based HTM in facilitating hole extraction from the perovskite and transport to the gold (Au) electrode.

G cluster_0 cluster_1 cluster_2 FTO FTO (Conductive Oxide) FTO_F_level ETL ETL (e.g., SnO₂) ETL_C_level Perovskite Perovskite Absorber Perov_C_level HTL Carbazole HTM HTL_L_level Au Au (Electrode) Au_F_level l_cbm Conduction Band l_vbm Valence Band l_fermi Fermi Level ETL_CB ~ -4.0 eV Perov_CB ~ -3.9 eV HTL_LUMO LUMO ~ -2.0 eV ETL_VB Perov_VB ~ -5.4 eV HTL_HOMO HOMO ~ -5.2 eV FTO_work ~ -4.4 eV Au_work ~ -5.1 eV ETL_V_level ETL_C_level->FTO_F_level Perov_C_level->ETL_C_level Electron Extraction Perov_V_level HTL_H_level Perov_V_level->HTL_H_level Hole Extraction HTL_H_level->Au_F_level

Caption: Energy level diagram of an n-i-p PSC with a carbazole HTM.

Protocol 1: Synthesis of a Model Carbazole-Based HTM

To enhance performance, the basic this compound structure is often elaborated into more complex architectures, such as donor-acceptor-donor (D-A-D) type molecules.[1] Below is a representative, field-proven protocol for synthesizing a more complex HTM, starting from a functionalized carbazole intermediate. This process demonstrates how a simple building block is transformed into a high-performance material.

Synthetic Workflow

The workflow involves a key cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to link electron-donating side arms to a central core.

G start Start: This compound step1 Step 1: Bromination (e.g., with NBS) start->step1 intermediate1 Intermediate: Dibromo-methyl-carbazole step1->intermediate1 step2 Step 2: N-Alkylation (e.g., with Ethyl Iodide) intermediate1->step2 intermediate2 Intermediate: N-Ethyl-dibromo-methyl-carbazole step2->intermediate2 step3 Step 3: Buchwald-Hartwig Amination (Pd-catalyzed cross-coupling) intermediate2->step3 reagent Reagent: 4,4'-dimethoxydiphenylamine reagent->step3 final Final Product: High-Performance HTM step3->final G cluster_0 Device Stack cluster_1 Fabrication Process Au Gold (Au) Electrode HTL Carbazole HTM Layer Perovskite Perovskite Absorber Layer ETL Electron Transport Layer (ETL) FTO FTO Glass Substrate start 1. Substrate Cleaning step2 2. ETL Deposition (Spin Coat + Anneal) start->step2 step3 3. Perovskite Deposition (Spin Coat + Anneal) step2->step3 step4 4. HTL Deposition (Spin Coat) step3->step4 step5 5. Electrode Evaporation (Thermal Evaporation) step4->step5 step6 6. Characterization step5->step6

References

Application Notes and Protocols: 2-Methyl-9H-carbazole as a Versatile Building Block for Advanced Hole-Transporting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 2-Methyl-9H-carbazole Moiety in Hole-Transporting Materials

In the landscape of organic electronics, particularly in the realms of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the design and synthesis of efficient Hole-Transporting Materials (HTMs) remain a cornerstone of device performance and stability.[1][2] Carbazole derivatives have emerged as a prominent class of HTMs, lauded for their robust thermal stability, excellent charge transport capabilities, and the tunability of their electronic properties through synthetic modification.[1][3]

The this compound scaffold, while less explored than its 2,7-disubstituted counterparts, offers a unique combination of properties that make it an intriguing building block for next-generation HTMs. The methyl group at the 2-position provides a subtle yet significant electronic perturbation, enhancing solubility in common organic solvents without drastically altering the core electronic structure. This improved processability is a critical factor in the fabrication of high-quality thin films, which is essential for efficient charge transport and overall device performance. Furthermore, the remaining reactive sites on the carbazole core (notably the 3, 6, and 9 positions) offer ample opportunity for synthetic diversification, allowing for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to match the energy levels of adjacent layers in an optoelectronic device.

This technical guide provides a comprehensive overview of the application of this compound as a foundational building block for HTMs. We will delve into detailed synthetic protocols, characterization methodologies, and device fabrication techniques, offering insights into the causality behind experimental choices to empower researchers in the development of novel, high-performance hole-transporting materials.

Part 1: Synthesis of a this compound-Based Hole-Transporting Material

A common strategy to enhance the hole-transporting properties of a carbazole core is to extend its π-conjugated system. This can be effectively achieved by introducing electron-donating peripheral groups. Here, we present a representative two-step synthesis of a model HTM, (E)-3-(4-(diphenylamino)phenyl)-1-(9-ethyl-2-methyl-9H-carbazol-7-yl)prop-2-en-1-one (Hypothetical Compound 1), starting from this compound. This protocol is adapted from well-established synthetic routes for similar carbazole derivatives.[4]

Molecular Structure of Hypothetical Compound 1

Caption: Molecular structure of a hypothetical HTM derived from this compound.

Synthesis Workflow

G start This compound step1 Vilsmeier-Haack Formylation (POCl₃, DMF) start->step1 intermediate This compound-7-carbaldehyde step1->intermediate step2 Claisen-Schmidt Condensation (4-acetyl-N,N-diphenylaniline, NaOH) intermediate->step2 product Hypothetical HTM 1 step2->product purification Purification (Column Chromatography, Recrystallization) product->purification characterization Characterization (NMR, Mass Spec, TGA/DSC) purification->characterization

Caption: Synthesis workflow for a this compound-based HTM.

Protocol 1.1: Vilsmeier-Haack Formylation of this compound

This reaction introduces a formyl (-CHO) group onto the carbazole core, which serves as a reactive site for further π-conjugation extension.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (5 equivalents relative to this compound).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF with vigorous stirring. Allow the Vilsmeier reagent to form for 30 minutes.

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 70 °C for 5 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and pour it into crushed ice with stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Extract the product with DCM (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound-7-carbaldehyde.

Protocol 1.2: Claisen-Schmidt Condensation for π-Conjugation Extension

This condensation reaction couples the formylated carbazole with a ketone to extend the π-conjugated system, a key step in creating an effective HTM.

Materials:

  • This compound-7-carbaldehyde

  • 4-acetyl-N,N-diphenylaniline

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a solution of this compound-7-carbaldehyde (1 equivalent) in ethanol, add 4-acetyl-N,N-diphenylaniline (1 equivalent).

  • Add a catalytic amount of aqueous NaOH solution.

  • Reflux the mixture for 8 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Upon cooling to room temperature, a solid precipitate will form.

  • Filter the solid and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/chloroform) to obtain the pure hypothetical HTM 1.

Part 2: Characterization of the Hole-Transporting Material

Thorough characterization is crucial to validate the synthesis and to understand the material's properties, which will dictate its performance in a device.

Protocol 2.1: Structural and Thermal Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the synthesized HTM.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the HTM. A high decomposition temperature (Td > 350 °C) is desirable for device longevity.

  • Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg). A high Tg (> 100 °C) is indicative of a morphologically stable amorphous state, which is crucial for preventing crystallization in the thin film.

Protocol 2.2: Electrochemical and Photophysical Characterization
  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels. The HOMO level should be well-aligned with the valence band of the perovskite or the work function of the anode to ensure efficient hole injection/extraction.

  • UV-Visible Spectroscopy: To determine the absorption spectrum and the optical bandgap of the HTM.

  • Photoluminescence (PL) Spectroscopy: To study the emission properties and to be used in PL quenching experiments to assess the hole extraction efficiency at the HTM/perovskite interface.

Protocol 2.3: Hole Mobility Measurement (Space-Charge Limited Current - SCLC)

The hole mobility is a critical parameter for an HTM. The SCLC method is a reliable technique to measure this property.

Device Structure for SCLC: ITO / PEDOT:PSS / HTM / Au

Procedure:

  • Fabricate a hole-only device with the structure indicated above.

  • Measure the current density-voltage (J-V) characteristics of the device in the dark.

  • Plot log(J) versus log(V). The curve should exhibit a trap-free SCLC region with a slope of approximately 2.

  • Fit the J-V curve in the SCLC region to the Mott-Gurney law to extract the hole mobility (µh).

Part 3: Device Fabrication and Testing

Here, we provide a detailed protocol for the fabrication of a standard n-i-p planar perovskite solar cell using the synthesized this compound-based HTM.

Perovskite Solar Cell Architecture

cluster_device Perovskite Solar Cell Au Au (Cathode) HTM This compound HTM HTM->Au Perovskite Perovskite Absorber Layer Perovskite->HTM ETL SnO₂ (Electron Transport Layer) ETL->Perovskite FTO FTO Glass (Anode) FTO->ETL

Caption: Architecture of a standard n-i-p perovskite solar cell.

Protocol 3.1: Perovskite Solar Cell Fabrication

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • SnO₂ nanoparticle ink

  • Perovskite precursor solution (e.g., mixed-cation lead mixed-halide)

  • Synthesized this compound HTM solution in chlorobenzene (with additives like Li-TFSI and tBP)

  • Gold (Au) for thermal evaporation

Procedure:

  • Substrate Cleaning: Sequentially clean the FTO substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition: Spin-coat the SnO₂ nanoparticle ink onto the FTO substrate and anneal at 150 °C for 30 minutes.

  • Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the SnO₂ layer. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization. Anneal the film at 100 °C for 1 hour.

  • Hole-Transporting Layer (HTL) Deposition: Prepare a solution of the this compound HTM in chlorobenzene, typically with additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) to improve conductivity. Spin-coat the HTM solution onto the perovskite layer.

  • Cathode Deposition: Deposit a gold (Au) back contact (approximately 100 nm) by thermal evaporation through a shadow mask to define the active area of the device.

Protocol 3.2: Device Performance Characterization
  • Current Density-Voltage (J-V) Measurement: Measure the J-V characteristics of the fabricated PSC under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • External Quantum Efficiency (EQE) Measurement: Measure the EQE spectrum to determine the device's efficiency at converting photons of different wavelengths into charge carriers.

  • Stability Testing: Monitor the device performance over time under continuous illumination and/or in a controlled humidity and temperature environment to assess the long-term stability of the HTM and the overall device.

Part 4: Data Presentation and Performance Benchmarking

To provide context for the potential performance of HTMs derived from this compound, the following table summarizes the performance of several representative carbazole-based HTMs in perovskite solar cells, benchmarked against the standard spiro-OMeTAD.

HTMPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
Spiro-OMeTAD 18.071.10822.4672.62[5]
SGT-405 14.791.0122.565.0[6]
V1205 (cross-linkable) 16.9---[5]
Hypothetical HTM 1 TBDTBDTBDTBD-

TBD: To be determined through experimentation.

Conclusion and Future Outlook

This compound presents itself as a promising and versatile platform for the design of novel hole-transporting materials. Its inherent properties, coupled with the potential for synthetic modification, allow for the development of HTMs with tailored electronic and physical characteristics. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore the potential of this compound derivatives in high-performance OLEDs and perovskite solar cells. Future research should focus on synthesizing a broader range of derivatives and establishing clear structure-property relationships to further optimize device performance and stability.

References

Application Notes & Protocols: Suzuki-Miyaura Coupling Reactions Involving 2-Methyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions with 2-Methyl-9H-carbazole derivatives. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex biaryl structures. The guide covers core mechanistic principles, detailed protocols for reagent selection and reaction optimization, troubleshooting, and the practical application of this chemistry in synthesizing high-value compounds for drug discovery and materials science.

Introduction and Strategic Importance

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable for constructing biaryl and substituted aromatic systems.[3]

The this compound scaffold is a privileged structure in medicinal chemistry and materials science. Its rigid, planar, and electron-rich nature makes it a key component in numerous biologically active molecules, including antitumor, antibacterial, and anti-inflammatory agents, as well as in organic light-emitting diodes (OLEDs).[4][5][6] The ability to functionalize the carbazole core by coupling it with other (hetero)aryl moieties via the Suzuki reaction opens a direct pathway to novel chemical entities with tailored electronic and pharmacological properties.[6][7]

This guide addresses the specific nuances of applying the Suzuki-Miyaura reaction to this compound, focusing on practical execution, mechanistic rationale, and robust protocol development.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., a bromo-2-methyl-9H-carbazole). This step oxidizes the palladium center from Pd(0) to a square-planar Pd(II) complex.[1][10] The reactivity of the halide is a key factor, with the typical trend being I > Br > OTf >> Cl.[2]

  • Transmetalation : This is the crucial bond-forming step where the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) center, displacing the halide. This step requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex, which facilitates the transfer of the aryl group to the palladium.[1][3]

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple to form the new C-C bond of the biaryl product. This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[9][10]

Special Considerations for N-Heterocycles

Carbazole substrates introduce a specific challenge. The presence of the N-H proton makes the ring system acidic. In the presence of a strong base, deprotonation can occur, potentially leading to catalyst inhibition or undesired side reactions.[11][12] Therefore, the choice of base is particularly important to ensure it is strong enough to activate the boronic acid but not so strong as to adversely affect the carbazole substrate or the catalyst. Often, N-protection of the carbazole can circumvent these issues, though this adds extra steps to the synthetic route.[13]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Palladium Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)L₂-R² (Di-organopalladium Complex) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R¹-R² (Biaryl Product) RedElim->Product ArylHalide R¹-X (e.g., Bromo-Carbazole) ArylHalide->OxAdd Organoboron R²-B(OH)₂ (Arylboronic Acid) Boronate [R²-B(OH)₃]⁻ Organoboron->Boronate + OH⁻ Base Base (e.g., K₂CO₃) Boronate->Transmetal Experimental_Workflow start Start: Assemble Reagents setup 1. Combine Carbazole, Boronic Acid, & Base in Flask start->setup catalyst 2. Add Pd Catalyst & Ligand setup->catalyst solvent 3. Add Solvents (Dioxane/Water) catalyst->solvent degas 4. Degas with Inert Gas (Ar or N₂) for 20 min solvent->degas react 5. Heat Reaction (80-100 °C, 12-18h) degas->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Aqueous Workup (EtOAc/Water Extraction) monitor->workup purify 8. Column Chromatography workup->purify characterize 9. Characterize Product (NMR, MS) purify->characterize end_node End: Pure Product characterize->end_node

References

Illuminating the Path: A Guide to Measuring the Photophysical Properties of 2-Methyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for characterizing the photophysical properties of 2-Methyl-9H-carbazole. Carbazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting intriguing electronic and luminescent characteristics. Understanding their photophysical behavior is paramount for their application in fields ranging from fluorescent probes to organic light-emitting diodes (OLEDs). This guide offers a comprehensive framework for these measurements, grounded in established scientific principles and practical laboratory experience.

Introduction to the Photophysics of Carbazole Derivatives

Carbazole, a nitrogen-containing heterocyclic compound, is known for its rigid, planar structure which imparts favorable photophysical properties, including high fluorescence quantum yields and good thermal stability. The introduction of substituents, such as a methyl group at the 2-position of the 9H-carbazole core, can subtly modulate these properties by altering the electron density and steric hindrance of the molecule. These modifications can influence the absorption and emission wavelengths, as well as the efficiencies of radiative (fluorescence, phosphorescence) and non-radiative decay pathways.[1][2]

A thorough photophysical characterization of this compound involves determining its key parameters:

  • UV-Visible Absorption Spectrum: Reveals the electronic transitions and the wavelengths of light the molecule absorbs.

  • Steady-State Fluorescence Spectrum: Shows the emission profile of the molecule after excitation.

  • Fluorescence Quantum Yield (ΦF): Quantifies the efficiency of the fluorescence process.

  • Fluorescence Lifetime (τF): Measures the average time the molecule spends in the excited state before emitting a photon.

  • Phosphorescence Spectrum and Lifetime (τP): Characterizes the emission from the triplet excited state, which is crucial for applications like OLEDs and photodynamic therapy.

I. Foundational Concepts: The Jablonski Diagram

To appreciate the experimental protocols, a foundational understanding of the photophysical processes is essential. The Jablonski diagram provides a visual representation of the electronic states of a molecule and the transitions between them following the absorption of light.

Jablonski cluster_0 Singlet States cluster_1 Triplet States S0 S₀ (Ground State) S2 S₂ (Second Excited Singlet State) S0->S2 Absorption S1 S₁ (First Excited Singlet State) S1->S0 Fluorescence S1->S0 Non-radiative decay T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) Vibrational Relaxation (VR) T1->S0 Phosphorescence T1->S0 Non-radiative decay

Caption: Jablonski diagram illustrating molecular electronic transitions.

II. Experimental Setups and Protocols

This section details the necessary instrumentation and step-by-step protocols for measuring the key photophysical properties of this compound.

A. UV-Visible Absorption Spectroscopy

The absorption spectrum provides the groundwork for all subsequent photophysical measurements by identifying the optimal excitation wavelengths.

Instrumentation:

  • UV-Visible Spectrophotometer: A dual-beam instrument is recommended for higher accuracy and stability.

  • Quartz Cuvettes: 1 cm path length cuvettes are standard.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., ethanol, cyclohexane, or dichloromethane). A typical concentration is in the micromolar range (10⁻⁵ to 10⁻⁶ M).[3] The absorbance at the maximum wavelength (λmax) should ideally be between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference. Place it in the reference beam path of the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Fill a second quartz cuvette with the sample solution and place it in the sample beam path.

  • Data Acquisition: Scan a wavelength range that covers the expected absorption of the carbazole moiety, typically from 250 nm to 450 nm.[2]

  • Data Analysis: The resulting spectrum will show one or more absorption bands. The peak of the lowest energy band is often chosen as the excitation wavelength for fluorescence measurements. For carbazole itself in ethanol, prominent absorption bands are observed around 292 nm and 322 nm.[4]

B. Steady-State Fluorescence Spectroscopy

This measurement determines the emission spectrum of the compound.

Instrumentation:

  • Spectrofluorometer: Equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube - PMT).

  • Quartz Fluorescence Cuvettes: 1 cm path length, four-sided polished cuvettes are ideal.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. To minimize inner filter effects, the absorbance at the excitation wavelength should be kept below 0.1.[5]

  • Instrument Setup:

    • Set the excitation wavelength (λex) to a value determined from the absorption spectrum (e.g., the λmax).

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

  • Sample Measurement: Record the emission spectrum of the this compound solution over a wavelength range that captures the entire emission profile (e.g., from λex + 10 nm to 600 nm).

  • Data Correction: The raw emission spectrum should be corrected for the wavelength-dependent response of the instrument using correction files provided by the manufacturer or determined using standard lamps.

C. Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is a measure of the efficiency of photon emission through fluorescence. The comparative method, using a well-characterized standard, is the most common and reliable approach.[5]

Instrumentation:

  • Spectrofluorometer (as above)

  • UV-Visible Spectrophotometer (as above)

Standard Selection:

Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. For carbazoles, which typically emit in the UV-A to blue region, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) or 9,10-diphenylanthracene in cyclohexane (ΦF = 0.90) are suitable standards.

Protocol:

  • Prepare a Series of Solutions: Prepare at least five different concentrations of both the this compound sample and the chosen standard in the same solvent (if possible). The absorbance of these solutions at the excitation wavelength should range from approximately 0.02 to 0.1.[5]

  • Measure Absorbance: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the excitation wavelength.

  • Measure Fluorescence: Record the corrected fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength. The plot should yield a straight line passing through the origin.

  • Calculate Quantum Yield: The fluorescence quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η²sample / η²std)

    Where:

    • ΦF,std is the quantum yield of the standard.

    • Gradsample and Gradstd are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively (this term is 1 if the same solvent is used for both).

D. Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

Fluorescence lifetime (τF) is the average time a molecule remains in its excited singlet state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring nanosecond lifetimes.

Instrumentation:

  • TCSPC System: This includes a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a pulsed LED), a high-speed detector (e.g., a PMT or an avalanche photodiode), and TCSPC electronics.

  • Monochromator: To select the emission wavelength.

Protocol:

  • Sample Preparation: Prepare a deoxygenated solution of this compound. Oxygen is a potent quencher of fluorescence and can significantly shorten the lifetime. Deoxygenation can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes. The absorbance at the excitation wavelength should be low (< 0.1).

  • Instrument Response Function (IRF) Measurement: The IRF, or the instrument's response to the excitation pulse, must be recorded. This is typically done by replacing the sample with a scattering solution (e.g., a dilute suspension of non-dairy creamer or silica in the solvent) and collecting the scattered light at the excitation wavelength.

  • Fluorescence Decay Measurement:

    • Excite the sample with the pulsed light source.

    • Set the emission monochromator to the wavelength of maximum fluorescence intensity.

    • Collect the fluorescence decay data until a sufficient number of photon counts are accumulated in the peak channel (typically >10,000 counts) to ensure good statistics.

  • Data Analysis:

    • The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

    • Use deconvolution software to fit the experimental decay data to a theoretical decay model (typically a single or multi-exponential decay). The software will provide the fluorescence lifetime(s) (τF) and the goodness of the fit (χ²). For pure compounds, a single exponential decay is expected.

TCSPC_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis LightSource Pulsed Light Source Sample Sample (this compound) LightSource->Sample Detector High-Speed Detector Sample->Detector TCSPC TCSPC Electronics Detector->TCSPC Decay Measure Fluorescence Decay TCSPC->Decay IRF Measure IRF (Scattering Solution) Deconvolution Deconvolution Analysis IRF->Deconvolution Decay->Deconvolution Lifetime Fluorescence Lifetime (τ_F) Deconvolution->Lifetime

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

E. Phosphorescence Measurements

Phosphorescence is emission from the triplet excited state and typically has a much longer lifetime (microseconds to seconds) than fluorescence. Measurements are often performed at low temperatures (e.g., 77 K) to minimize non-radiative decay from the triplet state.

Instrumentation:

  • Spectrofluorometer with Phosphorescence Capabilities: This requires a pulsed excitation source (e.g., a Xenon flash lamp) and a gated detector that can be turned on after the initial fluorescence has decayed.

  • Cryostat: A liquid nitrogen cryostat is used to cool the sample to 77 K.

  • Quartz Phosphorescence Sample Tubes: These are long, thin tubes suitable for immersion in the cryostat.

Protocol:

  • Sample Preparation: Prepare a solution of this compound in a solvent that forms a clear, rigid glass at 77 K, such as 2-methyltetrahydrofuran (2-MeTHF) or a mixture of ethanol and methanol.[6][7] The solution should be thoroughly deoxygenated.

  • Instrument Setup:

    • Place the sample tube in the cryostat and cool to 77 K.

    • Set the excitation wavelength.

    • Configure the detector gating:

      • Delay time: Set a delay after the excitation pulse to allow for the decay of any short-lived fluorescence.

      • Gate time: Set the time window during which the phosphorescence signal is collected.

  • Phosphorescence Spectrum Measurement: Scan the emission monochromator to record the time-gated phosphorescence spectrum.

  • Phosphorescence Lifetime (τP) Measurement:

    • Set the emission monochromator to the peak of the phosphorescence spectrum.

    • Measure the decay of the phosphorescence intensity over time after the excitation pulse.

    • Fit the decay curve to an exponential function to determine the phosphorescence lifetime.

III. Data Presentation and Expected Results

Photophysical ParameterSolventExpected/Typical ValueReference/Note
Absorption (λabs,max) Ethanol~295 nm, ~325 nmBased on carbazole.[4]
Emission (λem,max) Ethanol~360 - 380 nmBased on carbazole.[4]
Fluorescence Quantum Yield (ΦF) Cyclohexane0.3 - 0.5Typical for carbazole derivatives.
Fluorescence Lifetime (τF) Deoxygenated Cyclohexane10 - 15 nsBased on carbazole.[9]
Phosphorescence Emission (λphos,max) 2-MeTHF at 77 K~410 - 450 nmBased on carbazole.
Phosphorescence Lifetime (τP) 2-MeTHF at 77 KMilliseconds to SecondsHighly dependent on molecular environment.[6][7]

Note: These are estimated values. Experimental determination is crucial for accurate characterization.

IV. Conclusion

The methodologies outlined in this application note provide a robust framework for the comprehensive photophysical characterization of this compound. By systematically measuring its absorption, fluorescence, and phosphorescence properties, researchers can gain valuable insights into its electronic structure and excited-state dynamics. This knowledge is fundamental for the rational design and application of carbazole-based compounds in diverse scientific and technological fields. Adherence to the described protocols, with careful attention to sample preparation and data analysis, will ensure the acquisition of high-quality, reliable data, paving the way for innovative discoveries.

V. References

  • Brannan, A. K., et al. (2023). Organic persistent room temperature phosphorescence enabled by carbazole impurity. Frontiers in Chemistry, 10, 1008658. --INVALID-LINK--

  • Yadav, P., et al. (2023). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. RSC Advances, 13(15), 10143-10156. --INVALID-LINK--

  • Li, Y., et al. (2023). Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability. Molecules, 28(18), 6598. --INVALID-LINK--

  • Permana, A. J., et al. (2021). Computational Study of Structure and Photophysical Properties Relationship of Carbazoles with Four Anchoring Groups for DSSC. Indonesian Journal of Science and Technology, 6(1), 101-114. --INVALID-LINK--

  • Liu, B., et al. (2021). Carbazole isomers induce ultralong organic phosphorescence. Nature Materials, 20(2), 175-180. --INVALID-LINK--

  • Grigoras, M., et al. (2007). SYNTHESIS AND PHOTOPHYSICAL PROPERTIES OF TWO BRANCHED CARBAZOLE-BASED POLYMERS. Revue Roumaine de Chimie, 52(10), 987-994. --INVALID-LINK--

  • Asiri, A. M., et al. (2021). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 793-799. --INVALID-LINK--

  • Boens, N., et al. (2007). Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Analytical Chemistry, 79(5), 2137-2149. --INVALID-LINK--

  • Li, Y., et al. (2023). Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability. Molecules, 28(18), 6598. --INVALID-LINK--

  • Lodeiro, C., et al. (2022). Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions. Sensors, 22(6), 2208. --INVALID-LINK--

  • Al-Saidi, Y. M., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of Molecular Structure, 1228, 129759. --INVALID-LINK--

  • Brannan, A. K., et al. (2023). Organic persistent room temperature phosphorescence enabled by carbazole impurity. Frontiers in Chemistry, 10, 1008658. --INVALID-LINK--

  • Gmelin, W., et al. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. Photochem, 4(2), 163-178. --INVALID-LINK--

  • Sengottaiyan, J., et al. (2023). UV-vis spectra of carbazole-based compounds in THF of 1 × 10−5 mol L−1. ResearchGate. --INVALID-LINK--

  • Nagarajan, K., et al. (2012). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2959. --INVALID-LINK--

  • Erra-Balsells, R., et al. (2000). Fluorescence and phosphorescence spectra of carbazole (1), 1-nitrocarbazole (2), 3-nitrocarbazole (3), 1,6-dinitrocarbazole (4) and 3,6-dinitrocarbazole (5) in iso-propanol-ethyl ether (1:1; v:v) at 77 K. ResearchGate. --INVALID-LINK--

  • Wang, Y., et al. (2021). Distinguishing the Quantum Yield and Lifetime of Carbazole-Based Room-Temperature Phosphorescence Materials: QM/MM Study. The Journal of Physical Chemistry Letters, 12(1), 534-540. --INVALID-LINK--

  • Neugebauer, U., et al. (2020). Increasing the Fluorescence Quantum Yield and Lifetime of the Flavin Chromophore by Rational Design. ChemPhotoChem, 4(8), 568-576. --INVALID-LINK--

  • Bouguerra, S., et al. (2022). UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. Coatings, 12(11), 1735. --INVALID-LINK--

  • Li, M., et al. (2022). Recent progress in carbazole-based small-molecule single-component organic room-temperature phosphorescence. Journal of Materials Chemistry C, 10(1), 34-51. --INVALID-LINK--

  • Wagner-Wysiecka, E., et al. (2021). Carbazole-based colorimetric anion sensors. ChemRxiv. --INVALID-LINK--

  • Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 80A(3), 389-399. --INVALID-LINK--

  • Mitra, A. (2021). Sesquicentennial birth anniversary of carbazole, a multifaceted wonder molecule: a revisit to its synthesis, photophysical and biological studies. Journal of the Iranian Chemical Society, 18(12), 3327-3356. --INVALID-LINK--

  • Hu, Y., et al. (2004). Synthesis, characterization and polymerization of the novel carbazole-based monomer 9-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-9H-carbazole. Polymer, 45(18), 6177-6184. --INVALID-LINK--

  • Grazulevicius, J. V., et al. (2003). Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. Dyes and Pigments, 58(1), 55-63. --INVALID-LINK--

  • Asiri, A. M., et al. (2021). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 793-799. --INVALID-LINK--

  • Lee, J., et al. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. Molecules, 26(6), 1716. --INVALID-LINK--

  • Kim, Y.-H., et al. (2007). Syntheses and photophysical properties of new carbazole-based conjugated multi-branched molecules. Dyes and Pigments, 75(1), 195-201. --INVALID-LINK--

  • Williams, A. T. R., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. Perkin-Elmer Analytical Note. --INVALID-LINK--

References

Application Note: High-Purity Isolation of 2-Methyl-9H-carbazole via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and optimized protocol for the purification of crude 2-Methyl-9H-carbazole, a key intermediate in pharmaceutical and materials science research. The described method utilizes normal-phase flash column chromatography, a robust technique for efficiently separating the target compound from common synthesis-related impurities. We will delve into the scientific rationale behind parameter selection, from the choice of stationary and mobile phases to the principles of sample loading and fraction analysis, ensuring a reproducible and high-yield purification process.

Introduction: The Rationale for Purification

This compound is a heterocyclic aromatic compound of significant interest due to its prevalence in the core structure of various biologically active alkaloids and functional organic materials.[1][2] Synthetic routes to carbazole derivatives, while often efficient, can yield crude products containing unreacted starting materials, isomers, and other byproducts.[3] The presence of these impurities can interfere with subsequent reaction steps and compromise the performance and safety of the final product.

Therefore, a reliable and scalable purification method is paramount. Column chromatography is the technique of choice for this purpose, leveraging the differential adsorption of compounds onto a solid stationary phase to achieve separation.[4][5] This protocol offers a validated, step-by-step guide for researchers to obtain this compound with high purity.

Principle of Separation: Normal-Phase Chromatography

The purification strategy is based on normal-phase adsorption chromatography. In this mode, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase (eluent).

  • Stationary Phase: Silica gel (SiO₂) is a highly porous adsorbent with surface silanol (Si-OH) groups, rendering it polar.

  • Mechanism: Compounds in the crude mixture are introduced to the top of the column. As the non-polar mobile phase flows through, a partitioning equilibrium is established. More polar compounds, such as oxidized byproducts or those with more accessible hydrogen-bonding sites, will adsorb more strongly to the polar silica gel and thus travel down the column more slowly. This compound, being a relatively less polar aromatic compound, has a weaker affinity for the stationary phase and is eluted more quickly.[5][6] The subtle polarity difference between the target molecule and closely related impurities is exploited to achieve separation.

The N-H bond in the carbazole ring provides a site for hydrogen bonding, contributing to its polarity and interaction with the silica gel. This interaction is key to achieving separation from even less polar hydrocarbon impurities.[7]

Materials and Reagents

Material/ReagentGrade/SpecificationSupplier Example
Crude this compoundSynthesis GradeN/A
Silica GelFlash Chromatography Grade, 230-400 meshStandard laboratory suppliers
n-HexaneHPLC Grade, ≥95%Standard laboratory suppliers
Ethyl AcetateHPLC Grade, ≥99.5%Standard laboratory suppliers
Dichloromethane (DCM)ACS Grade, ≥99.5%Standard laboratory suppliers
TLC PlatesSilica Gel 60 F₂₅₄Standard laboratory suppliers
Glass WoolBorosilicateStandard laboratory suppliers
SandSea Sand, Washed & DriedStandard laboratory suppliers

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude material. The column dimensions and solvent volumes should be scaled accordingly for different sample sizes.

Step 1: Thin-Layer Chromatography (TLC) Analysis of Crude Material

Before proceeding with the column, it is crucial to determine an appropriate solvent system using TLC. This pre-analysis validates the chosen eluent and predicts the separation behavior on the column.

  • Spotting: Dissolve a small amount of the crude this compound in a few drops of dichloromethane. Using a capillary tube, spot this solution onto a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a mixture of 95:5 n-Hexane:Ethyl Acetate .

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the separated spots under a UV lamp (254 nm).

  • Analysis: The target compound, this compound, should appear as a distinct spot. The ideal solvent system will yield a Retention Factor (Rf) of ~0.3-0.4 for the target compound. Adjust the ratio of hexane to ethyl acetate if necessary (increasing ethyl acetate will lower the Rf, and vice versa).

Step 2: Column Preparation (Wet Slurry Packing)

Proper column packing is critical for achieving high resolution and avoiding issues like band broadening or channeling.[5][8]

  • Column Setup: Secure a glass chromatography column (e.g., 40 cm length, 2.5 cm inner diameter) vertically to a clamp stand. Place a small plug of glass wool at the bottom to retain the stationary phase.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel (~30-40 g for a 1 g sample) in the initial mobile phase (e.g., 100% n-Hexane or 98:2 n-Hexane:Ethyl Acetate).

  • Packing: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove air bubbles.

  • Equilibration: Once the silica has settled, add a thin layer (~0.5 cm) of sand on top to protect the silica bed. Wash the column with 2-3 column volumes of the initial mobile phase until the bed is stable and fully equilibrated. Never let the solvent level drop below the top of the sand layer.

Step 3: Sample Loading (Dry Loading Technique)

Dry loading is superior to direct liquid application as it ensures a narrow starting band and improves separation efficiency.[8]

  • Dissolve the crude this compound (~1 g) in a minimal amount of dichloromethane.

  • Add 2-3 g of silica gel to this solution.

  • Remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder to the top of the prepared column.

Step 4: Elution and Fraction Collection

The elution process uses a gradient of increasing solvent polarity to separate the compounds.

  • Initial Elution: Begin eluting with a low-polarity mobile phase, such as 98:2 n-Hexane:Ethyl Acetate . This will move the least polar impurities down the column.

  • Gradient Elution: Gradually increase the polarity of the mobile phase. A suggested gradient is outlined in the table below. This gradual increase allows for the clean separation of the target compound from impurities with similar polarities.

  • Fraction Collection: Collect the eluate in fractions of approximately 15-20 mL into labeled test tubes or vials.

  • Monitoring: Systematically spot every few fractions onto TLC plates to track the elution of the product.

Step 5: Product Isolation
  • Identify Pure Fractions: Using TLC analysis, identify all fractions that contain only the pure this compound spot.

  • Combine and Evaporate: Combine the identified pure fractions into a round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified this compound as a solid, which typically appears as yellow crystals or powder.[9]

Data Summary and Visualization

Table 1: Optimized Chromatographic Parameters
ParameterValue / DescriptionRationale
Stationary Phase Silica Gel, 230-400 meshHigh surface area and polarity for effective adsorption of carbazole derivatives.[2]
Column Dimensions 40 cm length x 2.5 cm IDAppropriate for purifying ~1 g of crude material.
Sample Loading Dry Loading with Silica GelEnsures a narrow band and improves separation resolution.[8]
Mobile Phase n-Hexane / Ethyl AcetateLow toxicity, good volatility, and provides an excellent polarity range for separating aromatic heterocycles.[10][11]
Elution Profile Gradient Elution
CV 1-3: 98:2 Hex:EtOAcElutes very non-polar impurities.
CV 4-10: 95:5 Hex:EtOAcElutes the target this compound.
CV 11-15: 80:20 Hex:EtOAcElutes more polar impurities, cleaning the column.
Flow Rate ~5-10 mL/minOptimal for flash chromatography, balancing speed and resolution.
Detection TLC with UV visualization at 254 nmCarbazole derivatives are UV-active, allowing for easy detection.
Expected Rf ~0.35 in 95:5 Hex:EtOAcIndicates good separation from the solvent front and baseline impurities.

CV = Column Volume

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude this compound TLC TLC Analysis (95:5 Hex:EtOAc) Crude->TLC Analyze DryLoad Dry Loading onto Silica Crude->DryLoad Adsorb Load Load Sample DryLoad->Load Pack Pack Column (Wet Slurry) Pack->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evap Rotary Evaporation Combine->Evap Pure Pure this compound Evap->Pure

Caption: Workflow for the purification of this compound.

Conclusion

The protocol detailed in this application note presents a systematic and reliable method for the purification of crude this compound using flash column chromatography. By following the principles of method development with TLC, proper column packing, dry sample loading, and gradient elution, researchers can consistently obtain the target compound with high purity, suitable for demanding applications in drug development and materials science. This self-validating system, anchored by constant TLC monitoring, ensures trustworthiness and reproducibility in the purification process.

References

Application Notes and Protocols for the Electrochemical Characterization of Thin Films of Poly(2-Methyl-9H-carbazole)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and detailed protocols for the electrochemical characterization of thin films of poly(2-Methyl-9H-carbazole). It is intended for researchers, scientists, and drug development professionals who are exploring the unique properties of this conductive polymer for applications in biosensors, electrochromic devices, and functionalized surfaces for cell interaction studies. This document emphasizes the causality behind experimental choices to ensure both technical accuracy and practical applicability.

Introduction: The Significance of Poly(this compound)

Polycarbazoles are a well-regarded class of conducting polymers, celebrated for their robust environmental stability, excellent hole-transporting capabilities, and intriguing optoelectronic properties.[1] These characteristics make them prime candidates for a variety of applications, including organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors.[1] The strategic functionalization of the carbazole monomer is a key methodology for tailoring the physicochemical properties of the resultant polymer.[1]

The focus of this guide, this compound, introduces a methyl group at the C-2 position of the carbazole moiety. This substitution is anticipated to influence the polymer's electronic properties and stereochemistry, potentially leading to enhanced solubility, modified redox behavior, and improved electrolytic stability compared to unsubstituted polycarbazole.[2] Understanding the electrochemical characteristics of poly(this compound) thin films is paramount to harnessing their full potential in various technological applications.

Part 1: Electropolymerization and Thin Film Deposition

Electropolymerization is a powerful technique for the in-situ deposition of thin, uniform polymer films directly onto a conductive substrate.[1] This method offers precise control over film thickness and morphology by manipulating electrochemical parameters.[1]

Mechanism of Electropolymerization

The electropolymerization of carbazole derivatives proceeds via an oxidative coupling mechanism.[1] The process is initiated by the oxidation of the monomer at the electrode surface to form a radical cation. These reactive species then couple to form dimers, which are subsequently oxidized and continue to react with other radical cations or monomers to propagate the polymer chain. The primary coupling positions for carbazole are typically at the C3 and C6 positions. However, the presence of the methyl group at the C2 position in this compound may influence the regiochemistry of the polymerization, potentially favoring coupling at other positions and affecting the final polymer structure.

Diagram of the Electropolymerization Workflow

Electropolymerization_Workflow cluster_prep Preparation cluster_electrochem Electrochemical Deposition cluster_post Post-Deposition Monomer This compound Monomer Solution Electrolytic Solution Monomer->Solution Electrolyte Supporting Electrolyte (e.g., 0.1 M LiClO4) Electrolyte->Solution Solvent Anhydrous Acetonitrile (ACN) Solvent->Solution Degas Degas with N2 or Ar Cell Assemble 3-Electrode Cell (WE, CE, RE) Degas->Cell Solution->Degas Potentiostat Connect to Potentiostat Cell->Potentiostat CV_Dep Apply Potential Sweep (Cyclic Voltammetry) Potentiostat->CV_Dep Chrono_Dep Apply Constant Potential (Chronoamperometry) Potentiostat->Chrono_Dep Rinse Rinse Coated Electrode (with fresh solvent) CV_Dep->Rinse Chrono_Dep->Rinse Dry Dry under Inert Gas Rinse->Dry Characterize Proceed to Characterization Dry->Characterize

Caption: Workflow for the electropolymerization of this compound.

Protocol 1: Electropolymerization of this compound

This protocol details the steps for depositing a thin film of poly(this compound) onto a conductive substrate, such as Indium Tin Oxide (ITO) coated glass or a platinum electrode.

Materials:

  • This compound monomer

  • Lithium perchlorate (LiClO₄) or Tetrabutylammonium perchlorate (TBAP)

  • Anhydrous acetonitrile (ACN)

  • Working Electrode (WE): ITO-coated glass slide or Platinum button electrode

  • Counter Electrode (CE): Platinum wire or mesh

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Electrode Preparation: Thoroughly clean the working electrode. For ITO, sonicate sequentially in detergent, deionized water, acetone, and isopropanol, then dry with a stream of inert gas.

  • Solution Preparation: Prepare a 10 mM solution of this compound in anhydrous acetonitrile containing 0.1 M of the supporting electrolyte (e.g., LiClO₄).

  • Deoxygenation: Purge the electrolytic solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

  • Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the electrolytic solution. Maintain an inert atmosphere over the solution throughout the experiment.

  • Electropolymerization (Cyclic Voltammetry Method):

    • Connect the electrodes to the potentiostat.

    • Cycle the potential between 0.0 V and a suitable upper limit (e.g., +1.6 V vs. Ag/AgCl). The exact upper potential should be determined by running an initial scan to identify the oxidation onset of the monomer.

    • Perform 5-10 cycles at a scan rate of 50 mV/s. The successful deposition of the polymer film will be indicated by the appearance and growth of new redox peaks corresponding to the polymer.[3][4]

  • Post-Polymerization:

    • After deposition, carefully remove the working electrode from the solution.

    • Rinse the electrode thoroughly with fresh, monomer-free acetonitrile to remove any unreacted monomer and electrolyte.

    • Dry the electrode under a gentle stream of inert gas.

Part 2: Electrochemical Characterization Techniques

Once the poly(this compound) thin film is deposited, a suite of electrochemical techniques can be employed to probe its properties.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique for studying the redox behavior of the polymer film. By cycling the potential and observing the resulting current, one can determine the oxidation and reduction potentials, assess the stability of the redox states, and investigate the kinetics of electron transfer.

Protocol 2: Cyclic Voltammetry of the Polymer Film

Procedure:

  • Prepare a monomer-free electrolytic solution (e.g., 0.1 M LiClO₄ in acetonitrile).

  • Assemble the three-electrode cell with the polymer-coated working electrode, counter electrode, and reference electrode.

  • Deoxygenate the solution as described in Protocol 1.

  • Perform cyclic voltammetry by sweeping the potential over a range that encompasses the redox activity of the polymer (e.g., from 0.0 V to +1.4 V vs. Ag/AgCl).

  • Vary the scan rate (e.g., from 20 mV/s to 200 mV/s) to investigate the kinetics of the redox processes. For a reversible, surface-confined species, the peak currents should be directly proportional to the scan rate.

Data Interpretation:

ParameterDescription
Oxidation Potential (Epa) The potential at which the polymer is oxidized.
Reduction Potential (Epc) The potential at which the polymer is reduced.
Formal Potential (E°') The average of Epa and Epc, providing a measure of the thermodynamic redox potential.
Peak Separation (ΔEp) The difference between Epa and Epc. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature. Larger values may indicate slower electron transfer kinetics.
Peak Current (Ip) Proportional to the amount of electroactive material and the scan rate.
Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique for characterizing the interfacial and bulk properties of the polymer film.[5] By applying a small amplitude AC potential at various frequencies, one can probe processes such as charge transfer resistance, double-layer capacitance, and ion diffusion within the film.

Diagram of a Simplified Randles Circuit for a Polymer Film

Randles_Circuit Rs Rs p1 Rs->p1 Rct Rct p2 Rct->p2 Cdl Cdl Cdl->p2 Zw Zw end Zw->end start start->Rs p1->Rct p1->Cdl p2->Zw

Caption: A simplified Randles equivalent circuit model for a conductive polymer film.

Protocol 3: Electrochemical Impedance Spectroscopy of the Polymer Film

Procedure:

  • Use the same three-electrode setup as in Protocol 2 with the polymer-coated electrode.

  • Set the potentiostat to a DC potential corresponding to a specific redox state of the polymer (e.g., the neutral or oxidized state, as determined by CV).

  • Apply a small amplitude AC potential (e.g., 10 mV) over a wide frequency range (e.g., from 100 kHz to 0.1 Hz).

  • Record the resulting impedance data.

Data Analysis:

The impedance data is typically presented as Nyquist and Bode plots. The data can be fitted to an equivalent circuit model to extract quantitative information about the electrochemical system. A common model for a simple redox process at a polymer-coated electrode is the Randles circuit, which includes:

ComponentDescription
Solution Resistance (Rs) The resistance of the electrolyte solution.
Charge Transfer Resistance (Rct) The resistance to electron transfer at the electrode/polymer and/or polymer/electrolyte interface.
Double-Layer Capacitance (Cdl) The capacitance of the electrical double layer at the interface.
Warburg Impedance (Zw) Represents the diffusion of ions within the polymer film.
Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical techniques with spectroscopy (typically UV-Vis-NIR) to provide real-time information about the changes in the electronic structure of the polymer film as its oxidation state is varied.[6] This is particularly useful for characterizing electrochromic properties.

Protocol 4: Spectroelectrochemistry of the Polymer Film

Procedure:

  • This technique requires a specialized spectroelectrochemical cell that allows for simultaneous electrochemical control and spectroscopic measurement. The working electrode should be transparent (e.g., ITO-coated glass).

  • Assemble the cell with the polymer-coated transparent electrode.

  • Apply a series of potentials to the working electrode, stepping through the neutral, partially oxidized, and fully oxidized states of the polymer.

  • At each potential, allow the system to reach steady-state and record the UV-Vis-NIR absorption spectrum.

Expected Observations:

As the polymer is oxidized, new absorption bands are expected to appear in the visible and near-infrared regions, corresponding to the formation of polarons and bipolarons. These changes in the absorption spectrum are responsible for the electrochromic behavior of the polymer. The spectroelectrochemical data can be used to determine the optical band gap of the polymer in its different redox states.[7]

Part 3: Expected Results and Discussion

The methyl group at the 2-position of the carbazole monomer is expected to have a noticeable impact on the electrochemical properties of the resulting polymer.

  • Redox Potentials: The electron-donating nature of the methyl group may lower the oxidation potential of the monomer and the resulting polymer compared to unsubstituted polycarbazole.

  • Electrolytic Stability: Methyl substitution at the 3,6-positions of polycarbazole has been shown to enhance stability.[2] A similar effect may be observed for poly(this compound), leading to more stable redox cycling.

  • Morphology and Solubility: The methyl group can influence the packing of the polymer chains, potentially leading to a more amorphous morphology and increased solubility in organic solvents.

By systematically applying the protocols outlined in this guide, researchers can gain a thorough understanding of the electrochemical behavior of poly(this compound) thin films, paving the way for their successful integration into a wide range of advanced applications.

References

Crystal growth techniques for 2-Methyl-9H-carbazole for X-ray analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Obtaining High-Quality Single Crystals of 2-Methyl-9H-carbazole for X-ray Analysis

Introduction: The Imperative for Structural Clarity

This compound is a heterocyclic aromatic compound belonging to the carbazole family. Derivatives of carbazole are foundational components in the development of organic electronics, pharmaceuticals, and dyes due to their unique photophysical and electronic properties. Unlocking the full potential of this compound in these applications—from designing more efficient OLEDs to developing targeted drug candidates—requires a precise understanding of its three-dimensional atomic arrangement.

Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating molecular structure, providing unambiguous data on bond lengths, bond angles, and intermolecular interactions.[1] However, the success of SC-XRD is entirely contingent on the quality of the crystal specimen. A suitable crystal must be a single, well-ordered lattice, free of significant defects, cracks, or twinning, and typically between 0.1-0.3 mm in its largest dimensions.[2][3]

This guide, intended for researchers in chemistry, materials science, and drug development, provides a detailed exploration of field-proven techniques for growing X-ray quality single crystals of this compound. It moves beyond simple recipes to explain the underlying principles of crystallization, empowering the scientist to troubleshoot and optimize the process.

Physicochemical Properties Guiding Crystallization

Successful crystallization begins with an understanding of the compound's physical properties. This compound appears as yellow crystals or powder and, like many aromatic compounds, exhibits poor solubility in water but good solubility in various organic solvents.[4]

PropertyValueSource
Molecular FormulaC₁₃H₁₁N[5]
Molecular Weight181.23 g/mol [5]
Melting Point258-259 °C (532 K)[5]
AppearanceYellow crystals or powder[4]
Solubility Profile
InsolubleWater[4]
SolubleToluene, Chloroform, Dimethyl Sulfoxide (DMSO)[4]
Likely SolventsAcetone, Ethanol, Methanol, Ethyl Acetate, Dichloromethane[6][7][8][9]

The key to crystallization is manipulating solubility to achieve a state of supersaturation, where the concentration of the solute in the solution exceeds its thermodynamic equilibrium point. It is from this metastable state that nucleation and subsequent crystal growth can occur. The goal is to enter and traverse this zone slowly, allowing molecules to assemble into a single, well-ordered lattice rather than crashing out of solution as an amorphous powder or a multitude of tiny crystals.[10]

Strategic Solvent Selection: The Foundation of Success

The choice of solvent is the most critical decision in the crystallization process.[11] An ideal solvent or solvent system will exhibit moderate solubility for this compound—it should not be so effective that the compound is impossible to precipitate, nor so poor that an insufficient amount dissolves to begin with.[3][12]

Protocol for Solvent Screening

Before committing a large amount of material, a microscale solvent screening is essential.

  • Preparation : Place a small amount (1-3 mg) of this compound into several clean, small vials or test tubes.

  • Room Temperature Test : To each vial, add a few drops of a candidate solvent. Observe if the solid dissolves completely. If it dissolves instantly at room temperature, the solvent is likely too good for methods like slow cooling, though it may be suitable for diffusion techniques.[12]

  • Heating Test : If the compound does not dissolve at room temperature, gently warm the vial while adding more solvent dropwise until the solid dissolves completely. A solvent that requires heating to fully dissolve the compound is an excellent candidate for the slow cooling method.[11]

  • Cooling Observation : Allow the heated solution to cool to room temperature. The formation of crystals upon cooling is a strong indicator of a suitable solvent. If an oil forms, the compound's solubility may be too high, or the cooling was too rapid.[13]

Recommended Solvent Systems
Solvent CategoryExamplesCrystallization Suitability
Primary Solvents Toluene, Xylene, Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF)Good for dissolving the compound. Suitable for slow evaporation and as the "good" solvent in diffusion methods.[4][6][14]
Polar Solvents Ethanol, MethanolCan be effective, especially for slow cooling, but check solubility carefully.[6][7]
Anti-solvents Hexane, Heptane, Pentane, Diethyl EtherThe compound should be insoluble in these. Used to induce crystallization in diffusion methods.[13][15]

Core Crystallization Protocols

The following methods are the most effective for growing single crystals of small organic molecules. The key to each is to allow the process to proceed slowly and without disturbance.[2]

Method 1: Slow Solvent Evaporation

This is often the simplest technique. It relies on the gradual removal of solvent, which slowly increases the solute concentration to the point of supersaturation and beyond.[10]

Protocol:

  • Dissolve the this compound in a suitable primary solvent (e.g., Chloroform or Ethyl Acetate) at room temperature to create a near-saturated solution.

  • Filter the solution through a syringe filter (PTFE, 0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could cause premature or uncontrolled nucleation.

  • Cover the vial with Parafilm. Using a needle, pierce 2-3 small holes in the film. The number and size of the holes control the rate of evaporation; fewer, smaller holes will slow the process, which is generally desirable.[2]

  • Place the vial in a vibration-free location (e.g., a drawer or a protected corner of a fume hood) and leave it undisturbed for several days to weeks.

  • Monitor periodically without disturbing the vial. Once suitable crystals have formed, they should be harvested promptly before the solvent fully evaporates, which can cause them to become coated with residual material.

G cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting A Dissolve Compound in Solvent B Filter Solution (0.22 µm filter) A->B C Transfer to Clean Vial B->C D Cover with Perforated Parafilm C->D E Store in Vibration-Free Location D->E F Monitor Growth (Days to Weeks) E->F G Select & Harvest Suitable Crystals F->G

Caption: Workflow for Slow Evaporation Crystallization.

Method 2: Slow Cooling

This classic technique is effective for compounds whose solubility is significantly temperature-dependent.[11] By preparing a saturated solution at a high temperature and allowing it to cool slowly, the solubility decreases, inducing crystallization.

Protocol:

  • In a clean flask, add this compound and a suitable solvent (e.g., ethanol, xylene).[8][14]

  • Heat the mixture gently (e.g., in a water or oil bath) while stirring until the solid is completely dissolved. Add a minimal amount of additional solvent if necessary to achieve full dissolution at the elevated temperature.

  • Filter the hot solution quickly through a pre-warmed funnel or syringe filter to remove any insoluble impurities.

  • Transfer the hot, clear solution to a clean flask, cover it, and place it into an insulated container (e.g., a Dewar flask filled with warm water or a beaker wrapped in glass wool) to ensure the cooling process is very slow.[12][16]

  • Allow the setup to cool undisturbed to room temperature over 24-72 hours.

  • Once crystals have formed, they can be isolated from the mother liquor.

G cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting A Prepare Saturated Solution at High Temp. B Filter Hot Solution A->B C Transfer to Clean, Insulated Container B->C D Allow to Cool Slowly (24-72 hours) C->D E Crystals Form as Solubility Decreases D->E F Isolate Crystals from Mother Liquor E->F

Caption: Workflow for Slow Cooling Crystallization.

Method 3: Vapor Diffusion

This elegant technique is ideal for small quantities of material and offers excellent control over the rate of crystallization.[13] It involves the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound, gradually lowering the compound's solubility.[15][17]

Protocol:

  • Dissolve this compound in a minimal amount of a relatively non-volatile "good" solvent (e.g., Toluene or Chloroform) in a small, open vial.

  • Pour a layer (1-2 cm) of a volatile "anti-solvent" (e.g., Hexane or Pentane), in which the compound is insoluble, into a larger jar or beaker.

  • Carefully place the small vial containing the compound solution inside the larger jar, ensuring the solvent levels are such that there is no direct mixing.

  • Seal the larger jar tightly with a lid or Parafilm.

  • Store in a vibration-free location. The anti-solvent, being more volatile, will slowly diffuse via the vapor phase into the solution in the inner vial. This gradually reduces the solubility of this compound, leading to the formation of crystals over several days.

G cluster_container Sealed Outer Container (Jar) cluster_vial Inner Vial solution Solution: This compound in 'Good' Solvent (e.g., Chloroform) antisolvent Anti-solvent Reservoir (e.g., Hexane) vapor Anti-solvent Vapor antisolvent->vapor Evaporation vapor->solution Diffusion

Caption: Setup for Vapor Diffusion Crystallization.

Troubleshooting Common Crystallization Problems

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated; incorrect solvent choice.Try a different solvent or solvent system. For evaporation, increase the size/number of holes. For cooling, try a lower final temperature (refrigerate). For diffusion, use a more effective anti-solvent.[3]
Amorphous Powder Supersaturation occurred too rapidly; solution was too concentrated.Slow down the crystallization process. Use a more dilute starting solution. Use fewer/smaller holes for evaporation. Cool the solution more slowly.[3]
"Oiling Out" Compound's solubility is too high in the chosen solvent; saturation point is below the compound's melting point.Try a less effective solvent or a solvent mixture. Ensure the starting temperature for slow cooling is not excessively high.[13]
Many Tiny Crystals Too many nucleation sites (e.g., dust); solution was disturbed; supersaturation was too rapid.Ensure all glassware is meticulously clean. Filter the solution before setting it up. Do not move or disturb the experiment while crystals are growing.[3]

Conclusion

Growing high-quality single crystals of this compound is a process that requires patience and methodical experimentation. There is no single universal technique; success often comes from screening several methods and solvents. The protocols outlined—slow evaporation, slow cooling, and vapor diffusion—represent the most robust approaches. By understanding the principles of solubility and supersaturation and by carefully controlling the rate of crystal growth, researchers can consistently produce specimens suitable for the definitive structural elucidation offered by single-crystal X-ray analysis. This structural data is invaluable, providing the foundational knowledge required for the rational design of next-generation materials and therapeutics.

References

The Versatile Scaffold: Application of 2-Methyl-9H-carbazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The carbazole nucleus, a tricyclic aromatic system composed of two benzene rings fused to a central pyrrole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and electron-rich nature make it an ideal framework for designing molecules that can interact with a wide array of biological targets.[2] Among the myriad of carbazole derivatives, 2-Methyl-9H-carbazole stands out as a fundamental building block for the development of novel therapeutic agents. Its strategic methylation provides a subtle yet significant modification that can influence potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the synthesis, characterization, and diverse biological applications of this compound and its derivatives, offering detailed protocols for researchers and drug development professionals.

Section 1: Synthesis and Derivatization of the this compound Core

The construction of the carbazole framework is a cornerstone of synthetic organic chemistry, with several named reactions providing reliable routes to this scaffold. The Borsche–Drechsel cyclization and the Fischer indole synthesis are two classical and effective methods that can be adapted for the synthesis of this compound.[3][4][5]

Synthetic Strategy: The Borsche-Drechsel Cyclization Approach

The Borsche-Drechsel cyclization involves the acid-catalyzed rearrangement of a cyclohexanone arylhydrazone, followed by oxidation to form the carbazole.[4] This method offers a straightforward route to the tetrahydrocarbazole intermediate, which is then aromatized.

Diagram 1: Synthetic Workflow for this compound and Derivatives

Synthetic Workflow General Workflow: From Synthesis to Biological Evaluation cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Start Starting Materials (e.g., 4-methylaniline, cyclohexanone) Hydrazone Hydrazone Formation Start->Hydrazone Condensation Cyclization Borsche-Drechsel Cyclization Hydrazone->Cyclization Acid Catalyst Aromatization Aromatization Cyclization->Aromatization Oxidation Carbazole This compound Aromatization->Carbazole Derivatization Derivatization Carbazole->Derivatization Functionalization Purification Purification & Characterization Derivatization->Purification InVitro In Vitro Assays (e.g., MTT, MIC) Purification->InVitro Screening Mechanism Mechanism of Action Studies InVitro->Mechanism Lead Compounds SAR SAR Analysis InVitro->SAR InVivo In Vivo Models (optional) Mechanism->InVivo Mechanism->SAR

Caption: A generalized workflow from the synthesis of the this compound core to its biological evaluation.

Protocol 1: Synthesis of this compound via Borsche-Drechsel Cyclization

This protocol is a representative procedure adapted from the principles of the Borsche-Drechsel cyclization.[4][6]

Step 1: Formation of 4-Methylphenylhydrazone of Cyclohexanone

  • Reactants: In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride (1 equivalent) in a mixture of ethanol and water.

  • Addition: Add sodium acetate (1.5 equivalents) to the solution and stir until dissolved. To this solution, add cyclohexanone (1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The formation of the hydrazone is typically observed as a precipitate.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum. The purity of the hydrazone can be checked by TLC and melting point determination.

Causality: The initial condensation reaction between the hydrazine and the ketone forms the corresponding hydrazone. The slightly basic medium facilitated by sodium acetate neutralizes the hydrochloride salt and promotes the reaction.

Step 2: Cyclization to 1,2,3,4-Tetrahydro-7-methyl-9H-carbazole

  • Reaction Setup: In a flask equipped with a reflux condenser, suspend the dried 4-methylphenylhydrazone of cyclohexanone in glacial acetic acid.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-water. The tetrahydrocarbazole will precipitate.

  • Purification: Filter the solid, wash thoroughly with water to remove acid, and then recrystallize from a suitable solvent like ethanol to obtain the purified tetrahydrocarbazole.

Causality: The acidic environment catalyzes a[3][3]-sigmatropic rearrangement of the protonated hydrazone, a key step in the Fischer indole synthesis mechanism, which is analogous to this cyclization.[5] This is followed by cyclization and elimination of ammonia to form the tetrahydrocarbazole ring system.

Step 3: Aromatization to this compound

  • Oxidation: Suspend the purified 1,2,3,4-tetrahydro-7-methyl-9H-carbazole in a high-boiling solvent such as xylene or nitrobenzene.

  • Reagent: Add a dehydrogenating agent, such as palladium on carbon (Pd/C) or chloranil.

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Isolation & Purification:

    • If using Pd/C, cool the mixture and filter through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure.

    • If using chloranil, the product can often be isolated by precipitation upon cooling or by column chromatography.

  • Final Product: The crude this compound is then purified by recrystallization (e.g., from ethanol or toluene) or column chromatography to yield the final product.

Causality: The dehydrogenation step removes hydrogen atoms from the saturated ring of the tetrahydrocarbazole, leading to the formation of the fully aromatic and stable carbazole ring system.

Characterization of this compound

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, showing the characteristic shifts for the aromatic protons and carbons, as well as the methyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the N-H stretch of the pyrrole ring.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Section 2: Biological Activities and Applications in Drug Discovery

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for various therapeutic areas.

Anticancer Activity

Carbazole derivatives are well-documented for their potent anticancer properties, acting through various mechanisms including DNA intercalation, inhibition of topoisomerase, and modulation of key signaling pathways.[7][8]

Table 1: Anticancer Activity of Selected Methylated Carbazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of Action (if known)Reference
Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amineHuman Glioma U87 MG13.34DNA groove binding, G2/M cell cycle arrest, apoptosis[9]
3,6-Di(2-furyl)-9H-carbazoleHCT-116 (Colon)0.48 ± 0.06Catalytic inhibitor of Topoisomerase IIα[7]
2,7-Di(2-furyl)-9H-carbazoleA549 (Lung)< 1Inhibition of BrdU incorporation[7]
9-Ethyl-9H-carbazole-3-carbaldehydeMelanoma (BRAF-mutated and wild-type)Selectively potentReactivation of p53 pathway, apoptosis[10]
Carbazole derivative C4 MCF-7 (Breast)2.5DNA binding[11]

Mechanism Highlight: Reactivation of the p53 Signaling Pathway

A significant body of research points to the ability of carbazole derivatives to induce apoptosis in cancer cells. One well-elucidated mechanism involves the reactivation of the p53 tumor suppressor pathway.[10][12] For instance, the compound 9-ethyl-9H-carbazole-3-carbaldehyde has been shown to induce apoptosis in melanoma cells by enhancing the phosphorylation of p53 at Ser15.[10] This leads to the upregulation of p53 target genes that promote cell cycle arrest and apoptosis.

Diagram 2: p53-Mediated Apoptosis Induced by Carbazole Derivatives

p53 Pathway Proposed p53-Mediated Apoptotic Pathway Carbazole Carbazole Derivative (e.g., this compound derivative) StressKinases Stress Kinases (e.g., p38, JNK) Carbazole->StressKinases Activates p53 p53 StressKinases->p53 Phosphorylates (Ser15) MDM2 MDM2 p53->MDM2 Inhibits (dissociation) p21 p21 p53->p21 Upregulates Bax Bax p53->Bax Upregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the p53 signaling pathway activated by certain carbazole derivatives, leading to apoptosis.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the anticancer activity of this compound derivatives.[13]

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549, U87MG) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

The carbazole scaffold is also present in natural antibiotics like carbazomycins.[14] Synthetic derivatives have shown broad-spectrum activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Selected Carbazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
(E)-2-((9-Methyl-9H-carbazol-3-yl)methylene)hydrazine-1-carboximidamide derivative (8f)S. aureus RN42200.5-1[15]
(E)-2-((9-Methyl-9H-carbazol-3-yl)methylene)hydrazine-1-carboximidamide derivative (8f)E. coli 19240.5[15]
4-[3-(9H-Carbazol-9-yl-acetyl)triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneS. aureus1.1[16]
4-[3-(9H-Carbazol-9-yl-acetyl)triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneE. coli6.4[16]
3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acidS. aureus (MTCC87)48.42[17]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for assessing antimicrobial activity.[17]

  • Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add a standardized suspension of the target microorganism (e.g., S. aureus, E. coli, C. albicans) to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neuroprotective Effects

Carbazole derivatives have emerged as promising agents for the treatment of neurodegenerative diseases, exhibiting antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][6][18]

Table 3: Neuroprotective Activity of Selected Carbazole Derivatives

CompoundModel SystemEffectReference
2-phenyl-9-(p-tolyl)-9H-carbazoleHT22 neuronal cells (glutamate-induced injury)Significant neuroprotection at 3 µM[13]
Murrayafoline ASH-SY5Y cells (6-OHDA-induced apoptosis)Neuroprotective (EC₅₀ 10.69 μM)[19]
(-)-P7C3-S243 (aminopropyl carbazole)Mouse model of Parkinson's diseaseProtects mature neurons from cell death[10]
3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehydeNeuro2a cells (H₂O₂-induced cytotoxicity)Protects from cell death and induces neurite outgrowth[11]

Protocol 4: Assessment of Neuroprotective Activity against Oxidative Stress

This protocol provides a general method for evaluating the neuroprotective effects of compounds against hydrogen peroxide-induced cell death in a neuronal cell line.[11]

  • Cell Culture: Seed a neuronal cell line (e.g., SH-SY5Y or Neuro2a) in a 96-well plate and allow them to differentiate if necessary.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induction of Oxidative Stress: Add a solution of hydrogen peroxide (H₂O₂) to the wells to induce oxidative stress and cell death. Include control wells with and without H₂O₂.

  • Incubation: Incubate the plates for 24 hours.

  • Viability Assay: Assess cell viability using the MTT assay as described in Protocol 2.

  • Data Analysis: Compare the viability of cells pre-treated with the test compound to those treated with H₂O₂ alone to determine the neuroprotective effect.

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry. Its synthesis is achievable through established chemical reactions, and its derivatives have demonstrated significant potential in the fields of oncology, infectious diseases, and neurodegeneration. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the rich chemical space of this compound and to accelerate the discovery of new and effective therapeutic agents. Further derivatization and structure-activity relationship studies will undoubtedly unveil even more potent and selective drug candidates based on this remarkable heterocyclic core.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methyl-9H-carbazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-9H-carbazole. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. Here, we address frequently encountered challenges in a direct question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the synthesis of this compound.

Q1: What are the most effective modern methods for synthesizing this compound?

A1: While classical methods like the Borsche-Drechsel cyclization exist, modern transition-metal-catalyzed reactions are now preferred for their efficiency, milder conditions, and broader functional group tolerance. The most prominent methods include:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming the key C-N bond to construct the carbazole core. It is often the go-to method for achieving high yields with a variety of substituted precursors.[1][2][3]

  • Cadogan Cyclization: This method involves the reductive cyclization of o-nitrobiphenyls and is also a reliable route.

  • Palladium-Catalyzed C-H Activation/Amination: More advanced methods involve a tandem sequence of C-H bond functionalization followed by C-N bond formation, allowing for the construction of complex carbazoles from simpler starting materials.[4]

Q2: My reaction mixture is turning black and forming a sludge. What is the likely cause?

A2: A dark, insoluble mixture often indicates the decomposition of the palladium catalyst into palladium black. This is a common issue in cross-coupling reactions and can be caused by:

  • Presence of Oxygen: The Pd(0) active catalyst is sensitive to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) and that solvents are properly degassed.

  • Inappropriate Ligand Choice: The phosphine ligand stabilizes the palladium center. If the ligand is not bulky or electron-rich enough, or if it degrades at the reaction temperature, the catalyst will precipitate.

  • High Temperatures: Excessive heat can accelerate catalyst decomposition. It is crucial to maintain the optimized reaction temperature.

Q3: How can I effectively remove the residual palladium catalyst and ligands from my final product?

A3: Residual palladium can be problematic, especially for pharmaceutical applications. Effective purification methods include:

  • Column Chromatography: This is the most common method. Silica gel is typically effective, but for very non-polar compounds, alumina may be a better choice.[5][6] A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity (e.g., with ethyl acetate), is recommended.[7]

  • Activated Carbon Treatment: Stirring the crude product in a solution with activated charcoal can help adsorb palladium residues. This is followed by hot filtration to remove the carbon.

  • Metal Scavengers: Commercially available silica-based metal scavengers with functional groups like thiols can be very effective at binding and removing residual palladium.

Q4: What is the best choice of base for a Buchwald-Hartwig synthesis of this compound?

A4: The choice of base is critical and depends on the specific substrates and ligands used. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[1]

  • Sodium tert-butoxide (NaOtBu): This is a strong, hindered base that is widely effective and often a good starting point for optimization.

  • Cesium Carbonate (Cs₂CO₃): While a weaker base, it can be beneficial in reactions where stronger bases might cause unwanted side reactions. It was shown to be effective in specific palladium-catalyzed carbazole syntheses.[8]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Problem 1: Low or No Product Yield

Q: I have set up my palladium-catalyzed reaction (e.g., Buchwald-Hartwig) but I am getting very low yield or only starting material back. What should I check?

A: A low yield in a palladium-catalyzed cross-coupling reaction can be traced back to several critical parameters. A systematic approach to troubleshooting is essential.

  • Catalyst Inactivity: The most common issue is an inactive catalytic system.

    • Check the Palladium Precursor: Ensure you are using a reliable source of Pd(OAc)₂ or Pd₂(dba)₃. These precursors must be reduced in situ to the active Pd(0) species.[3] Control experiments have confirmed that the palladium catalyst is essential for the reaction to proceed.[9]

    • Verify Ligand Quality: Phosphine ligands, especially electron-rich ones, are prone to oxidation. Use fresh ligands or store them under an inert atmosphere. The choice of a sterically hindered and electron-rich ligand is often crucial for success.[1]

    • Ensure Inert Atmosphere: As mentioned in the FAQs, oxygen can kill the catalyst. Use Schlenk line techniques and properly degassed solvents (e.g., via freeze-pump-thaw cycles or by sparging with argon).

  • Incorrect Reaction Conditions: Every component of the reaction plays a role.

    • Solvent Choice: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. The choice can significantly impact solubility and reaction rate.

    • Base Strength & Solubility: The base's role is to deprotonate the amine, facilitating its entry into the catalytic cycle. The base must be strong enough for this step but not so strong that it causes degradation. The solubility of the base is also important; for instance, NaOtBu is a common and effective choice.[1]

    • Temperature Control: These reactions often require elevated temperatures (e.g., 80-110 °C), but overheating can lead to catalyst decomposition and side reactions. Monitor the internal reaction temperature carefully.

  • Starting Material Integrity:

    • Purity: Ensure your starting materials (e.g., 2-bromo-m-xylene and aniline derivative) are pure and dry. Impurities can poison the catalyst.

    • Stoichiometry: A slight excess of the amine component (e.g., 1.2 equivalents) is sometimes used to drive the reaction to completion.

Below is a DOT script visualizing a logical workflow for troubleshooting low-yield issues.

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_materials Starting Materials Problem Low or No Yield Check_Catalyst Step 1: Verify Catalyst System Problem->Check_Catalyst Inert_Atmosphere Inert Atmosphere? (Ar/N2, Degassed Solvents) Check_Catalyst->Inert_Atmosphere Ligand_Quality Ligand Quality? (Fresh, Not Oxidized) Check_Catalyst->Ligand_Quality Pd_Source Pd Precursor? (Pd(OAc)2, Pd2(dba)3) Check_Catalyst->Pd_Source Check_Conditions Step 2: Scrutinize Reaction Conditions Solvent Solvent? (Anhydrous Toluene/Dioxane) Check_Conditions->Solvent Base Base? (NaOtBu, Cs2CO3) Check_Conditions->Base Temperature Temperature? (Correct & Stable) Check_Conditions->Temperature Check_Materials Step 3: Assess Starting Materials Purity Purity? (Free of Contaminants) Check_Materials->Purity Stoichiometry Stoichiometry? (Correct Ratios) Check_Materials->Stoichiometry Solution Optimized Yield Inert_Atmosphere->Check_Conditions Ligand_Quality->Check_Conditions Pd_Source->Check_Conditions Solvent->Check_Materials Base->Check_Materials Temperature->Check_Materials Purity->Solution Stoichiometry->Solution

Caption: Troubleshooting workflow for low-yield carbazole synthesis.

Problem 2: Significant Impurity Profile

Q: My reaction produces the desired this compound, but it is contaminated with significant side products. What are these impurities and how can I minimize them?

A: Side reactions can compete with the desired product formation, especially if the reaction conditions are not optimal.

  • Hydrodehalogenation: This is where the aryl halide starting material is reduced, replacing the halide with a hydrogen atom.

    • Cause: This often occurs due to a side reaction involving the amide undergoing beta-hydride elimination.[2] It can be exacerbated by moisture or an inefficient catalytic cycle.

    • Solution: Ensure strictly anhydrous conditions. Sometimes, changing the ligand to one that promotes faster reductive elimination can outcompete this side pathway.

  • Homocoupling of Starting Materials: Dimerization of the amine or aryl halide can occur.

    • Cause: This is typically due to suboptimal catalyst-to-ligand ratios or the presence of oxygen.

    • Solution: Re-optimize the catalyst and ligand loading. Ensure a robust inert atmosphere.

  • Regioisomeric Impurities (in Borsche-Drechsel type syntheses):

    • Cause: When using substituted phenylhydrazines or cyclohexanones in Fischer-type indole or Borsche-Drechsel syntheses, the acid-catalyzed cyclization can sometimes lead to different regioisomers.[1]

    • Solution: This highlights the advantage of more specific cross-coupling methods like the Buchwald-Hartwig amination, which offer superior regiochemical control. If using this classical route, careful selection of the acid catalyst and temperature can sometimes influence the isomeric ratio.

The choice of phosphine ligand is one of the most critical factors in controlling both yield and impurity formation. Sterically hindered, electron-rich ligands are generally preferred.

LigandTypical Loading (mol%)Key CharacteristicsReported Application
SPhos 2-4 mol%Sterically hindered, promotes fast reductive elimination.Widely used for challenging C-N couplings.[8]
Xantphos 10-20 mol%Bidentate ligand with a large bite angle, good for stabilizing the catalyst.[8]Shown to be efficient in specific N-arylated carbazole syntheses.[8]
BINAP 2-5 mol%Bidentate ligand, one of the earlier effective ligands for aminations.[2]Effective for primary amines and aryl iodides.[2]
PPh₃ 4-8 mol%Less effective for C-N coupling; often results in slower reactions and lower yields.Used in early studies but now largely superseded.

Part 3: Standardized Experimental Protocol

This section provides a representative, step-by-step protocol for a palladium-catalyzed synthesis of this compound. Note: This is a general guideline and may require optimization for your specific setup.

Protocol: Buchwald-Hartwig Synthesis of this compound

Materials:

  • 2-Iodo-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv)

  • 2-Bromoaniline (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, SPhos, and NaOtBu.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the 2-iodo-1,3-dimethylbenzene, 2-bromoaniline, and anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solution in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[7]

References

Technical Support Center: Advanced Recrystallization Techniques for 2-Methyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Methyl-9H-carbazole via recrystallization. Our goal is to provide actionable, scientifically-grounded solutions to common issues, moving beyond procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm struggling with solvent selection for this compound. What is the best approach to find an optimal solvent system?

A1: Selecting the right solvent is the most critical step in recrystallization. The ideal solvent should dissolve the solute (this compound) completely at an elevated temperature but only sparingly at low temperatures. For carbazole derivatives, a range of solvents can be effective, often requiring a binary solvent system for fine-tuned control.[1]

Expertise & Experience: The principle of "like dissolves like" is a good starting point. This compound is a moderately polar, aromatic compound. Therefore, solvents with moderate polarity or those capable of π-π stacking interactions are often effective. However, empirical testing is non-negotiable.

Protocol for Solvent Screening:

  • Initial Screening: Place approximately 20-30 mg of your crude this compound into several test tubes.

  • Single Solvent Test: To each tube, add a different solvent (e.g., ethanol, isopropanol, toluene, ethyl acetate, hexane) dropwise at room temperature. A good candidate will show poor solubility.

  • Heating Test: Heat the tubes that showed poor solubility. The ideal solvent will fully dissolve the compound upon heating.

  • Cooling Test: Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. Abundant crystal formation upon cooling indicates a promising single-solvent system.

  • Binary Solvent (Co-solvent) System: If no single solvent is ideal, a binary system is the next logical step.[2] This typically involves a "soluble" or "good" solvent in which the compound is highly soluble, and an "insoluble" or "poor" solvent.

    • Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., acetone, dichloromethane).

    • Add the "poor" solvent (e.g., hexane, water) dropwise until the solution becomes faintly cloudy (the saturation point).

    • Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Data Presentation: Solvent Suitability for this compound

Solvent ClassRecommended SolventsRole in RecrystallizationBoiling Point (°C)Key Considerations
Alcohols Ethanol, IsopropanolGood single or primary solvent.[3]78 / 82Effective for many carbazole derivatives. Good balance of polarity.
Aromatic TolueneGood primary solvent.111Promotes π-π stacking, can be very effective for aromatic compounds.
Ketones AcetoneOften used as the "good" solvent in a binary system.[1]56Highly volatile, good for dissolving crude product before adding a non-polar co-solvent.
Esters Ethyl AcetateGood primary or "good" co-solvent.77Moderate polarity, often used with hexane.
Halogenated Dichloromethane (DCM)"Good" solvent in a binary system, especially for layering.[4]40High density and volatility. Use in a well-ventilated fume hood.
Alkanes Hexane, Heptane"Poor" solvent (anti-solvent) in a binary system.[5]69 / 98Effectively reduces the solubility of the carbazole derivative as the solution cools.
Q2: My recrystallization resulted in a very low yield. What are the common causes and how can I improve it?

A2: A low yield is one of the most frequent frustrations in recrystallization. The primary cause is typically using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[6]

Causality & Mechanism: The goal is to create a supersaturated solution upon cooling. If the solution is not sufficiently concentrated at high temperatures (i.e., too much solvent was added), it will not become supersaturated enough at low temperatures for efficient crystallization to occur. Every compound has some residual solubility even at 0 °C, and minimizing the solvent volume is key to minimizing this loss.

Troubleshooting Steps to Improve Yield:

  • Use the Absolute Minimum Solvent: When dissolving your crude product, add the hot solvent in small portions, waiting for the solution to boil between additions. Stop adding solvent as soon as all the solid has dissolved.

  • Slow Cooling: Rapid cooling can trap impurities and lead to the formation of small, poorly formed crystals that are difficult to filter.[6] Allow the flask to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels) before moving it to an ice bath. This maximizes the formation of large, pure crystals.[7][8]

  • Sufficient Cooling Time: Ensure the flask is left in the ice bath long enough (typically 20-30 minutes) to reach thermal equilibrium and maximize precipitation.

  • Recover from Mother Liquor: If you suspect significant product loss, you can try to recover it from the filtrate (mother liquor). Reduce the volume of the filtrate by about half using a rotary evaporator and cool the concentrated solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Check for Premature Crystallization: If crystals form on the filter paper during a hot filtration step (used to remove insoluble impurities), it means the solution is cooling too quickly. To prevent this, use a pre-heated funnel and flask and keep the solution at a boil during the filtration process.

Q3: My compound "oiled out" instead of forming crystals. What does this mean and how do I fix it?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This happens when the solution is cooled to a temperature below the compound's melting point while it is still dissolved. This is often caused by a high concentration of impurities, which significantly depresses the melting point of the crude mixture.

Trustworthiness & Self-Validation: The formation of an oil indicates that the current conditions are unsuitable for crystallization. The oil is essentially a molten, impure version of your compound. Simply cooling it further will likely result in an amorphous solid, not a purified crystalline lattice.

Protocol to Induce Crystallization from an Oil:

  • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount (10-20% more) of the hot solvent to decrease the saturation point.[6]

  • Scratch the Flask: Vigorously scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6]

  • Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. A seed crystal provides a perfect template for other molecules to deposit onto, initiating crystallization.[8]

  • Cool More Slowly: Allow the solution to cool much more slowly. You can try insulating the flask by wrapping it in glass wool or towels to prolong the cooling period.

  • Modify the Solvent System: If the above methods fail, the solvent system may be the issue. The boiling point of your solvent might be too high. Try a lower-boiling solvent or adjust the ratio of your binary solvent system to be less "good."

Q4: The final crystals have a distinct color (e.g., yellow or brown), but the literature suggests this compound should be white or colorless. How can I remove colored impurities?

A4: Colored impurities are common in syntheses involving aromatic compounds. They are often highly conjugated, polar molecules that are strongly adsorbed onto the crystal surface or incorporated into the lattice.

Expertise & Experience: These impurities are often present in very small amounts but have strong chromophores. A simple and effective method for their removal is the use of activated charcoal.

Protocol for Decolorization with Activated Charcoal:

  • Dissolve the Crude Product: Dissolve the impure this compound in the appropriate amount of hot recrystallization solvent.

  • Cool Slightly: Remove the solution from the heat source and allow it to cool slightly for a minute. Crucially, never add charcoal to a boiling solution , as it can cause violent bumping.

  • Add Activated Charcoal: Add a small amount of activated charcoal (a spatula tip is usually sufficient; using too much will adsorb your product and reduce the yield).

  • Return to Heat: Gently swirl the mixture and bring it back to a boil for a few minutes. The charcoal has a high surface area and will adsorb the large, colored impurity molecules.

  • Perform a Hot Filtration: While the solution is still hot, filter it through a fluted filter paper in a pre-heated funnel to remove the charcoal. The filtrate should be colorless.

  • Crystallize as Normal: Allow the hot, colorless filtrate to cool slowly to induce the crystallization of your purified product.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G Troubleshooting Workflow for this compound Recrystallization start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Slowly dissolve->cool filter Filter & Dry Crystals cool->filter If crystals form issue_oil Problem: Compound 'Oils Out' cool->issue_oil If oil forms result Pure Crystals filter->result If pure & good yield issue_yield Problem: Low Yield filter->issue_yield Check yield issue_purity Problem: Low Purity / Color filter->issue_purity Check purity (TLC, MP) sol_oil_1 Re-heat, Add More Solvent (10-20%) issue_oil->sol_oil_1 sol_yield_1 Check Mother Liquor: Concentrate & Recrystallize issue_yield->sol_yield_1 sol_yield_2 Review Protocol: Ensure Minimal Solvent Was Used issue_yield->sol_yield_2 sol_purity_1 Perform Recrystallization Again with Slower Cooling issue_purity->sol_purity_1 sol_purity_2 Add Activated Charcoal Step Before Cooling issue_purity->sol_purity_2 If colored sol_oil_2 Cool Slower, Scratch Flask, Add Seed Crystal sol_oil_1->sol_oil_2 sol_oil_2->cool Retry Cooling sol_purity_1->dissolve Redo Process sol_purity_2->dissolve Redo Process

Caption: A flowchart for diagnosing and solving common recrystallization problems.

References

Technical Support Center: Scale-Up Production of 2-Methyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Methyl-9H-carbazole. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to high-level questions you might have before or during the scale-up process.

Q1: What are the primary synthesis routes for this compound, and which is best for scale-up?

A1: The two most prevalent methods for synthesizing the carbazole core are the Borsche-Drechsel cyclization and the Buchwald-Hartwig amination.[1][2]

  • Borsche-Drechsel Cyclization: This classic method involves the acid-catalyzed cyclization of an arylhydrazone, followed by dehydrogenation.[3][4] It is often favored in large-scale synthesis due to lower-cost starting materials and the absence of transition metal catalysts, which eliminates concerns about metal contamination in the final product. However, it can require harsh acidic conditions and a separate, often challenging, dehydrogenation step.[5]

  • Buchwald-Hartwig Amination: This is a modern, palladium-catalyzed cross-coupling reaction that forms the C-N bond to create the carbazole ring system.[2][6] It generally offers higher yields and functional group tolerance but presents significant scale-up challenges related to catalyst cost, sensitivity to air and moisture, and the critical need for palladium removal from the active pharmaceutical ingredient (API).[7]

The "best" route depends on your specific project constraints, including cost, purity requirements, and available equipment.

Q2: Why is reaction temperature control so critical during scale-up?

A2: Heat management is paramount during scale-up due to the change in the surface-area-to-volume ratio. Large reactors have a much smaller surface area relative to their volume compared to lab flasks, making heat dissipation less efficient. Both the Borsche-Drechsel cyclization and the Buchwald-Hartwig amination can have significant exothermic events. Poor temperature control can lead to:

  • Runaway reactions: A dangerous situation where the reaction rate increases uncontrollably.

  • Increased byproduct formation: Higher temperatures can activate alternative reaction pathways, leading to complex impurity profiles that are difficult to remove.[8]

  • Catalyst degradation: In palladium-catalyzed reactions, excessive heat can lead to the formation of inactive palladium black, stalling the reaction.[6]

Q3: What are the major differences in impurity profiles between the Borsche-Drechsel and Buchwald-Hartwig routes?

A3: The impurity profiles are distinct and route-dependent.

  • Borsche-Drechsel: Common impurities include partially dehydrogenated intermediates (e.g., 2-methyl-1,2,3,4-tetrahydro-9H-carbazole) and isomers formed during the acid-catalyzed cyclization.[5][9]

  • Buchwald-Hartwig: Impurities often stem from side reactions of the catalytic cycle, such as hydrodehalogenation of the aryl halide starting material or the formation of dimeric byproducts.[2] Critically, residual palladium and phosphine ligand-related oxides are process-related impurities that must be strictly controlled.

Q4: How should I approach purification at a multi-kilogram scale?

A4: While column chromatography is the workhorse of bench-scale chemistry, it is often economically and practically unfeasible for large-scale production. The primary methods for bulk purification are:

  • Recrystallization: This is the most common and cost-effective method. The key is extensive solvent screening to find a system that provides high recovery and excellent impurity rejection.

  • Slurry Washes: Suspending the crude product in a solvent where it has low solubility can be effective for removing highly soluble impurities.

  • Activated Carbon Treatment: This can be used to remove colored impurities and some process residuals.

Part 2: Troubleshooting Guides

This section provides detailed, cause-and-effect troubleshooting for specific issues you may encounter.

Guide 1: Borsche-Drechsel Cyclization Route

Issue 1: Low yield during the initial cyclization to form the tetrahydrocarbazole intermediate.

  • Potential Cause 1: Ineffective Acid Catalyst. The reaction is acid-catalyzed, and the strength and concentration of the acid are crucial.[4] On scale-up, localized dilution or poor mixing can create areas of low acid concentration.

    • Troubleshooting:

      • Ensure the acid is added at a controlled rate to manage the exotherm.

      • Use a robust agitation system to ensure homogenous mixing in the reactor.

      • Consider using a milder, solid-supported acid catalyst which can simplify work-up and potentially improve selectivity.[1]

  • Potential Cause 2: Degradation of the Hydrazone Intermediate. The arylhydrazone intermediate can be unstable, especially at elevated temperatures or in the presence of strong acids for extended periods.

    • Troubleshooting:

      • Monitor the reaction closely using in-process controls (e.g., HPLC, TLC).

      • Aim for the lowest effective reaction temperature that allows the reaction to proceed at a reasonable rate.[10]

      • Minimize the reaction time; once the starting material is consumed, proceed with the work-up to avoid product degradation.

Issue 2: Incomplete dehydrogenation/aromatization.

  • Potential Cause: Poor Contact with Dehydrogenating Agent. Common dehydrogenating agents like Palladium on Carbon (Pd/C) or sulfur require efficient mixing to ensure contact with the substrate. In a large reactor, the catalyst may settle, leading to an incomplete reaction.

    • Troubleshooting:

      • For Pd/C: Ensure agitation is sufficient to keep the catalyst suspended. Consider a high-boiling, inert solvent to achieve the necessary temperatures for efficient hydrogen transfer.

      • For Sulfur: This method often requires high temperatures (>200 °C). Ensure your equipment is rated for such conditions and that proper ventilation is in place to handle hydrogen sulfide (H₂S) off-gassing.

      • Reaction Time & Temperature: Dehydrogenation can be slow. Profile the reaction over time at a set temperature to determine the optimal endpoint.

Guide 2: Buchwald-Hartwig Amination Route

Issue 1: The reaction stalls before completion, with starting materials still present.

  • Potential Cause 1: Catalyst Deactivation. The active Pd(0) species is highly sensitive to oxygen. A small leak in the reactor's inert atmosphere can be catastrophic for the catalyst.

    • Troubleshooting:

      • Inert Atmosphere: Use a robust nitrogen or argon blanket. Ensure all solvents and reagents are rigorously degassed before use. Standard Schlenk techniques are highly recommended.

      • Reagent Purity: Impurities in starting materials can act as catalyst poisons. Ensure all materials are of high purity.

      • Ligand Degradation: Phosphine ligands can be oxidized. Use fresh, high-quality ligands.

  • Potential Cause 2: Insufficient or Inappropriate Base. The base is not just a proton scavenger; it is integral to the catalytic cycle.[6][7] The choice and quality of the base are critical.

    • Troubleshooting:

      • Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required. Weaker bases may not be sufficient to deprotonate the amine or the intermediate complex.

      • Physical Properties: On a large scale, the particle size and solubility of a solid base can affect its reactivity. Ensure the base is finely powdered and that agitation is sufficient to maintain a good suspension.

Issue 2: Final product has unacceptable levels of palladium.

  • Potential Cause: Inefficient Palladium Scavenging. Palladium residues are highly regulated in pharmaceutical products and must be removed to parts-per-million (ppm) levels.

    • Troubleshooting:

      • Scavenging Agents: After the reaction, treat the product stream with a palladium scavenger. Common options include silica-based scavengers with functional groups (e.g., thiols) or activated carbon.

      • Extraction: A series of aqueous washes, sometimes with a chelating agent like EDTA, can help remove palladium salts.

      • Recrystallization: A well-designed crystallization step is often the most effective way to purge residual metals. The palladium impurities will ideally remain in the mother liquor.

Part 3: Experimental Protocols & Data

Protocol 1: Purification by Recrystallization

This protocol outlines a general method for purifying crude this compound.

  • Solvent Screening: In parallel on a small scale, test the solubility of the crude material in various solvents at room temperature and at reflux (see Table 1). An ideal single solvent will show low solubility at low temperatures and high solubility at high temperatures.

  • Dissolution: Charge the crude this compound to a clean, dry reactor. Add the chosen solvent (e.g., Toluene) in a sufficient amount to form a stirrable slurry.

  • Heating: Heat the mixture with agitation to the solvent's reflux temperature until all the solid has dissolved.

  • Cooling (Critical Step): Cool the solution slowly and in a controlled manner. Slow cooling promotes the formation of larger, purer crystals. A typical cooling profile might be 10-20 °C per hour.

  • Isolation: Once the target temperature (e.g., 0-5 °C) is reached, hold for several hours to maximize yield. Filter the resulting crystals and wash the cake with a small amount of cold, fresh solvent.

  • Drying: Dry the purified product under vacuum at a temperature well below its melting point (Melting point of this compound is ~259 °C or 532 K).[11]

Table 1: Solvent Selection Guide for Recrystallization

SolventSolubility (Cold)Solubility (Hot)Notes
TolueneLowHighGood choice for single-solvent recrystallization.
EthanolLowModerateCan be used, sometimes in a mixture with water.
Ethyl AcetateModerateHighOften used in a solvent/anti-solvent pair with hexanes.
HexanesVery LowLowPrimarily used as an anti-solvent.
Acetic AcidLowHighCan be effective but may require neutralization steps.[12]

Part 4: Visualizations

Workflow Diagrams

Below are diagrams illustrating key decision-making processes in the scale-up of this compound.

Synthesis_Route_Selection start Start: Scale-Up of this compound decision1 Primary Concern? start->decision1 cost Low Cost & No Metal Contamination decision1->cost Cost / Metal yield High Yield & Functional Group Tolerance decision1->yield Yield / Scope borsche Pursue Borsche-Drechsel Route cost->borsche buchwald Pursue Buchwald-Hartwig Route yield->buchwald borsche_challenges Challenges: - Harsh acidic conditions - Dehydrogenation step - Byproduct control borsche->borsche_challenges buchwald_challenges Challenges: - Catalyst cost - Palladium removal - Air/moisture sensitivity buchwald->buchwald_challenges

Caption: Decision tree for selecting a synthetic route.

Buchwald_Hartwig_Troubleshooting start Problem: Reaction Stalled check_atmosphere 1. Check Inert Atmosphere (Oxygen sensor, bubble rate) start->check_atmosphere atmosphere_ok Atmosphere OK check_atmosphere->atmosphere_ok Yes atmosphere_bad Leak Detected check_atmosphere->atmosphere_bad No check_reagents 2. Check Reagents (Base quality, solvent dryness) reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Suspect check_reagents->reagents_bad No check_temp 3. Check Temperature (Calibrated probe) temp_ok Temp OK check_temp->temp_ok Yes temp_bad Temp Incorrect check_temp->temp_bad No atmosphere_ok->check_reagents action_atmosphere Action: Purge reactor, fix leak, restart with fresh catalyst if necessary. atmosphere_bad->action_atmosphere reagents_ok->check_temp action_reagents Action: Use fresh, anhydrous, degassed solvent. Use new batch of base. reagents_bad->action_reagents action_temp Action: Adjust temperature controller. Verify with external probe. temp_bad->action_temp

Caption: Troubleshooting flowchart for a stalled Buchwald-Hartwig reaction.

References

Enhancing the solubility of 2-Methyl-9H-carbazole for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Solubility Challenge of 2-Methyl-9H-carbazole

This compound and its derivatives represent a promising class of heterocyclic compounds with a wide range of biological activities, making them valuable candidates in anticancer, neuroprotective, and antimicrobial research.[1][2][3] However, the therapeutic potential of these molecules is often hindered by a significant experimental hurdle: their poor aqueous solubility. Like many carbazoles, this compound is a highly non-polar, hydrophobic molecule, making it practically insoluble in physiological buffers and cell culture media.[4][5]

This inherent insolubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable biological data. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to effectively solubilize this compound for consistent and reproducible results in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a crystalline solid with a non-polar aromatic structure.[6][7] Consequently, it exhibits high solubility in aprotic polar organic solvents but is poorly soluble in polar protic solvents and virtually insoluble in aqueous solutions.[4][5] Understanding this profile is the first step in developing a successful solubilization strategy.

Solvent Class Examples General Solubility of Carbazoles Primary Use
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High (>30 mg/mL)[8][9]Stock Solutions
Halogenated Solvents Dichloromethane (DCM), ChloroformHigh [4][9]Synthesis/Purification (Not for Bioassays)
Aromatic Hydrocarbons Toluene, BenzeneModerate [9]Synthesis/Purification (Not for Bioassays)
Polar Protic Solvents Ethanol, MethanolLow to Sparingly Soluble [4][7][8]Co-solvent (with caution)
Aqueous Solutions Water, PBS, Cell Culture MediaPractically Insoluble [5][8]Final Assay Medium

Q2: What is the recommended starting solvent for creating a stock solution?

A2: Dimethyl Sulfoxide (DMSO) is the universally recommended starting solvent for preparing high-concentration stock solutions of this compound.[4][8][10] Its powerful dissolving capacity for both polar and nonpolar compounds makes it an ideal choice for hydrophobic molecules.[10] The standard practice is to create a concentrated stock (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted for experiments.[8][11]

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium. What should I do?

A3: This is the most common issue encountered and is known as "fall-out" or precipitation upon dilution. It occurs because the compound moves from a favorable organic solvent (DMSO) to an unfavorable aqueous environment. Here are the critical steps to mitigate this:

  • Pre-warm the Aqueous Medium: Always use cell culture medium or buffer that has been pre-warmed to 37°C. Increased temperature can slightly improve solubility and the rate of dissolution.

  • Use Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of medium. Instead, perform one or more intermediate dilution steps.[12]

  • Add Stock to Medium (Not Vice-Versa): Pipette the DMSO stock solution directly into the aqueous medium while vortexing or swirling vigorously. This promotes rapid mixing and prevents localized high concentrations of the compound that can initiate precipitation.[11]

  • Lower the Stock Concentration: If precipitation persists, try preparing a lower concentration stock solution (e.g., 2-5 mM).[11] This will require adding a larger volume to your assay, so be mindful of the final DMSO concentration.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

A4: This is a critical consideration, as DMSO itself can have biological effects and induce cytotoxicity.[13] While cell line-dependent, a general rule is to keep the final concentration of DMSO in your cell-based assay below 0.5% (v/v) .[12][14] Many sensitive cell lines may require even lower concentrations, such as ≤0.1%.[13][15] It is imperative to run a "vehicle control" experiment containing the same final concentration of DMSO as your test conditions to isolate the effect of the compound from that of the solvent.[12] Studies have shown that DMSO concentrations as low as 0.3125% can be non-cytotoxic for many cell lines, but this must be empirically determined.[16][17]

Q5: Are there alternatives to DMSO for solubilizing this compound if my assay is highly sensitive?

A5: Yes. If DMSO proves to be problematic even at low concentrations, or if higher compound concentrations are needed, more advanced formulation strategies are required. These include using co-solvents, cyclodextrins, or surfactants. These methods are detailed in the Troubleshooting & Advanced Solubilization Strategies section below.

Q6: How should I properly store my this compound stock solution?

A6: Proper storage is crucial to maintain the compound's integrity and solubility.[8]

  • Aliquoting: Store your stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles.[10][12] These cycles can cause the compound to fall out of solution and degrade over time.

  • Temperature: Store aliquots at -20°C for short-to-medium-term storage (weeks to months) or at -80°C for long-term storage (months to years).[8][12]

  • Thawing: When ready to use, thaw an aliquot slowly at room temperature and vortex gently to ensure the compound is fully redissolved before making dilutions.[8]

Workflow for Preparing and Diluting a DMSO Stock Solution

The following diagram illustrates the standard workflow for preparing a this compound stock solution and using it in a typical cell-based assay.

G cluster_prep Part 1: Stock Solution Preparation cluster_dilution Part 2: Working Solution for Cell Assay weigh 1. Weigh Compound Calculate mass for 10 mM stock dissolve 2. Initial Dissolution Add 100% DMSO to ~80% of final volume weigh->dissolve vortex 3. Vortex & Sonicate Ensure compound is fully dissolved dissolve->vortex finalize 4. Final Volume Bring to final volume with DMSO vortex->finalize aliquot 5. Aliquot & Store Store single-use vials at -80°C finalize->aliquot thaw 6. Thaw Aliquot Thaw at room temp, vortex gently aliquot->thaw Begin Experiment dilute 8. Dilute into Media Add stock to media while vortexing thaw->dilute warm_media 7. Pre-warm Media Warm cell culture media to 37°C warm_media->dilute apply 9. Apply to Cells Final DMSO concentration <0.5% dilute->apply

Caption: Standard workflow for stock solution preparation and dilution.

Troubleshooting & Advanced Solubilization Strategies

When high concentrations of this compound are required or when DMSO is not a viable option, the following advanced methods can be employed.

Strategy 1: Using Co-Solvents

Co-solvency involves using a water-miscible organic solvent to increase the solubility of a hydrophobic drug in an aqueous solution.[18] These agents work by reducing the polarity of the aqueous environment, making it more favorable for the non-polar compound.[19]

Common Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol.[19][20]

  • Prepare Primary Stock: Prepare a highly concentrated stock of this compound in 100% DMSO (e.g., 50 mM).

  • Create Co-Solvent Mixture: In a separate sterile tube, prepare a co-solvent mixture. A common starting point is a 1:1 (v/v) mixture of PEG 400 and sterile water or PBS.

  • Intermediate Dilution: Dilute the DMSO stock solution 1:10 into the co-solvent mixture (e.g., add 10 µL of 50 mM DMSO stock to 90 µL of the PEG 400/water mixture). Vortex thoroughly. This creates a 5 mM solution in a 10% DMSO, 45% PEG 400, 45% water vehicle.

  • Final Dilution: This intermediate solution can now be further diluted into your final cell culture medium. The presence of PEG 400 helps maintain solubility in the aqueous environment.

  • Vehicle Control: Remember to run a parallel vehicle control containing the same final concentration of DMSO and PEG 400.

Strategy 2: Cyclodextrin Inclusion Complexes

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21] They can encapsulate hydrophobic "guest" molecules like this compound, forming an "inclusion complex" where the hydrophilic exterior renders the entire complex water-soluble.[20][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[23][24]

Caption: Cyclodextrins encapsulate hydrophobic molecules to enhance solubility.

  • Prepare CD Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 40% w/v in sterile water). This may require gentle heating (to ~50-60°C) and stirring to fully dissolve. Let it cool to room temperature.

  • Add Compound: Weigh the solid this compound and add it directly to the HP-β-CD solution.

  • Complexation: Vigorously stir or shake the mixture at room temperature for 24-48 hours, protected from light. Sonication can be used intermittently to aid dissolution.

  • Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your stock solution of the this compound:HP-β-CD complex. The concentration should be determined analytically (e.g., via HPLC or UV-Vis spectrophotometry).

  • Dilution: This stock can now be directly diluted into the cell culture medium.

Strategy 3: Surfactant-Based Formulations

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions.[25][26] These micelles have a hydrophobic core that can solubilize non-polar compounds, while the hydrophilic shell keeps the entire structure dispersed in water.[27]

Common Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL. Non-ionic surfactants are generally preferred for biological applications due to lower toxicity.[26][28]

G cluster_micelle Micellar Solubilization by Surfactants compound This compound (Insoluble) micelle Micelle with Solubilized Compound compound->micelle Encapsulated in Hydrophobic Core surfactant Surfactant Monomers surfactant->micelle Self-Assembles

Caption: Surfactant micelles encapsulate hydrophobic compounds in water.

  • Prepare Primary Stock: Dissolve this compound in a minimal amount of a volatile organic solvent like ethanol or acetone.

  • Prepare Surfactant Solution: In a separate glass vial, prepare an aqueous solution of your chosen surfactant (e.g., 10% Tween 80 in sterile water).

  • Thin Film Evaporation: Add the ethanolic solution of the compound to the surfactant solution. Use a rotary evaporator or a stream of nitrogen gas to slowly evaporate the organic solvent, leaving a clear aqueous dispersion of the compound within the surfactant micelles.

  • Final Volume & Filtration: Bring the solution to the desired final volume with buffer or water. Filter through a 0.22 µm syringe filter to sterilize and remove any non-micellar aggregates.

  • Determine Concentration: The final concentration of the solubilized compound should be determined analytically.

References

Technical Support Center: Navigating the Functionalization of 2-Methyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Methyl-9H-carbazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent degradation and achieve optimal outcomes in your functionalization reactions. Our guidance is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reactivity and stability of the this compound core.

Q1: What are the primary degradation pathways for this compound during functionalization?

A1: The this compound scaffold, while robust, is susceptible to several degradation pathways under suboptimal conditions. The primary concerns are:

  • Oxidation: The electron-rich π-system of the carbazole nucleus is prone to oxidation, especially at elevated temperatures or in the presence of atmospheric oxygen and certain metal catalysts. This can lead to the formation of colored impurities, such as carbazol-9-ols or quinone-like structures.[1][2]

  • Over-reaction/Polysubstitution: Due to the activating nature of the nitrogen atom and the methyl group, the carbazole ring is highly activated towards electrophilic aromatic substitution. This can lead to the formation of di- or tri-substituted products, which are often difficult to separate from the desired mono-substituted product.[3][4]

  • N-H Side Reactions: The nitrogen proton is acidic and can participate in unwanted acid-base reactions. In many reactions, particularly those involving strong bases or organometallics, deprotonation of the nitrogen is the first step. If N-functionalization is not the desired outcome, this reactivity can lead to byproduct formation or catalyst deactivation.[5]

  • Decomposition under Harsh Acidic Conditions: While generally stable, prolonged exposure to strong, hot acids can lead to protonation and subsequent decomposition or polymerization.[6]

Q2: Which positions on the this compound ring are most susceptible to electrophilic attack?

A2: The carbazole ring system's electron density is highest at positions C3, C6, and C8, making them the most nucleophilic and thus most susceptible to electrophilic attack. The directing effects of the nitrogen atom and the C2-methyl group are key:

  • C3 and C6: These positions are electronically activated by the nitrogen atom through resonance.

  • C1 and C8: These positions are also activated. The precise regioselectivity depends heavily on the specific electrophile, solvent, and reaction temperature. For instance, in many electrophilic substitutions, a mixture of isomers is a common outcome that requires careful optimization to control.[5][7]

Q3: Why is N-protection often necessary for carbazole functionalization?

A3: Protecting the nitrogen at the 9-position is a crucial strategy for several reasons:

  • Preventing N-H Side Reactions: It blocks the acidic proton, preventing unwanted deprotonation by bases or reaction with electrophiles intended for the carbocyclic rings.[8]

  • Improving Solubility: Many N-protected derivatives exhibit improved solubility in common organic solvents compared to the parent carbazole, which can be beneficial for reaction homogeneity.

  • Directing Regioselectivity: The steric bulk of an N-substituent can influence the position of subsequent functionalization on the carbazole rings, sometimes favoring one regioisomer over others.[5]

  • Enabling Specific Reactions: Certain reactions, like lithiation followed by electrophilic quench, require N-protection to direct the deprotonation to a specific carbon atom.

Q4: What are some common N-protecting groups for carbazoles, and when should I use them?

A4: The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its subsequent removal.[9] The table below summarizes common choices.

Protecting GroupAbbreviationIntroduction Reagent(s)Cleavage ConditionsStability Profile
tert-ButoxycarbonylBoc(Boc)₂O, DMAP, Base (e.g., NaH, K₂CO₃)Strong Acid (TFA, HCl); Thermolysis (>180 °C)[10]Stable to bases, hydrogenation, and mild nucleophiles.[9]
Tosyl (p-Toluenesulfonyl)TsTsCl, Base (e.g., Pyridine, NaOH)Strong reducing agents (e.g., Na/NH₃); Strong acids (HBr/AcOH).Very stable to a wide range of conditions, including oxidation and strong acids. Removal can be harsh.[8]
BenzylBnBnBr, BnCl, Base (e.g., NaH, K₂CO₃)Catalytic Hydrogenation (Pd/C, H₂); Strong acids.Stable to bases, mild acids, and many organometallic reagents.
PivaloylPivPivaloyl chloride, BaseStrong base (e.g., LDA, alkoxides).[6]Sterically bulky, offering good protection. Removal requires strong basic conditions.[6]

Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems encountered during your experiments.

Visual Troubleshooting Workflow

Use the following flowchart to identify potential causes and solutions for common experimental failures.

G cluster_ly Potential Causes for Low Yield cluster_cm Potential Causes for Complex Mixture cluster_dc Potential Causes for Dark Color start Observed Problem low_yield Low Yield / No Reaction start->low_yield complex_mixture Complex Mixture / Multiple Spots on TLC start->complex_mixture dark_color Reaction Turns Dark / Black start->dark_color catalyst_deact Catalyst Deactivation (Cross-Coupling) [1] low_yield->catalyst_deact Is it a Pd-catalyzed reaction? poor_reagents Poor Reagent Quality (e.g., wet solvent) low_yield->poor_reagents Are reagents fresh/dry? temp_too_low Temperature Too Low low_yield->temp_too_low over_reaction Over-reaction (Polysubstitution) [12] complex_mixture->over_reaction no_regioselectivity Poor Regioselectivity [1] complex_mixture->no_regioselectivity nh_reaction Side reaction at N-H complex_mixture->nh_reaction oxidation Oxidation of Carbazole Core [5] dark_color->oxidation high_temp_decomp High Temp. Decomposition dark_color->high_temp_decomp sol_catalyst Solution: - Use fresh catalyst/ligand. - Ensure inert atmosphere (Ar/N₂). - Use dry, degassed solvents. [1] catalyst_deact->sol_catalyst sol_reagents Solution: - Dry solvents and reagents. - Use freshly opened reagents. poor_reagents->sol_reagents sol_temp Solution: - Incrementally increase temperature. - Monitor by TLC. temp_too_low->sol_temp insufficient_base Insufficient Base / Wrong Base sol_over_reaction Solution: - Lower reaction temp. - Use stoichiometric electrophile. - Shorten reaction time. over_reaction->sol_over_reaction sol_regio Solution: - Screen different solvents. - Consider N-protection to add steric hindrance. no_regioselectivity->sol_regio sol_nh Solution: - Protect the N-H position (e.g., with Boc or Ts group) before proceeding. nh_reaction->sol_nh sol_oxidation Solution: - Degas solvents before use. - Maintain a strict inert atmosphere. - Add a radical inhibitor if applicable. oxidation->sol_oxidation sol_decomp Solution: - Reduce reaction temperature. - Check literature for thermal stability limits. high_temp_decomp->sol_decomp

Figure 1. Troubleshooting workflow for common issues.

Problem: My electrophilic substitution (e.g., bromination, nitration) results in a low yield of the desired product and a complex mixture of regioisomers.

Causality & Solution: This is a classic issue stemming from the high reactivity of the carbazole ring. The multiple activated sites (C1, C3, C6, C8) compete for the electrophile, and the initial product is often more activated than the starting material, leading to polysubstitution.[3][4]

Recommended Actions:

  • Lower the Temperature: Perform the reaction at 0 °C or even -78 °C to increase selectivity and reduce the rate of competing side reactions.

  • Use Milder Reagents: Instead of Br₂, consider using N-Bromosuccinimide (NBS). For nitration, instead of concentrated HNO₃/H₂SO₄, consider milder conditions like urea nitrate in acetic acid.[3]

  • Control Stoichiometry: Add the electrophile slowly and use no more than 1.0-1.1 equivalents to minimize polysubstitution.

  • Employ N-Protection: Protecting the nitrogen with a bulky group like tosyl (Ts) or pivaloyl (Piv) can sterically hinder attack at the C1 and C8 positions, potentially improving selectivity for C3/C6.

Problem: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a halogenated this compound is failing or giving very low yields.

Causality & Solution: Palladium-catalyzed cross-couplings are sensitive to several factors that can lead to catalyst deactivation or inhibition of the catalytic cycle.[11][12][13]

  • Catalyst Deactivation: The active Pd(0) species can be oxidized by air. Phosphine ligands can also be oxidized. The N-H proton of an unprotected carbazole can react with organometallic reagents or the base, potentially interfering with the catalyst.[5]

  • Poor Reagent Quality: Water in the reaction solvent or reagents can hydrolyze organoboron reagents (in Suzuki coupling) and hinder the catalytic cycle.

  • Incorrect Ligand/Base Combination: The choice of ligand and base is critical and highly substrate-dependent. An inappropriate combination can lead to slow or no reaction.[5]

Recommended Actions:

  • Ensure an Inert Atmosphere: Rigorously degas all solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes). Assemble the reaction under a positive pressure of argon or nitrogen.

  • Use Anhydrous Conditions: Use freshly dried solvents. Dry reagents that are known to be hygroscopic (e.g., K₂CO₃, Cs₂CO₃).

  • Protect the Nitrogen: If the N-H is unprotected, consider protecting it with a group stable to the reaction conditions (e.g., Benzyl or SEM). This prevents unwanted acid-base chemistry.

  • Optimize Ligand and Base: Screen different phosphine ligands (e.g., SPhos, XPhos, RuPhos for Buchwald-Hartwig) and bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). The combination is crucial for success.[5]

Experimental Protocol: N-Protection of this compound

To mitigate many of the issues described above, N-protection is a fundamental first step. Here, we provide a robust protocol for the N-Boc protection of this compound. This procedure effectively prevents N-H side reactions in subsequent steps.

Workflow Diagram

Figure 2. Experimental workflow for N-Boc protection.
Step-by-Step Methodology

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Di-tert-butyl dicarbonate, (Boc)₂O (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous THF to dissolve the starting material (approx. 0.1 M concentration). Cool the flask to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. Allow the resulting suspension to stir at 0 °C for 30 minutes. The solution may become clearer as the sodium salt of the carbazole forms.

  • Boc Anhydride Addition: In a separate flask, dissolve (Boc)₂O (1.2 eq) in a small amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C via a syringe or dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-Boc-2-methyl-9H-carbazole.

References

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of 2-Methyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 2-Methyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each experimental choice. This document is structured to help you troubleshoot common issues, understand the reaction's core principles, and implement robust, validated protocols.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is presented with potential causes and actionable solutions grounded in chemical principles.

Q1: My reaction shows very low or no conversion to the N-alkylated product. What are the likely causes and solutions?

This is the most common issue encountered. Incomplete conversion is typically rooted in inefficient deprotonation of the carbazole nitrogen or suboptimal reaction kinetics.

Potential Causes & Recommended Solutions:

  • Inefficient Deprotonation: The N-H proton of carbazole has a pKa in the mid-teens, requiring a sufficiently strong base for complete deprotonation to the highly nucleophilic carbazolide anion.[1]

    • Solution:

      • Evaluate Your Base: If you are using a weaker base like potassium carbonate (K₂CO₃), ensure it is finely powdered and thoroughly dried to maximize its surface area and reactivity.[2] For more stubborn reactions, switch to a stronger base such as sodium hydride (NaH), potassium tert-butoxide, or cesium carbonate (Cs₂CO₃).[2][3][4] NaH in an anhydrous polar aprotic solvent like DMF or THF is a classic, highly effective combination.[3]

      • Verify Base Quality: Bases like NaH are highly sensitive to moisture and air. Use freshly opened or properly stored reagents. A gray, chunky appearance of NaH indicates degradation and reduced activity.

  • Poor Solubility of Reagents: If the base or the carbazolide salt is not soluble in the reaction solvent, the reaction will be sluggish or stall completely as it is limited to the solid-liquid interface.[5]

    • Solution:

      • Solvent Selection: Use a polar aprotic solvent such as DMF, DMSO, or THF. These solvents are excellent at solvating the carbazolide anion and promoting the Sₙ2 reaction pathway.[2][3]

      • Consider Phase-Transfer Catalysis (PTC): If you prefer to use less hazardous solvents like toluene or need to use hydroxide bases (NaOH, KOH), a phase-transfer catalyst is essential. Catalysts like tetrabutylammonium bromide (TBAB) or 18-crown-6 facilitate the transfer of the hydroxide or carbazolide anion into the organic phase, dramatically accelerating the reaction.[1][2][6]

  • Low Reaction Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier.

    • Solution: If your reaction is proceeding slowly at room temperature, gradually increase the heat. A temperature range of 50-80 °C is a good starting point for optimization.[2] Monitor the reaction by TLC to avoid potential decomposition at excessively high temperatures.[7]

Q2: I'm observing significant amounts of unreacted this compound even after extended reaction times and heating. How can I drive the reaction to completion?

This indicates a persistent issue with either reactivity or equilibrium.

Potential Causes & Recommended Solutions:

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical. The general reactivity order is Iodide > Bromide > Chloride.[8]

    • Solution: If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding alkyl bromide or iodide. If the alkyl iodide is not commercially available, it can be generated in situ from the alkyl chloride or bromide by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).

  • Insufficient Equivalents of Reagents: Using stoichiometric amounts (1:1:1) of carbazole, base, and alkylating agent can sometimes be insufficient due to competitive side reactions or degradation.

    • Solution: Use a slight excess of the base (1.1–1.5 equivalents) and the alkylating agent (1.1–1.2 equivalents). This ensures complete deprotonation and pushes the reaction forward. However, avoid a large excess of the alkylating agent, which can complicate purification.

  • Alternative Reaction Activation: Conventional heating may not be sufficient or may lead to side products over long periods.

    • Solution: Employ microwave irradiation. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by promoting rapid, uniform heating.[9] This technique is particularly effective for solid-supported reactions, for instance, by adsorbing the carbazole and alkyl halide onto K₂CO₃.

Q3: My purification is complicated by multiple spots on the TLC plate. What are potential side products and how can I minimize them?

The appearance of multiple byproducts points towards issues with reaction control, such as over-alkylation (if possible with the substrate), side reactions with the solvent, or degradation.

Potential Causes & Recommended Solutions:

  • Solvent Reactivity: DMF and DMSO, while excellent solvents, are not entirely inert. At high temperatures and in the presence of a strong base, DMF can be a source of formylation, and DMSO can participate in oxidation reactions.

    • Solution: Avoid excessive heating (e.g., >120 °C) when using these solvents. If high temperatures are necessary, consider a more inert solvent like toluene (with PTC) or dioxane.[8]

  • Degradation of Starting Material or Product: Carbazoles are generally stable, but prolonged exposure to strong bases and high temperatures can lead to degradation.

    • Solution: Monitor the reaction closely using TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately.[7] If the product is known to be sensitive, lowering the reaction temperature and extending the reaction time may be a better strategy.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate base for the N-alkylation of this compound?

The choice of base is dictated by the pKa of the carbazole N-H (~16-17), safety, and reaction conditions (e.g., solvent, presence of water).[1]

  • Strong Bases (NaH, KOtBu): Ideal for achieving rapid and complete deprotonation. They demand strictly anhydrous (dry) solvents like THF or DMF, as they react violently with water.[2][3] Use these when you need to drive the reaction to completion quickly.

  • Carbonate Bases (K₂CO₃, Cs₂CO₃): These are milder, safer to handle, and often sufficient for the reaction.[2][4] Cs₂CO₃ is more soluble and more basic than K₂CO₃, often providing better results in solvents like DMF or acetonitrile.[4] They are a good first choice for optimization.

  • Hydroxide Bases (NaOH, KOH): These are inexpensive and powerful but have low solubility in organic solvents. They are almost exclusively used with a phase-transfer catalyst (PTC).[1]

Q2: What is the best solvent for this reaction?

The ideal solvent should dissolve the carbazole and its corresponding anion, be inert under the reaction conditions, and have an appropriate boiling point.

  • Polar Aprotic Solvents (DMF, DMSO, THF, Acetonitrile): This class is generally the best choice for promoting Sₙ2 reactions.[2][3] DMF is a versatile and common choice. THF is excellent for reactions involving NaH but its lower boiling point limits the reaction temperature.

  • Nonpolar Solvents (Toluene, Xylene): These are only effective when used in conjunction with a phase-transfer catalyst. They are advantageous when product isolation involves precipitation or when avoiding the high boiling points of DMF/DMSO is desired.[8]

Q3: What is Phase-Transfer Catalysis (PTC) and when should I consider using it?

PTC is a technique that facilitates the reaction between reagents located in different immiscible phases (e.g., a solid inorganic base and an organic solution). A catalyst, typically a quaternary ammonium salt like TBAB, transports the anion (e.g., hydroxide or carbazolide) into the organic phase where it can react with the alkylating agent.[1] You should consider PTC when:

  • You want to use inexpensive and safe hydroxide bases (NaOH, KOH).

  • You need to avoid the strictly anhydrous conditions required for bases like NaH.

  • Your starting materials or products are sensitive to polar aprotic solvents like DMF.

Q4: Can microwave irradiation improve my reaction?

Yes, significantly. Microwave heating accelerates the reaction by efficiently transferring energy directly to the polar molecules in the mixture.[9][10]

  • Benefits:

    • Drastically Reduced Reaction Times: Reactions that take hours conventionally can often be completed in minutes.[3]

    • Improved Yields: The rapid heating can minimize the formation of side products that occur over long reaction times.

    • Enables Difficult Reactions: It can provide the necessary energy for reactions that are sluggish under conventional heating.

Q5: How does the choice of alkylating agent affect the reaction?

The structure of the alkylating agent (R-X) is paramount.

  • Leaving Group (X): The effectiveness of the leaving group directly impacts the reaction rate. The order of reactivity is I > Br > OTs (tosylate) > Cl.[8]

  • Alkyl Group (R): The reaction proceeds via an Sₙ2 mechanism, which is sensitive to steric hindrance. The reactivity order is methyl > primary alkyl > secondary alkyl. Tertiary alkyl halides will not work and will lead to elimination reactions.[9]

Part 3: Data Presentation & Experimental Protocols

Table 1: Summary of Reaction Conditions and Expected Outcomes
Base Solvent Catalyst Temp. Typical Yield Key Considerations
NaH (1.2 eq)Anhydrous DMFNone0 °C to RTHighRequires strict anhydrous conditions; handle with care.[2][3]
K₂CO₃ (2.0 eq)DMFNone80 °CModerate-HighSafer base; requires heating; ensure base is finely powdered.[2]
Cs₂CO₃ (1.5 eq)AcetonitrileNone60 °CHighMore effective than K₂CO₃ but more expensive.[4]
KOH (5.0 eq)TolueneTBAB (10 mol%)90 °CHighExcellent for large-scale synthesis; avoids anhydrous solvents.[1]
K₂CO₃ (solid)Alkyl HalideNone (adsorbed)120 °C (MW)Very HighMicrowave-assisted, often solvent-free; extremely rapid.[9]
Experimental Protocols

Protocol 1: General Procedure using Sodium Hydride in DMF

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).

  • Add anhydrous DMF (approx. 5-10 mL per mmol of carbazole) and stir to dissolve.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium carbazolide may be visible as a color change or slight precipitation.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). If the reaction is slow, heat gently to 50-60 °C.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[11]

Protocol 2: Procedure using Phase-Transfer Catalysis (PTC)

  • To a round-bottom flask, add this compound (1.0 eq), toluene (10 mL per mmol), the alkylating agent (1.2 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Add a concentrated aqueous solution of potassium hydroxide (KOH, 50% w/v, 5.0 eq).

  • Heat the vigorously stirred biphasic mixture to 80-90 °C for 6-18 hours. Vigorous stirring is essential to maximize the interfacial area.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature, and dilute with water and toluene.

  • Separate the layers. Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as described in Protocol 1.

Part 4: Visualization & Formatting

Diagrams

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Carbazole This compound Product 9-Alkyl-2-methyl-9H-carbazole Carbazole->Product 1. Base 2. R-X AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Base Base (e.g., NaH, K2CO3) Base->Product Solvent Solvent (e.g., DMF, Toluene) Solvent->Product Catalyst Catalyst (optional, e.g., TBAB) Catalyst->Product Byproduct Salt (e.g., NaX)

Caption: General scheme for the N-alkylation of this compound.

Troubleshooting_Workflow Start Low or No Conversion Observed Check_Base Is the base strong enough and active? (e.g., NaH, Cs2CO3) Start->Check_Base Check_Solubility Are reactants soluble? (Use DMF, DMSO, or PTC) Check_Base->Check_Solubility Yes Use_Stronger_Base Action: Use stronger or fresh base (e.g., switch K2CO3 to NaH) Check_Base->Use_Stronger_Base No Check_Temp Is temperature sufficient? (Heat to 50-80 °C) Check_Solubility->Check_Temp Yes Change_Solvent Action: Change solvent or add Phase-Transfer Catalyst Check_Solubility->Change_Solvent No Check_AlkylatingAgent Is the leaving group reactive? (I > Br > Cl) Check_Temp->Check_AlkylatingAgent Yes Increase_Temp Action: Increase temperature or use microwave Check_Temp->Increase_Temp No Change_Agent Action: Use more reactive alkylating agent (e.g., R-I) Check_AlkylatingAgent->Change_Agent No Success Reaction Optimized Check_AlkylatingAgent->Success Yes Use_Stronger_Base->Check_Solubility Change_Solvent->Check_Temp Increase_Temp->Check_AlkylatingAgent Change_Agent->Success

Caption: Troubleshooting workflow for low conversion in N-alkylation reactions.

References

Identifying and removing impurities from commercial 2-Methyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Methyl-9H-carbazole. This guide, structured in a question-and-answer format, is designed to provide expert insights and practical troubleshooting for common issues encountered during the handling, analysis, and purification of this compound. As Senior Application Scientists, we combine established scientific principles with field-tested experience to help you achieve the highest purity for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound can contain several types of impurities stemming from its synthesis, storage, and handling. The most common classes of impurities include:

  • Isomeric Impurities: These are often the most challenging to identify and remove due to their similar physical and chemical properties. For this compound, you should be aware of the potential presence of 1-Methyl-9H-carbazole, 3-Methyl-9H-carbazole, and 4-Methyl-9H-carbazole. Isomeric impurities in carbazoles have been identified as a significant concern in commercial batches.[1][2]

  • Unreacted Starting Materials and Reagents: Depending on the synthetic route, residual starting materials such as corresponding anilines and dihaloarenes may be present.[3]

  • Byproducts of Synthesis: Incomplete reactions or side reactions can lead to the formation of various byproducts. For instance, in syntheses involving cyclization, partially cyclized intermediates could be present.

  • Solvent Residues: Residual solvents from the synthesis and initial purification steps are common.

  • Degradation Products: Over time, particularly if exposed to light or air, this compound can degrade. Oxidation of the carbazole ring can lead to colored impurities.

Q2: How can I assess the purity of my this compound sample?

A2: A multi-pronged analytical approach is recommended for a comprehensive purity assessment. No single technique can definitively identify all potential impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis. A reverse-phase method is typically effective.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile and semi-volatile impurities, including residual solvents and isomeric byproducts. The mass spectrum provides molecular weight information and fragmentation patterns that aid in structural elucidation.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the main component and identifying impurities, particularly isomers, which will have distinct chemical shifts.[6][7][8]

Troubleshooting Guides

Impurity Identification

Issue: My HPLC chromatogram shows an unexpected peak close to the main this compound peak.

  • Plausible Cause: This is often indicative of an isomeric impurity. Due to their similar structures, isomers will have very close retention times on a standard HPLC column.

  • Troubleshooting Steps:

    • Optimize HPLC Method:

      • Gradient Elution: Employ a shallow gradient of a strong organic solvent (like acetonitrile) in a weak solvent (like water). A slower gradient will increase the separation between closely eluting peaks.

      • Column Chemistry: Consider using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to exploit different separation mechanisms.

    • GC-MS Analysis: Analyze the sample by GC-MS. Even if the isomers co-elute on the GC column, their mass spectra will be identical. However, slight differences in their fragmentation patterns might be observable.

    • ¹H NMR Spectroscopy: This is the most definitive method for identifying isomers. The chemical shifts and coupling patterns of the aromatic protons and the methyl group will be unique for each isomer.

Issue: My sample has a yellow or brownish tint, but the initial purity by HPLC looks high.

  • Plausible Cause: The coloration is likely due to trace amounts of highly colored degradation products, possibly from oxidation. These may be present at levels below the detection limit of your current HPLC method or may co-elute with the main peak.

  • Troubleshooting Steps:

    • Visual Inspection and Solubility: Note the color. If the material is colored, it suggests the presence of conjugated impurities.

    • Decolorization during Recrystallization: You can often remove colored impurities by adding activated charcoal during the recrystallization process.

    • Column Chromatography: If recrystallization is ineffective, column chromatography is a more robust method for removing colored impurities.

Purification Workflow

The general workflow for purifying commercial this compound involves a series of steps to remove different types of impurities.

References

Technical Support Center: Strategies to Improve the Stability of 2-Methyl-9H-carbazole Based Electronic Devices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Methyl-9H-carbazole based electronic devices. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile carbazole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

I. Understanding the Core Stability Challenges

This compound, like many other carbazole derivatives, is a promising material for various organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells, owing to its favorable charge transport properties and high thermal stability.[1][2][3] However, the operational stability of devices incorporating this molecule can be a significant hurdle. The primary degradation pathways are often multifaceted, involving a combination of intrinsic and extrinsic factors.

Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: What are the primary mechanisms of degradation in carbazole-based electronic devices?

A1: Degradation in carbazole-based devices, including those with this compound, can be broadly categorized into intrinsic and extrinsic mechanisms.

  • Intrinsic Degradation: This refers to degradation caused by the device's operation itself. A key mechanism is the homolytic cleavage of the C-N bond in the carbazole moiety, which can be initiated by the formation of excitons (electron-hole pairs) during device operation or upon exposure to UV light.[4][5][6] This bond breakage leads to the formation of radical species that can act as non-radiative recombination centers or luminescence quenchers, ultimately reducing device efficiency and lifetime.[6][7]

  • Extrinsic Degradation: This is caused by external environmental factors. The most significant culprits are moisture and oxygen, which can react with the organic materials, leading to chemical degradation and a decline in performance.[7] Exposure to light, especially UV radiation, can also induce photochemical reactions that degrade the material.[5][8]

Q2: How does the methyl group in this compound influence its stability compared to unsubstituted 9H-carbazole?

A2: The methyl group at the 2-position of the carbazole core can influence the molecule's electronic properties and, consequently, its stability. Generally, the electron-donating nature of the methyl group can enhance the hole-transporting properties.[9] However, it's crucial to consider that substituents can also impact the molecule's susceptibility to certain degradation pathways. While carbazole derivatives are known for their thermal stability, the specific substitution pattern can affect bond dissociation energies and reactivity with environmental factors.[10][11]

Q3: What are the typical signs of degradation in a this compound based device?

A3: Common indicators of device degradation include:

  • Decrease in Luminance/Efficiency: A noticeable drop in brightness (for OLEDs) or power conversion efficiency (for solar cells) over time is a primary sign of degradation.[7]

  • Increase in Operating Voltage: As the device degrades, a higher voltage may be required to achieve the same level of current or brightness, indicating increased resistance within the organic layers.

  • Spectral Changes: Shifts in the emission spectrum, such as the appearance of new, longer-wavelength bands, can indicate the formation of degradation byproducts or molecular aggregation.[4][12]

  • Formation of Dark Spots: In OLEDs, the appearance and growth of non-emissive areas, or "dark spots," is a classic sign of localized degradation, often initiated by moisture or oxygen ingress.[7]

II. Troubleshooting Guide: From Material Synthesis to Device Fabrication

This section provides a structured approach to troubleshooting common issues that can compromise the stability of your this compound based devices.

A. Material Purity and Synthesis

The purity of the starting material is a critical, yet often overlooked, factor in device stability. Impurities can act as charge traps or quenching sites, accelerating degradation.

Problem: Inconsistent device performance and rapid degradation, even with proper encapsulation.

Possible Cause: Impurities in the synthesized this compound.

Troubleshooting Steps:

  • Verify Purity: It is imperative to thoroughly characterize the synthesized this compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to confirm the chemical structure and identify any residual solvents or starting materials.

    • Mass Spectrometry (MS): Confirm the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): Assess the purity of the material and quantify any impurities. A purity level of >99.5% is often recommended for high-performance organic electronic devices.

  • Refine Purification Protocol: If impurities are detected, consider the following purification techniques:

    • Recrystallization: A simple yet effective method for removing many impurities. Experiment with different solvent systems to optimize crystal growth and purity.[13]

    • Column Chromatography: Effective for separating compounds with different polarities.

    • Sublimation: Gradient sublimation under high vacuum is a highly effective technique for purifying organic semiconductors, as it can remove non-volatile impurities.

Experimental Protocol: Synthesis and Purification of this compound

While various synthetic routes exist, a common approach involves the cyclization of a biphenyl precursor. The following is a generalized protocol; specific reaction conditions may need optimization.

  • Synthesis: A common method involves the reaction of 2-nitrobiphenyl with a reducing agent, followed by cyclization.

  • Initial Purification: After the reaction is complete, the crude product should be isolated and washed with appropriate solvents to remove unreacted starting materials and byproducts.

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, toluene) and allow it to cool slowly to form crystals. Filter the crystals and wash with a small amount of cold solvent.

  • Final Purification (Sublimation): For high-purity material, perform gradient sublimation under high vacuum (<10⁻⁵ Torr). This process separates the desired product from less volatile impurities.

B. Device Fabrication and Architecture

The architecture of the device and the fabrication process play a crucial role in its stability.

Problem: High leakage current and early device failure.

Possible Cause: Poor film morphology or interfacial defects.

Troubleshooting Steps:

  • Optimize Deposition Parameters: Whether using thermal evaporation or solution processing, the deposition conditions must be carefully controlled to achieve a uniform, pinhole-free thin film.

    • Thermal Evaporation: Control the deposition rate and substrate temperature to promote amorphous and smooth film growth.

    • Solution Processing (e.g., Spin Coating): Optimize the solvent, solution concentration, and spin speed to achieve the desired film thickness and morphology.

  • Surface Treatment: The interface between the this compound layer and adjacent layers is critical.

    • Substrate Cleaning: Ensure the substrate (e.g., ITO-coated glass) is meticulously cleaned to remove any organic or particulate contamination.

    • Interfacial Layers: The use of hole-injection or hole-transport layers (for OLEDs) can improve the energy level alignment and reduce the charge injection barrier, leading to more stable operation.

Diagram: Generalized Device Fabrication Workflow

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Encapsulation & Testing ITO_Cleaning ITO Substrate Cleaning Plasma_Treatment Oxygen Plasma Treatment ITO_Cleaning->Plasma_Treatment HTL_Deposition Hole Transport Layer Deposition Plasma_Treatment->HTL_Deposition MCH_Deposition This compound Layer Deposition HTL_Deposition->MCH_Deposition ETL_Deposition Electron Transport Layer Deposition MCH_Deposition->ETL_Deposition Cathode_Deposition Cathode Deposition ETL_Deposition->Cathode_Deposition Encapsulation Device Encapsulation Cathode_Deposition->Encapsulation Testing Device Characterization Encapsulation->Testing

Caption: A typical workflow for fabricating an organic electronic device.

C. Environmental Factors and Encapsulation

The operational lifetime of organic electronic devices is often limited by their sensitivity to the environment.

Problem: Rapid degradation when exposed to ambient conditions.

Possible Cause: Inadequate encapsulation allowing ingress of oxygen and moisture.

Troubleshooting Steps:

  • Implement Robust Encapsulation: This is arguably the most critical step for ensuring long-term stability.

    • Glass/Metal Lid Encapsulation: Sealing the device with a glass or metal lid using a UV-curable epoxy is a common and effective method.

    • Thin-Film Encapsulation (TFE): For flexible devices, TFE is essential. This typically involves depositing alternating layers of inorganic (e.g., Al₂O₃, SiNₓ) and organic materials to create a barrier with a very low water vapor transmission rate (WVTR).[14][15][16] Hybrid approaches combining techniques like plasma-enhanced chemical vapor deposition (PECVD) and atomic layer deposition (ALD) can yield superior barrier properties.[15][16]

  • Inert Atmosphere Processing: Whenever possible, fabricate and handle the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize exposure to oxygen and moisture during the fabrication process.

Table: Comparison of Encapsulation Techniques

Encapsulation MethodBarrier Performance (WVTR in g/m²/day)FlexibilityKey AdvantagesKey Disadvantages
Glass Lid< 10⁻⁶LowExcellent barrier, well-establishedRigid, not suitable for flexible devices
Thin-Film (Single Layer)10⁻⁴ - 10⁻⁵HighFlexible, scalableProne to defects and pinholes
Thin-Film (Multilayer)< 10⁻⁶HighExcellent barrier, flexibleMore complex and time-consuming deposition

III. Advanced Stability Enhancement Strategies

Beyond the fundamental troubleshooting steps, several advanced strategies can be employed to further enhance the stability of this compound based devices.

A. Molecular Design and Derivatization

Q4: Can the molecular structure of this compound be modified to improve stability?

A4: Yes, strategic chemical modifications to the carbazole core can significantly enhance stability.

  • Steric Hindrance: Introducing bulky substituents around the reactive sites (like the N-H bond or the C-N bond) can sterically hinder the approach of reactive species and prevent degradative reactions.

  • Increasing Triplet Energy: For applications in phosphorescent OLEDs, modifying the molecule to have a higher triplet energy level can prevent reverse energy transfer from the phosphorescent dopant to the host, which is a known degradation pathway.

  • Cross-linking: Synthesizing carbazole derivatives with cross-linkable groups can create a more robust and solvent-resistant film morphology upon thermal or UV curing.[17] This is particularly beneficial for solution-processed devices.

B. Device Architecture Optimization

Q5: How can the device architecture be optimized to minimize degradation?

A5: A well-designed device architecture can significantly improve stability by managing charge carriers and excitons effectively.

  • Charge Balance: Ensuring a balanced injection and transport of electrons and holes is crucial. An imbalance can lead to the accumulation of charges at interfaces, which can induce localized degradation.

  • Exciton Management: In OLEDs, confining the recombination zone (where excitons are formed) away from the charge transport layers can prevent exciton-polaron interactions, a major cause of degradation.[4]

  • Use of Stable Interlayers: Employing highly stable materials for the charge transport and blocking layers can protect the emissive layer containing this compound.

Diagram: Logic for Stability Enhancement

G cluster_0 Material Level cluster_1 Device Level cluster_2 Process Level High_Purity High Purity (>99.5%) Improved_Stability Improved Device Stability High_Purity->Improved_Stability Molecular_Design Molecular Design (e.g., Cross-linking) Molecular_Design->Improved_Stability Optimized_Architecture Optimized Architecture (Charge Balance) Optimized_Architecture->Improved_Stability Robust_Encapsulation Robust Encapsulation (TFE) Robust_Encapsulation->Improved_Stability Inert_Atmosphere Inert Atmosphere Processing Inert_Atmosphere->Improved_Stability Controlled_Deposition Controlled Film Deposition Controlled_Deposition->Improved_Stability

Caption: Key factors contributing to improved device stability.

By systematically addressing these potential issues at the material, device, and process levels, researchers can significantly improve the stability and performance of electronic devices based on this compound. This guide serves as a starting point for troubleshooting and optimization, and we encourage you to adapt these strategies to your specific experimental context.

IV. References

  • Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging. ACS Publications. 4

  • Encapsulation of Organic Electronics | Request PDF. ResearchGate. 14

  • Operational degradation of organic light-emitting diodes: Mechanism and identification of chemical products. AIP Publishing. 5

  • A hybrid encapsulation method for organic electronics. Georgia Institute of Technology. 15

  • Laboratory Thin-Film Encapsulation of Air-Sensitive Organic Semiconductor Devices. IEEE Xplore. 18

  • Operational degradation of organic light-emitting diodes: Mechanism and identification of chemical products. OiPub. 6

  • A hybrid encapsulation method for organic electronics. AIP Publishing. 16

  • Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. NIH. 7

  • Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials. ACS Publications. 12

  • Biocompatible Multilayered Encapsulation for Organic Light-Emitting Diodes. ACS Publications. 19

  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. 1

  • Structural modulations: unraveling the impact of benzothiazole positions on the optical properties of carbazole–cyanostilbenes. CrystEngComm (RSC Publishing). --INVALID-LINK--

  • Three new carbazole derivatives with high thermal stability as host for efficient green phosphorescent organic-light emitting diodes | Request PDF. ResearchGate. --INVALID-LINK--

  • CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. ResearchGate. --INVALID-LINK--

  • Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. NIH. --INVALID-LINK--

  • Exploring the Potential of Carbazole Derivatives in Organic Electronics. 2

  • Two decades of carbazole–triarylborane hybrids in optoelectronics. RSC Publishing. --INVALID-LINK--

  • The photochemistry and photophysics of benzoyl-carbazole. RSC Publishing. --INVALID-LINK--

  • Synthesis, photophysical and electrochemical properties of carbazole-containing 2, 6-quinoline-based conjugated polymer. ResearchGate. --INVALID-LINK--

  • A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar c. RSC Publishing. --INVALID-LINK--

  • New carbazole-based hole transporting materials to improve the stability of perovskite solar cells. Perovskite-Info. --INVALID-LINK--

  • An In-depth Technical Guide on the Thermal Stability of 2,6-Dimethyl-9H-carbazole. Benchchem. --INVALID-LINK--

  • 9-((2-methyl-1H-imidazole-1-yl)ethyl)-9H-carbazole synthesis method. SciSpace. --INVALID-LINK--

  • Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Publications. --INVALID-LINK--

  • Asymmetric carbazole-based hole transport material for perovskite solar cells | Request PDF. ResearchGate. --INVALID-LINK--

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. --INVALID-LINK--

  • Technical Support Center: Optimizing 2,6-Dimethyl-9H-carbazole in Electronic Devices. Benchchem. --INVALID-LINK--

  • 9H-Carbazole, 2-methyl-. NIST WebBook. --INVALID-LINK--

  • Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Crimson Publishers. --INVALID-LINK--

  • Role of 9-phenyl-9H-carbazole based hole transport materials for organic and perovskite photovoltaics | Request PDF. ResearchGate. --INVALID-LINK--

  • Validating the Purity of Synthesized 2,6-Dimethyl-9H-carbazole: A Comparative Guide. Benchchem. --INVALID-LINK--

  • (PDF) Synthesis of new 9H-Carbazole derivatives. ResearchGate. --INVALID-LINK--

  • Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials. ACS Publications. --INVALID-LINK--

  • Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma. PubMed. --INVALID-LINK--

  • 9H-Carbazole, 9-methyl-. NIST WebBook. --INVALID-LINK--

  • Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. ACG Publications. --INVALID-LINK--

  • Technical Support Center: 1H-Benzo[c]carbazole in Electronic Devices. Benchchem. --INVALID-LINK--

  • Showing Compound 2-Hydroxy-3-methyl-9H-carbazole (FDB011494). FooDB. --INVALID-LINK--

  • Simulation Chamber Studies of the Atmospheric Oxidation of 2-Methyl-3-Buten-2-ol: Reaction with Hydroxyl Radicals and Ozone Under a Variety of Conditions. ResearchGate. --INVALID-LINK--

  • Wet- and dry-process feasible carbazole type host for highly efficient phosphorescent OLEDs. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Navigating the Challenges of Poor Aqueous Solubility of Carbazole Compounds in In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with carbazole-containing compounds in their in vitro experiments. The unique physicochemical properties of the carbazole scaffold, while conferring desirable pharmacological activities, often present a significant hurdle in achieving the aqueous solubility required for robust and reproducible biological assays.[1] This guide is designed to provide you with both the foundational knowledge and actionable protocols to overcome these challenges, ensuring the integrity and success of your research.

Understanding the "Why": The Root of Carbazole Insolubility

Carbazole is a tricyclic aromatic heterocycle characterized by a large, rigid, and hydrophobic structure. This inherent lipophilicity is a primary contributor to its poor solubility in aqueous media. Furthermore, the planar nature of the carbazole ring system can promote intermolecular π-π stacking, leading to the formation of aggregates in aqueous solutions, which can interfere with biological assays and lead to erroneous results.[2][3][4][5] The challenge, therefore, is to disrupt these intermolecular forces and effectively solvate the individual carbazole molecules for interaction with their biological targets.

Frequently Asked Questions (FAQs)

Q1: My carbazole compound, dissolved in DMSO, precipitates immediately upon addition to my aqueous cell culture medium. What is happening and how can I prevent this?

A1: This is a classic issue of a compound "crashing out" of solution and is a direct consequence of the drastic change in solvent polarity. DMSO is an excellent organic solvent that can dissolve many hydrophobic compounds. However, when a concentrated DMSO stock is introduced into an aqueous medium, the DMSO rapidly disperses, and the surrounding water molecules are unable to maintain the carbazole compound in solution, leading to precipitation.[6][7][8]

  • Causality: The core issue is exceeding the kinetic solubility of your compound in the final assay medium.[9][10] Kinetic solubility refers to the ability of a compound, already dissolved in an organic solvent, to remain in solution when diluted into an aqueous buffer.[10][11] This is distinct from thermodynamic solubility, which is the true equilibrium solubility of the compound in the aqueous buffer itself.[11][12]

  • Immediate Troubleshooting Steps:

    • Reduce the Final Concentration: Your target concentration may be too high for the compound's solubility profile in the final assay buffer.

    • Optimize the Dosing Procedure: Instead of adding the DMSO stock directly to the full volume of media, try pre-diluting the stock in a small volume of media while vortexing vigorously before adding it to the rest of the culture.[7]

    • Increase Final DMSO Concentration (with caution): A slightly higher final DMSO concentration might keep the compound in solution. However, it is crucial to determine the maximum DMSO concentration your specific cell line can tolerate without cytotoxicity.[13][14][15][16]

Q2: What is a safe concentration of DMSO for my cell line?

A2: There is no universal "safe" concentration of DMSO, as tolerance is highly cell-line dependent.[14][17][18]

  • General Guideline: A final concentration of 0.1% DMSO is widely considered safe for most cell lines.[13][14][17] Many robust cell lines can tolerate up to 0.5% without significant cytotoxic effects.[13][15][17] Some cell lines may even tolerate 1%, but this should be experimentally verified.[14][18] Primary cells are generally more sensitive than immortalized cell lines.[13]

  • Self-Validating Protocol: Always perform a vehicle control experiment where you treat your cells with the same final concentrations of DMSO (without your compound) that you plan to use in your main experiment. Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®) to determine the no-observed-adverse-effect-level (NOAEL) for your specific cells and assay duration.[14][17]

Q3: I've tried optimizing my DMSO concentration, but my carbazole compound still isn't soluble enough. What are my other options?

A3: When simple co-solvent systems are insufficient, more advanced formulation strategies are necessary. The primary goal of these techniques is to increase the surface area of the drug available for dissolution or to create a more favorable microenvironment for the drug molecule.[19][20][21]

  • Alternative Solubilization Approaches:

    • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like carbazoles, forming a water-soluble complex.[22][23][24]

    • Use of Surfactants: Non-ionic surfactants at concentrations above their critical micelle concentration (CMC) can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[19]

    • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, which can enhance the dissolution rate and solubility.[20][25][26] This can be achieved through techniques like sonication or the use of specific polymers.[20][27][28]

    • pH Modification: For carbazole derivatives with ionizable functional groups, adjusting the pH of the buffer can significantly impact solubility.[29][30] For basic compounds, lowering the pH will increase solubility, while for acidic compounds, raising the pH will have the same effect.

Troubleshooting Guide: A Decision-Making Workflow

This workflow will guide you through a logical progression of steps to address the poor aqueous solubility of your carbazole compound.

Caption: A step-by-step decision workflow for troubleshooting poor carbazole solubility.

Experimental Protocols

Protocol 1: Determining Maximum Tolerated DMSO Concentration

Objective: To empirically determine the highest concentration of DMSO that does not exert a cytotoxic effect on your specific cell line under your experimental conditions.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at the same density you will use for your compound screening assay. Allow cells to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of 2X DMSO dilutions in your complete cell culture medium. Typical final concentrations to test are 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Remember to include a "medium only" control.

  • Treatment: Remove the old medium from your cells and add the prepared DMSO-containing media.

  • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, assess cell viability using a standard method such as MTT or a luminescent-based assay (e.g., CellTiter-Glo®).

  • Analysis: Normalize the results to the "medium only" control (100% viability). The highest DMSO concentration that does not cause a statistically significant decrease in viability is your maximum tolerated concentration.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a stock solution of a poorly soluble carbazole compound using HP-β-CD for enhanced aqueous solubility.

Methodology:

  • Prepare HP-β-CD Solution: Prepare a 45% (w/v) solution of HP-β-CD in sterile, purified water. This may require gentle heating (up to 60°C) to fully dissolve. Allow the solution to cool to room temperature.

  • Compound Addition: Weigh the desired amount of your carbazole compound and add it to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously for 1-2 hours at room temperature. Sonication in a bath sonicator for short intervals can also aid in complex formation.

  • Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter.

  • Concentration Determination: It is highly recommended to determine the actual concentration of your solubilized compound in the final filtered stock solution using a validated analytical method (e.g., HPLC-UV). This accounts for any compound that did not form a complex and was removed during filtration.

  • Application: Use this aqueous stock solution to make final dilutions in your cell culture medium. Remember to include a vehicle control containing the same final concentration of the HP-β-CD solution.

Data Presentation: Comparison of Solubilization Techniques

TechniqueMechanism of ActionTypical Concentration RangeAdvantagesDisadvantages & Considerations
Co-solvents (e.g., DMSO) Alters the polarity of the bulk solvent to be more favorable for the solute.0.1% - 1.0% (final)[13][14][18]Simple, widely used, effective for many compounds at low concentrations.Potential for cytotoxicity at higher concentrations, can interfere with some assays.[15][16][31]
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic drug molecule within its internal cavity, presenting a hydrophilic exterior to the aqueous environment.[23][24]1-10% (w/v)High solubilization capacity, low cytotoxicity, can improve compound stability.[32]Can be expensive, may extract cholesterol from cell membranes at high concentrations, potential for competitive binding.
pH Adjustment For ionizable compounds, shifting the pH away from the pKa increases the proportion of the more soluble ionized form.pH 6.8 - 7.6 (for cell culture)Simple and effective for compounds with appropriate pKa values.Limited by the narrow physiological pH range tolerated by cells, not applicable to non-ionizable compounds.
Nanoparticle Formulation Increases the surface area-to-volume ratio, leading to enhanced dissolution rates and saturation solubility.[20][26]VariesCan significantly increase apparent solubility, potential for targeted delivery.More complex preparation methods, requires specialized equipment (e.g., homogenizer, sonicator), potential for nanoparticle-specific toxicity.

Final Recommendations from Your Application Scientist

The challenge of poor aqueous solubility is a common yet surmountable obstacle in the study of carbazole compounds. A systematic and informed approach is key.

Final_Recommendations start Start with the Simplest Method dmso_opt Optimize DMSO Concentration (Validate with your cell line!) start->dmso_opt adv_methods Progress to Advanced Methods (Cyclodextrins, etc.) dmso_opt->adv_methods If necessary characterize Always Characterize Your Final Stock (Confirm concentration) adv_methods->characterize

Caption: A summary of the recommended strategic approach.

Always begin with the simplest method—optimizing your co-solvent system—and meticulously validate the solvent's effect on your specific biological system. If this proves insufficient, progress methodically to more advanced formulation techniques. Remember that every compound and every assay is unique; what works for one may not work for another. Diligent controls and careful characterization are the cornerstones of reliable and reproducible in vitro data.

Should you have further questions or require more specialized support, please do not hesitate to contact our team.

References

Validation & Comparative

A Definitive Guide to the Structural Validation of Synthesized 2-Methyl-9H-carbazole Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, carbazole derivatives are a cornerstone, valued for their unique electronic properties and biological activity.[1][2][3] The precise substitution pattern on the carbazole scaffold is critical to its function, making unambiguous structural verification an indispensable step in any synthetic endeavor. This guide provides a comprehensive, in-depth analysis of the use of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the definitive structural validation of synthesized 2-Methyl-9H-carbazole, comparing the synergistic power of COSY, HSQC, and HMBC experiments against potential isomeric impurities.

The synthesis of substituted carbazoles can often yield a mixture of regioisomers, making the conclusive identification of the target molecule a significant challenge.[1][4] While techniques like mass spectrometry can confirm the molecular weight (181.23 g/mol for C13H11N)[5][6], and 1D NMR provides initial clues, only the intricate connectivity map provided by 2D NMR can definitively establish the precise location of the methyl substituent.

The Synthetic Challenge: Isolating the 2-Methyl Isomer

The synthesis of this compound can be approached through various established methods for carbazole synthesis, such as the Borsche-Drechsel cyclization or palladium-catalyzed C-H amination strategies.[1] A common route might involve the cyclization of a substituted biphenyl precursor. The challenge lies in controlling the regioselectivity of the reaction to favor the formation of the 2-methyl isomer over other possibilities like the 1-, 3-, or 4-methyl derivatives. This guide presupposes a successful synthesis and purification, focusing on the validation of the final product.

Unambiguous Structure Determination with 2D NMR

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique for elucidating the complex structures of organic molecules.[7][8] By spreading spectral information across two frequency axes, 2D NMR resolves overlapping signals common in the 1D spectra of large molecules, providing clear insights into atomic connectivity.[7] For this compound, a combination of COSY, HSQC, and HMBC experiments provides a definitive confirmation of its structure.

Key 2D NMR Experiments for Structural Validation:
  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[9][10] This is crucial for identifying adjacent protons within the individual aromatic rings of the carbazole skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a map of all C-H single bonds.[11][12] This is essential for assigning the protonated carbons in the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[9][12] This is the key experiment for placing the methyl group and unequivocally establishing the overall connectivity of the molecule.

Predicted NMR Spectral Data for this compound

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the known spectral data for carbazole and the expected influence of the methyl substituent.[13][14][15][16]

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-1~7.9s
H-3~7.2dd
H-4~7.9d
H-5~7.4d
H-6~7.2t
H-7~7.4t
H-8~8.1d
NH~8.0br s
CH₃~2.5s

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C-1~120
C-2~130
C-3~120
C-4~110
C-4a~123
C-4b~123
C-5~120
C-5a~140
C-6~126
C-7~119
C-8~111
C-8a~139
CH₃~21

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound using 2D NMR.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structural Validation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification oneD_NMR 1D NMR (¹H, ¹³C) purification->oneD_NMR twoD_NMR 2D NMR (COSY, HSQC, HMBC) oneD_NMR->twoD_NMR Initial Assessment cosy_analysis COSY: Proton-Proton Connectivity twoD_NMR->cosy_analysis hsqc_analysis HSQC: Direct C-H Correlation twoD_NMR->hsqc_analysis hmbc_analysis HMBC: Long-Range C-H Connectivity twoD_NMR->hmbc_analysis final_structure Validated Structure of This compound cosy_analysis->final_structure hsqc_analysis->final_structure hmbc_analysis->final_structure

Caption: Workflow for the synthesis and structural validation of this compound.

Step-by-Step 2D NMR Data Interpretation

COSY Analysis: Mapping the Proton Spin Systems

The COSY spectrum will reveal two independent spin systems corresponding to the two aromatic rings.

  • Spin System 1 (Substituted Ring): A correlation will be observed between H-3 and H-4, confirming their adjacent relationship. H-1 will appear as a singlet, showing no COSY correlations to other aromatic protons.

  • Spin System 2 (Unsubstituted Ring): A clear correlation pathway will be seen from H-5 to H-6, H-6 to H-7, and H-7 to H-8, establishing the connectivity of this four-proton system.

HSQC Analysis: Assigning Protonated Carbons

The HSQC spectrum directly links each proton to its attached carbon. This allows for the unambiguous assignment of all protonated carbons based on the established proton assignments from the 1D and COSY spectra. For example, the proton at ~2.5 ppm will show a correlation to the carbon at ~21 ppm, confirming the CH₃ group.

HMBC Analysis: The Definitive Structural Proof

The HMBC spectrum provides the crucial long-range correlations that piece the entire structure together and definitively place the methyl group at the C-2 position.

G cluster_structure cluster_labels img CH3 CH₃ C2 C-2 CH3->C2 ²J C1 C-1 CH3->C1 ³J C3 C-3 CH3->C3 ³J H1 H-1 H1->C2 ²J H1->C3 ³J H3 H-3 H3->C2 ²J H3->C1 ³J

Caption: Key HMBC correlations for confirming the 2-methyl substitution.

Key HMBC Correlations for this compound:

  • Protons of the Methyl Group (CH₃): These protons will show a two-bond correlation (²J) to C-2 and three-bond correlations (³J) to C-1 and C-3. This is a definitive marker for the methyl group's position.

  • H-1: This proton will show a two-bond correlation to C-2 and three-bond correlations to C-3 and C-8a.

  • H-3: This proton will show a two-bond correlation to C-2 and C-4, and a three-bond correlation to C-1 and C-4a.

The observation of these specific long-range correlations, particularly from the methyl protons to C-1 and C-3, and from H-1 and H-3 to C-2, provides indisputable evidence for the 2-methyl substitution pattern. The absence of these correlations and the presence of a different set of correlations would indicate an alternative isomer.

Comparative Analysis with Other Techniques

While 2D NMR is the gold standard for structural elucidation, other analytical methods provide complementary information.

Table 3: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedKey Advantage for Structure ValidationLimitation for Structure Validation
2D NMR Detailed atomic connectivity, stereochemistry, and 3D structure in solution.[7]Provides unambiguous connectivity information.Requires a relatively pure sample and can be time-consuming.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns for identification.[5]High sensitivity and ability to determine molecular formula.Cannot distinguish between isomers without fragmentation analysis, which may not be definitive.
Infrared (IR) Spectroscopy Presence of functional groups.[17]Quick and easy method for identifying key functional groups (e.g., N-H stretch).Provides limited information on the overall carbon skeleton and substituent position.
X-ray Crystallography Precise 3D structure in the solid state.[18][19]Provides an absolute and highly detailed structural determination.Requires a suitable single crystal, which can be difficult to obtain.

Experimental Protocols

Synthesis of this compound (Illustrative)

A plausible synthetic route could be a palladium-catalyzed intramolecular C-H amination of a suitable N-substituted 2-amino-3'-methylbiphenyl.

  • Preparation of the Precursor: Synthesize N-tosyl-2-amino-3'-methylbiphenyl via a Suzuki coupling reaction between 2-bromo-N-tosylaniline and 3-methylphenylboronic acid.

  • Cyclization: Subject the precursor to palladium-catalyzed intramolecular C-H amination conditions to form the carbazole ring.

  • Deprotection: Remove the tosyl protecting group to yield this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C NMR spectra to assess purity and obtain initial chemical shift information.

  • 2D NMR Acquisition:

    • COSY: Acquire a gradient-enhanced COSY (gCOSY) experiment.

    • HSQC: Acquire a gradient-enhanced, sensitivity-improved HSQC experiment.

    • HMBC: Acquire a gradient-enhanced HMBC experiment, optimized for a long-range coupling constant of 8 Hz.

  • Data Processing and Analysis: Process the 2D NMR data using appropriate software (e.g., MestReNova, TopSpin) and analyze the cross-peaks to establish the connectivities as described above.

Conclusion

The structural validation of synthesized molecules is a critical aspect of chemical research and development. For substituted carbazoles like this compound, where isomerism is a key challenge, a multi-technique approach to characterization is essential. However, 2D NMR spectroscopy, through the synergistic application of COSY, HSQC, and HMBC experiments, stands out as the most powerful and definitive method for unambiguous structural elucidation in solution. The detailed connectivity map provided by these techniques allows researchers to confidently confirm the identity of their synthesized compounds, ensuring the integrity of their subsequent studies.

References

A Senior Application Scientist's Comparative Guide to the Purity Assessment of 2-Methyl-9H-carbazole: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in 2-Methyl-9H-carbazole

This compound is a heterocyclic aromatic compound that serves as a vital building block in medicinal chemistry and materials science. Its derivatives are investigated for applications ranging from novel antimicrobial agents to advanced organic light-emitting diodes (OLEDs). In these highly sensitive fields, the presence of even trace impurities—such as unreacted starting materials, by-products, or degradation products—can drastically alter biological activity, compromise device performance, or introduce unforeseen toxicity. Therefore, rigorous and accurate purity assessment is not merely a quality control step but a foundational requirement for valid research and safe drug development.

This guide provides an in-depth, objective comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the definitive purity analysis of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, present comparative experimental data, and offer field-proven insights to guide researchers in selecting the optimal technique for their specific needs.

Part 1: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Profiling

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating and quantifying compounds that are non-volatile or thermally sensitive.[1][2] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[3][4] For a molecule like this compound, which possesses a strong UV-absorbing chromophore, HPLC coupled with a UV detector is an exceptionally robust and reliable method for purity determination.

Expert Rationale: Why Reversed-Phase HPLC?

This compound is a relatively non-polar molecule. A reversed-phase (RP-HPLC) method, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase (like a mixture of acetonitrile and water), is the logical choice. In this mode, the non-polar analyte interacts more strongly with the stationary phase and is eluted later than more polar impurities. By creating a gradient—gradually increasing the proportion of the organic solvent (acetonitrile)—we can effectively elute the main compound while separating it from both more polar and slightly less polar impurities with high resolution. This approach is standard for carbazole derivatives.[5][6]

Experimental Protocol: HPLC-UV

A detailed, step-by-step methodology for the purity assessment of this compound is provided below. This protocol is designed to be self-validating, aligning with the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[7][8][9]

ParameterSpecificationCausality and Justification
Column C18 reverse-phase column (4.6 mm x 150 mm, 3.5 µm particle size)The C18 chemistry provides excellent hydrophobic interaction for retaining and separating carbazole derivatives. The smaller particle size enhances separation efficiency and peak resolution.
Mobile Phase A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid)Acetonitrile is a common organic modifier providing good elution strength. Formic acid acidifies the mobile phase to sharpen peaks by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.
Gradient Elution 0-2 min: 60% B; 2-10 min: 60% to 95% B; 10-12 min: 95% B; 12-12.1 min: 95% to 60% B; 12.1-15 min: 60% BA gradient program is crucial for resolving impurities with varying polarities and ensuring the column is re-equilibrated for the next injection, ensuring reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and separation efficiency.
Detection Diode Array Detector (DAD) at 235 nmThis compound has a strong absorbance maximum around this wavelength. A DAD allows for peak purity analysis by comparing spectra across a single peak.
Injection Volume 5 µLA small injection volume prevents column overloading and maintains sharp, symmetrical peaks.
Column Temp. 30°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by controlling mobile phase viscosity and analyte solubility.
Sample Prep. Accurately weigh ~5 mg of this compound and dissolve in 10 mL of Acetonitrile to make a 0.5 mg/mL stock. Dilute 1:10 with mobile phase (60:40 ACN:Water) for a final concentration of 50 µg/mL. Filter through a 0.22 µm syringe filter.The sample must be fully dissolved in a solvent compatible with the mobile phase to ensure accurate quantification and prevent precipitation on the column. Filtering removes particulates that could clog the system.
Hypothetical Performance Data: HPLC Analysis

The following table summarizes the expected results from the HPLC analysis of a typical batch of this compound. Purity is calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
13.4515.80.28%Unknown Impurity 1 (more polar)
26.825612.599.50%This compound
38.119.60.17%Unknown Impurity 2
49.032.80.05%Unknown Impurity 3 (less polar)
Total 5640.7 100.00% Calculated Purity: 99.50%

HPLC Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC System cluster_data Data Processing Weigh 1. Weigh Sample Dissolve 2. Dissolve in Acetonitrile Weigh->Dissolve Dilute 3. Dilute to Working Conc. Dissolve->Dilute Filter 4. Filter (0.22 µm) Dilute->Filter Inject 5. Inject into HPLC Filter->Inject Transfer to vial Column 6. Separation on C18 Column Inject->Column Detect 7. DAD Detection (235 nm) Column->Detect Chromatogram 8. Generate Chromatogram Detect->Chromatogram Signal Output Integrate 9. Integrate Peaks Chromatogram->Integrate Calculate 10. Calculate Area % Purity Integrate->Calculate Report Report Calculate->Report Final Purity Report

Caption: Workflow for purity assessment of this compound by HPLC.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful hyphenated technique that combines the superior separation capability of GC with the definitive identification power of MS.[10] It is the gold standard for analyzing compounds that are volatile and thermally stable.[11] GC separates components based on their boiling points and interactions with the stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum or "fingerprint" that allows for unambiguous identification.[10]

Expert Rationale: Why GC-MS?

This compound, while a solid, has sufficient volatility and thermal stability to be analyzed by GC without decomposition. The primary advantage of GC-MS in this context is its ability to not only quantify purity but also to identify unknown volatile or semi-volatile impurities by matching their fragmentation patterns against extensive spectral libraries (like NIST).[12][13] This is invaluable for understanding the impurity profile, which can provide clues about side reactions in the synthesis or degradation pathways. For carbazole analysis, GC-MS has proven to be a highly effective method.[14][15]

Experimental Protocol: GC-MS

The following protocol is designed for the robust analysis of this compound and its potential volatile impurities.

ParameterSpecificationCausality and Justification
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A 5% phenyl / 95% dimethylpolysiloxane phase is a general-purpose, low-polarity column excellent for separating a wide range of semi-volatile aromatic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency. A constant flow mode ensures reproducible retention times.
Oven Program Initial: 150°C (hold 1 min), Ramp: 15°C/min to 300°C, Hold: 5 minThe temperature program starts below the boiling point of potential solvents, ramps up to elute the main analyte, and holds at a high temperature to bake out any high-boiling impurities.
Inlet Split mode (20:1), Temperature: 280°CA split injection prevents column overloading with the concentrated sample. The high inlet temperature ensures rapid and complete vaporization of the analyte without thermal degradation.
Injection Volume 1 µLStandard volume for capillary GC to ensure sharp peaks.
MS Interface Temp. 290°CThe transfer line must be hot enough to prevent condensation of the analytes as they pass from the GC to the MS.
Ion Source Electron Ionization (EI) at 70 eV, Temperature: 230°CEI at 70 eV is the standard for generating reproducible fragmentation patterns that are comparable to library spectra for confident identification.
Mass Analyzer Quadrupole, Scan Range: 40-450 m/zThe mass range is set to cover the molecular ion of the analyte (m/z 181.24) and its expected fragments, while excluding low-mass noise from air and solvent.
Sample Prep. Accurately weigh ~2 mg of this compound and dissolve in 2 mL of Dichloromethane (DCM) or Ethyl Acetate. Filter if necessary.A volatile solvent with high purity is required. DCM is an excellent choice for dissolving non-polar compounds and is highly volatile, eluting quickly at the start of the run.
Hypothetical Performance Data: GC-MS Analysis

GC-MS provides both quantitative (Area %) and qualitative (Library Match) information.

RT (min)Peak Area %Tentative IdentificationLibrary Match (%)Key Fragments (m/z)
5.510.11%Toluene (Residual Solvent)97%91, 65
9.780.25%Carbazole95%167, 140, 139
10.15 99.61% This compound 98% 181, 180, 166, 152
11.340.03%Dimethylcarbazole Isomer89%195, 180
Total 100.00% Calculated Purity: 99.61%

GC-MS Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Processing Weigh 1. Weigh Sample Dissolve 2. Dissolve in DCM Weigh->Dissolve Inject 3. Inject into GC Dissolve->Inject Transfer to vial Separate 4. Separate in Capillary Column Inject->Separate Ionize 5. Ionize & Fragment (EI, 70 eV) Separate->Ionize Transfer Line Analyze 6. Analyze by Mass (Quadrupole) Ionize->Analyze DetectMS 7. Detect Ions Analyze->DetectMS TIC 8. Generate Total Ion Chromatogram DetectMS->TIC Signal Output Identify 9. Identify via Library Search TIC->Identify Quantify 10. Quantify via Peak Area % TIC->Quantify

Caption: Workflow for purity and impurity identification of this compound by GC-MS.

Part 3: Head-to-Head Comparison: HPLC vs. GC-MS

Choosing the right analytical tool requires a clear understanding of their respective strengths and weaknesses for the specific analyte .

FeatureHPLC-UVGC-MSThe Scientist's Verdict
Analyte Suitability Excellent. Ideal for non-volatile and thermally labile compounds.Very Good. Suitable as the analyte is thermally stable and sufficiently volatile.Tie. Both techniques are well-suited for the parent compound.
Impurity Detection Detects non-volatile or thermally sensitive impurities that GC-MS would miss.Detects volatile and semi-volatile impurities.Advantage: Both. The methods are complementary. HPLC finds polar/heavy impurities; GC finds volatile/non-polar ones.
Impurity Identification Poor. Identification is based on retention time only, requiring an authentic standard for confirmation.Excellent. Provides definitive structural information from mass spectra and library matching.[10][11]Clear Advantage: GC-MS. The ability to tentatively identify unknowns without standards is a massive advantage.
Sensitivity High (ng to pg range).Very High (pg to fg range).Slight Advantage: GC-MS , especially in Selected Ion Monitoring (SIM) mode.
Quantification Accuracy Excellent. Known for high precision and accuracy, especially with a validated method.[1][7]Good. Generally reliable, but can be affected by matrix effects and variations in ionization efficiency.Slight Advantage: HPLC. Often considered more robust for routine QC quantification.
Sample Throughput Moderate (typically 15-30 minutes per run).Moderate (typically 20-40 minutes per run including oven cooldown).Tie. Runtimes are comparable.
Development & Cost Method development can be complex. Lower initial and operational cost than GC-MS.Method development is often simpler. Higher initial investment and maintenance costs (vacuum pumps, filaments).Advantage: HPLC. More accessible and cost-effective for routine QC labs.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and suitable techniques for assessing the purity of this compound, but they provide different and complementary information. The choice depends entirely on the analytical objective.

  • For Routine Quality Control and Batch Release: HPLC-UV is the recommended primary technique. It is robust, highly precise for quantification, and effectively separates the main component from key non-volatile impurities.[1][4] Its lower operational cost and simplicity make it ideal for high-throughput environments.

  • For Impurity Profiling, Structural Elucidation, and Method Development: GC-MS is indispensable. Its power lies in identifying unknown volatile impurities, residual solvents, and synthetic by-products.[11][13] This information is critical during process development, troubleshooting, and for regulatory submissions that require a comprehensive understanding of the impurity profile.

Final Recommendation for Drug Development Professionals: For a complete and authoritative purity assessment, a dual-pronged approach is optimal. Use HPLC-UV for accurate, routine quantification of the main component and non-volatile impurities. Concurrently, use GC-MS to perform a thorough impurity profile to identify and control for any volatile or semi-volatile species. This orthogonal approach ensures the highest level of quality and safety, satisfying the stringent requirements of pharmaceutical development.

References

A Comparative Guide to Carbazole Isomers as Host Materials in Phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Host in High-Performance PhOLEDs

Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) have revolutionized the display and lighting industries by enabling the theoretical potential for 100% internal quantum efficiency (IQE).[1] This is achieved by harnessing both singlet (25%) and triplet (75%) excitons generated upon charge recombination.[2] The key to this efficiency lies in the emitting layer (EML), which typically employs a host-guest system. In this architecture, a phosphorescent emitter (guest) is dispersed within a host material matrix.[3] The host is not merely a passive scaffold; it plays a multifarious and critical role in device performance.

An ideal host material must possess several key characteristics:

  • High Triplet Energy (ET): To ensure efficient and irreversible energy transfer to the phosphorescent guest, the host's triplet energy must be significantly higher than that of the guest.[2][4] This prevents back-energy transfer, a primary cause of efficiency loss, especially for blue PhOLEDs.[5]

  • Balanced Charge Transport: The host should facilitate the transport of both holes and electrons to the emitting guest molecules, ensuring a wide recombination zone and reducing efficiency roll-off at high brightness.

  • High Thermal and Morphological Stability: The material must withstand the heat generated during device operation and form stable, uniform amorphous films to prevent performance degradation.[1][6]

  • Appropriate HOMO/LUMO Energy Levels: The host's frontier molecular orbitals must align properly with adjacent layers (hole and electron transport layers) to ensure efficient charge injection.

Carbazole has emerged as a cornerstone building block for host materials due to its inherent advantages: a high triplet energy, excellent hole-transporting (p-type) characteristics, and a rigid, planar structure that imparts high thermal stability.[1][7] The true power of carbazole, however, lies in its synthetic versatility. The carbazole ring features several reactive positions, allowing for the creation of a vast library of derivatives and, crucially, isomers.[8]

This guide provides a comparative analysis of carbazole isomers, demonstrating how subtle changes in molecular connectivity—the very definition of isomerism—can profoundly impact the material's fundamental properties and, consequently, the performance of the final PhOLED device. We will explore the causal relationships between isomeric structures, their photophysical and electrochemical properties, and provide the supporting experimental data and protocols for researchers in the field.

The Isomeric Landscape of Carbazole

The strategic functionalization of the carbazole moiety is key to tuning its properties. The positions on the carbazole ring (shown below) offer distinct electronic and steric environments. Linking carbazole units together or attaching substituent groups at these different sites gives rise to structural isomers with unique characteristics.

G cluster_energy Energy Level Diagram cluster_levels PhOLED_Stack Glass Substrate ITO (Anode) HIL HTL EML (Carbazole Isomer Host + Guest) ETL LiF Al (Cathode) l_anode Anode (ITO) l_hil HIL l_htl HTL l_eml_host Host l_eml_guest Guest l_etl ETL l_cathode Cathode (LiF/Al) HOMO_HTL HOMO LUMO_HTL LUMO HOMO_Host HOMO LUMO_Host LUMO T1_Host T1 T1_Guest T1 T1_Host->T1_Guest Energy Transfer HOMO_Guest HOMO LUMO_Guest LUMO HOMO_ETL HOMO LUMO_ETL LUMO

References

A Senior Application Scientist's Guide to Confirming the Molecular Weight of 2-Methyl-9H-carbazole Derivatives by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise confirmation of a compound's molecular weight is a non-negotiable cornerstone of chemical synthesis and characterization. This guide provides an in-depth, experience-driven comparison of mass spectrometry techniques for the accurate molecular weight determination of 2-Methyl-9H-carbazole derivatives, a class of compounds with significant interest in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and compare mass spectrometry with alternative methods, all supported by experimental data and authoritative references.

The molecular formula for this compound is C₁₃H₁₁N, and its theoretical monoisotopic molecular weight is 181.0891 g/mol .[1][2][3][4] Mass spectrometry stands as a pivotal analytical technique in drug discovery and development, enabling the precise characterization of drug candidates and the identification of impurities with high sensitivity and accuracy.[5][6]

The Primacy of Mass Spectrometry in Molecular Weight Determination

While several methods exist for determining molecular weight, such as gel permeation chromatography (GPC) and light scattering, mass spectrometry offers unparalleled precision and sensitivity, making it the gold standard for small molecules like this compound derivatives.[7][8][9] Unlike relative methods that require calibration with standards, mass spectrometry provides an absolute measurement of the mass-to-charge ratio (m/z) of an ionized molecule, allowing for the unambiguous confirmation of its elemental composition.[7][10]

The choice of ionization technique is critical and depends on the analyte's properties.[11][12][13][14] For many carbazole derivatives, which are relatively polar and can be readily protonated, Electrospray Ionization (ESI) is a highly effective and commonly used "soft" ionization method that minimizes fragmentation and preserves the molecular ion.[15][16][17][18] Alternative soft ionization techniques include Matrix-Assisted Laser Desorption/Ionization (MALDI), which is particularly useful for larger or more fragile molecules.[12][13]

Comparative Analysis of Molecular Weight Determination Techniques

To provide a comprehensive perspective, the following table compares mass spectrometry with other common techniques for molecular weight determination of small organic molecules.

Technique Principle Advantages for this compound Derivatives Limitations
Mass Spectrometry (ESI-MS) Measures the mass-to-charge ratio of ionized molecules in the gas phase.High accuracy and resolution, enabling confirmation of elemental composition. High sensitivity (picomole to femtomole range). Directly measures molecular weight.[7][17]Requires ionization, which can sometimes be challenging for certain compounds. Complex mixtures may lead to ion suppression.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume in solution.[7][9]Can provide information on molecular weight distribution for polymeric samples.It is a relative method requiring calibration with standards of similar structure. Lower resolution for small molecules. Potential for interactions between the analyte and the column matrix can affect accuracy.[8][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy While primarily a structural elucidation technique, quantitative NMR (qNMR) can be used for molecular weight determination of polymers by end-group analysis.Provides detailed structural information.Not a direct method for determining the molecular weight of small molecules. Less sensitive than mass spectrometry.
Light Scattering Measures the intensity of light scattered by molecules in solution to determine their size and molecular weight.[9]Provides an absolute measure of molecular weight.Requires higher sample concentrations and is more suited for macromolecules and polymers.[8] Sample purity is critical as small impurities can significantly affect results.

Experimental Protocol: ESI-MS for this compound Derivatives

This protocol outlines a robust and self-validating method for the accurate mass determination of a synthesized this compound derivative using High-Resolution Mass Spectrometry (HRMS) with an Electrospray Ionization (ESI) source.

I. Sample Preparation: The Foundation of Accurate Measurement

The quality of your data is intrinsically linked to meticulous sample preparation. The goal is to achieve a final concentration suitable for ESI-MS, typically in the low micromolar to nanomolar range, while minimizing contaminants that can interfere with ionization.

Step-by-Step Protocol:

  • Initial Solubilization: Accurately weigh approximately 1 mg of the this compound derivative and dissolve it in 1 mL of a high-purity solvent such as methanol, acetonitrile, or a mixture thereof.[17][20] This creates a stock solution of ~1 mg/mL. The choice of solvent is crucial; it must be compatible with the mobile phase of the mass spectrometer and effectively solubilize the analyte.

  • Serial Dilution: Perform a serial dilution of the stock solution. A common final concentration for ESI-MS is in the range of 1-10 µg/mL.[20] For a target concentration of 10 µg/mL, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of the mobile phase solvent.

  • Acidification (Optional but Recommended): To promote protonation and enhance the formation of [M+H]⁺ ions in positive ion mode, add a small amount of a volatile acid, such as 0.1% formic acid, to the final sample solution.[20] Avoid non-volatile acids like trifluoroacetic acid (TFA) as they can cause ion suppression.

  • Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the MS instrument's fluidics.[20]

  • Vial Transfer: Transfer the final, clear solution to an appropriate autosampler vial.

II. Mass Spectrometry Analysis: The Path to Precision

The following workflow illustrates the key stages of the mass spectrometry analysis.

ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Dilution Dilution Dissolution->Dilution Final_Sample Final_Sample Dilution->Final_Sample ESI_Source Electrospray Ionization Final_Sample->ESI_Source Injection Mass_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System

Caption: Workflow for ESI-MS analysis of this compound derivatives.

Instrument Parameters:

The following are typical starting parameters for a high-resolution mass spectrometer. These should be optimized for the specific instrument and compound.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 – 4.5 kV

  • Cone Voltage: 20 – 40 V (optimization is key to minimize in-source fragmentation)

  • Source Temperature: 120 – 150 °C

  • Desolvation Gas Flow (e.g., Nitrogen): 600 – 800 L/hr

  • Desolvation Temperature: 350 – 500 °C

  • Mass Range: m/z 50 – 1000

  • Acquisition Mode: Full Scan, High Resolution

III. Data Analysis and Interpretation: Unveiling the Molecular Weight

The primary goal of the data analysis is to identify the peak corresponding to the protonated molecule, [M+H]⁺.

  • Examine the Mass Spectrum: The resulting spectrum will show a series of peaks, each representing an ion with a specific m/z ratio.

  • Identify the Molecular Ion Peak: For this compound (MW = 181.0891), the expected [M+H]⁺ peak in a high-resolution mass spectrum will appear at m/z 182.0968.

  • Confirm Isotopic Pattern: Compare the observed isotopic pattern of the molecular ion peak with the theoretical pattern for the proposed elemental composition (C₁₃H₁₁N). This provides an additional layer of confirmation.

  • Assess Mass Accuracy: Calculate the mass error between the experimentally measured m/z and the theoretical m/z in parts per million (ppm). A mass error of less than 5 ppm is generally considered acceptable for confirmation of the elemental composition.

  • Investigate Fragmentation: While ESI is a soft ionization technique, some fragmentation can occur.[21][22][23] Analyzing these fragment ions can provide valuable structural information that corroborates the identity of the parent molecule.[21][22][23][24][25] Common fragmentation pathways for carbazole derivatives may involve cleavage of substituent groups.[10]

Illustrative Data and Comparison

The following table presents hypothetical, yet realistic, experimental data for three different this compound derivatives, demonstrating the power of high-resolution mass spectrometry.

Derivative Molecular Formula Theoretical [M+H]⁺ (m/z) Observed [M+H]⁺ (m/z) Mass Error (ppm) Conclusion
This compound C₁₃H₁₂N⁺182.0964182.0961-1.6Confirmed
3-Bromo-2-methyl-9H-carbazole C₁₃H₁₁BrN⁺260.0070260.0065-1.9Confirmed
2-Methyl-9-(prop-2-yn-1-yl)-9H-carbazole C₁₆H₁₄N⁺220.1121220.1118-1.4Confirmed

Conclusion: An Indispensable Tool for Chemical Research

Mass spectrometry, particularly when coupled with soft ionization techniques like ESI and high-resolution mass analyzers, is an indispensable tool for the unambiguous confirmation of the molecular weight of synthesized compounds such as this compound derivatives.[26] Its high sensitivity, accuracy, and direct measurement capabilities provide a level of confidence that is unmatched by other techniques.[27] By following a robust experimental protocol and understanding the principles of data interpretation, researchers can ensure the integrity of their synthesized molecules, a critical step in the journey of drug discovery and development.[28]

References

The Gold Standard: Unambiguous Structure Confirmation of 2-Methyl-9H-carbazole with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a foundational pillar upon which all subsequent research and development rests. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and ultimately, the failure of promising candidates. For molecules like 2-Methyl-9H-carbazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science, ambiguity in its structure is not an option.

This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of analytical techniques for the structural elucidation of this compound. It will demonstrate why single-crystal X-ray crystallography stands as the unequivocal "gold standard" for structure confirmation, offering a level of certainty that other spectroscopic methods, while powerful, cannot achieve in isolation. We will delve into the practical methodologies of X-ray crystallography and compare its outputs with those of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing supporting data and field-proven insights.

The Decisive Power of X-ray Crystallography

X-ray crystallography provides a direct, three-dimensional map of the atomic arrangement within a crystalline solid.[1][2] By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, we can determine the precise coordinates of each atom, bond lengths, and bond angles, yielding an unambiguous structural model.[3] This technique is the cornerstone of modern structural chemistry, providing the ultimate proof of molecular architecture.

Experimental Protocol: Single-Crystal X-ray Diffraction of this compound

The journey from a powdered sample to a definitive 3D structure is a meticulous process that demands patience and precision. The following protocol outlines the key steps, emphasizing the causality behind each experimental choice.

1. Crystal Growth: The Art and Science of Nucleation

The most critical and often most challenging step is obtaining a high-quality single crystal suitable for diffraction.[1] For a small organic molecule like this compound, several techniques can be employed. Slow evaporation from a saturated solution is a common and effective method.

  • Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Solvent Selection: The choice of solvent is crucial. A solvent in which this compound is moderately soluble is ideal. If solubility is too high, the solution will be difficult to saturate, and if it is too low, crystal growth will be impractically slow. A good starting point is to screen various solvents of differing polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol).

  • Methodology - Slow Evaporation:

    • Prepare a nearly saturated solution of this compound in a suitable solvent in a clean, small vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Store the vial in a vibration-free environment at a constant temperature. Disturbances can lead to the formation of multiple small crystals instead of a single, large one.

  • Alternative Methods: If slow evaporation is unsuccessful, other techniques such as vapor diffusion or slow cooling of a saturated solution can be attempted.

2. Crystal Mounting and Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is carefully mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection.

The mounted crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Modern diffractometers automate this process, collecting thousands of reflections from different crystal orientations.

3. Structure Solution and Refinement

The collected diffraction data (a series of reflection intensities and their positions) are then processed. The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods. This allows for the calculation of an initial electron density map.

An atomic model is then built into the electron density map, and the positions and displacement parameters of the atoms are refined against the experimental data. The final refined structure is evaluated based on several metrics, including the R-factor, which indicates the agreement between the calculated and observed diffraction data.

Note on the Crystal Structure of this compound:

As of the writing of this guide, a definitive, publicly available crystal structure (CIF file) for this compound has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Therefore, for illustrative purposes, the workflow is described generally. The successful application of this protocol would yield the first unambiguous 3D structure of this molecule.

Workflow for X-ray Crystallography

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Determination Purification Purification Solvent_Screening Solvent_Screening Purification->Solvent_Screening High Purity Sample Slow_Evaporation Slow_Evaporation Solvent_Screening->Slow_Evaporation Optimal Solvent Crystal_Mounting Crystal_Mounting Slow_Evaporation->Crystal_Mounting Single Crystal Diffraction_Experiment Diffraction_Experiment Crystal_Mounting->Diffraction_Experiment Mounted Crystal Data_Processing Data_Processing Diffraction_Experiment->Data_Processing Diffraction Pattern Phasing Phasing Data_Processing->Phasing Reflection Intensities Model_Building Model_Building Phasing->Model_Building Electron Density Map Refinement Refinement Model_Building->Refinement Initial Atomic Model Final_Structure Final_Structure Refinement->Final_Structure Refined 3D Structure

Caption: Workflow for Unambiguous Structure Determination by X-ray Crystallography.

The Spectroscopic Toolkit: Powerful but Indirect Evidence

While X-ray crystallography provides a definitive answer, other spectroscopic techniques are indispensable for routine characterization and for providing complementary information. However, it is crucial to understand their limitations in providing unambiguous 3D structural confirmation on their own.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.[4] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments can provide a detailed picture of the molecular skeleton.

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation: Dissolve ~5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the number of unique proton environments, their chemical shifts, and their coupling patterns.

  • ¹³C NMR: Acquire a one-dimensional carbon-13 NMR spectrum to determine the number of unique carbon environments.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems.

Predicted NMR Data for this compound:

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Chemical Shift (ppm)
~8.0 (s, 1H, H1)~140 (C4a)
~7.9 (d, 1H, H4)~138 (C9a)
~7.4 (d, 1H, H5)~126 (C8)
~7.3 (t, 1H, H7)~123 (C5a)
~7.2 (t, 1H, H6)~121 (C4)
~7.1 (d, 1H, H3)~120 (C6)
~2.5 (s, 3H, CH₃)~119 (C7)
~111 (C1)
~110 (C5)
~21 (CH₃)

Limitation: While NMR provides excellent connectivity information, it does not directly provide the 3D arrangement of atoms in space, such as bond lengths and angles. Furthermore, for complex molecules, signal overlap in 1D spectra can make unambiguous assignment challenging without 2D techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural features.[5]

Experimental Protocol: Mass Spectrometry of this compound

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Electron Ionization (EI) is a common technique for small, relatively stable molecules like this compound.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Experimental Mass Spectrum Data for this compound:

The NIST WebBook provides an experimental electron ionization mass spectrum for this compound.[1]

  • Molecular Ion (M⁺): m/z = 181 (corresponding to the molecular weight of C₁₃H₁₁N)

  • Major Fragments: The spectrum shows characteristic fragments resulting from the loss of a hydrogen atom (m/z = 180) and a methyl group (m/z = 166).

Limitation: Mass spectrometry confirms the molecular weight and can suggest the presence of certain functional groups based on fragmentation, but it does not provide information about the connectivity or the 3D structure of the molecule. Isomers will often have identical molecular weights and similar fragmentation patterns.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Experimental Protocol: FTIR Spectroscopy of this compound

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or in solution.

  • Spectrum Acquisition: The sample is irradiated with infrared light, and the absorption of energy at different wavelengths is measured.

Predicted FTIR Data for this compound:

Based on the structure of this compound, the following characteristic absorption bands are expected:

  • ~3400 cm⁻¹: N-H stretching vibration of the secondary amine in the carbazole ring.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching vibrations of the methyl group.

  • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

  • ~1330 cm⁻¹: C-N stretching vibration.

  • ~800-700 cm⁻¹: Aromatic C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern.

Limitation: IR spectroscopy is excellent for identifying functional groups but provides very limited information about the overall molecular structure and connectivity. Many different isomers can have very similar IR spectra.

Combined Spectroscopic Approach

cluster_0 Spectroscopic Analysis cluster_1 Structure Elucidation Sample This compound NMR NMR Sample->NMR Connectivity MS MS Sample->MS Molecular Weight IR IR Sample->IR Functional Groups Proposed_Structure Proposed_Structure NMR->Proposed_Structure MS->Proposed_Structure IR->Proposed_Structure Ambiguity Ambiguity Proposed_Structure->Ambiguity Potential for Isomeric Confusion

References

A comparative review of fused-ring carbazole derivatives for OLED applications

Author: BenchChem Technical Support Team. Date: January 2026

< A Comparative Review of Fused-Ring Carbazole Derivatives for OLED Applications

Abstract

Organic Light-Emitting Diodes (OLEDs) represent the pinnacle of display and lighting technology, offering unparalleled contrast, color fidelity, and form factor. At the heart of this technology are advanced organic semiconductor materials. Among these, fused-ring carbazole derivatives have emerged as a class of exceptionally versatile and high-performance materials. Their rigid, planar structures impart high thermal stability and excellent charge-carrier mobility, crucial for device longevity and efficiency. This guide provides a comparative analysis of prominent fused-ring carbazole families, including indolocarbazoles, diindolocarbazoles, and benzofurocarbazoles. We will delve into their synthesis, photophysical properties, and performance in OLED devices, supported by experimental data from seminal studies. This review is tailored for researchers and materials scientists aiming to navigate the landscape of advanced materials for next-generation optoelectronics.

Introduction to OLEDs and the Role of Carbazole Derivatives

An OLED is a solid-state device composed of thin organic layers sandwiched between two electrodes.[1][2] When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers migrate towards each other and recombine within the emissive layer (EML) to form excitons—bound electron-hole pairs. The radiative decay of these excitons produces light.

The efficiency and stability of an OLED are critically dependent on the materials used in each layer. Carbazole and its derivatives have become foundational building blocks in OLEDs due to their inherent properties:

  • Excellent Hole-Transporting Capability: The electron-rich nature of the carbazole nitrogen atom facilitates efficient hole injection and transport.[3]

  • High Thermal and Electrochemical Stability: The aromatic carbazole core is robust, leading to longer device operational lifetimes.[3][4]

  • High Triplet Energy (ET): Carbazole possesses a high triplet energy, making it an ideal host material for phosphorescent emitters, particularly for blue light emission.[5][6][7] This high ET prevents the back-transfer of energy from the phosphorescent guest to the host, ensuring efficient light emission.

  • Tunability: The carbazole core can be readily functionalized at various positions, allowing for precise tuning of its electronic and photophysical properties.[3][8]

Fusing additional aromatic or heterocyclic rings to the carbazole core creates extended π-conjugated systems with enhanced rigidity. This structural modification often leads to improved thermal stability, higher charge carrier mobility, and unique photophysical behaviors, making these fused-ring systems superior candidates for high-performance OLEDs.[3][8][9]

Key Families of Fused-Ring Carbazole Derivatives

This review will focus on a comparative analysis of three prominent families: Indolo[3,2,1-jk]carbazoles (ICz), Diindolocarbazoles (DICz), and Benzofuro[2,3-a]carbazoles (BFCz).

Indolo[3,2,1-jk]carbazole (ICz)

ICz derivatives are characterized by an indole ring fused to the carbazole core, creating a rigid and planar structure. This family of materials is renowned for its high triplet energy and excellent thermal stability, making it a prime candidate for host materials in blue phosphorescent OLEDs (PhOLEDs).[10] Furthermore, the unique electronic structure of the ICz core has been exploited to develop emitters exhibiting thermally activated delayed fluorescence (TADF) and multi-resonance (MR) effects, leading to OLEDs with high efficiency and exceptional color purity.[10][11]

Diindolocarbazole (DICz)

The fusion of two indole rings onto the carbazole backbone results in diindolocarbazole. These molecules possess an even more extended π-system and rigidity compared to ICz. DICz derivatives have recently gained significant attention as core structures for highly efficient blue TADF emitters.[12][13][14] Their design can induce a multi-resonance effect even without traditional electron-accepting units, leading to exceptionally narrow emission spectra with a full width at half maximum (FWHM) of less than 20 nm.[12][13][14] This is a critical advantage for display applications, as it leads to highly saturated colors that can meet next-generation color standards like Rec. 2020.

Benzofuro[2,3-a]carbazole (BFCz)

Benzofurocarbazoles are formed by the fusion of a benzofuran moiety with the carbazole core.[15] These materials combine the favorable hole-transporting properties of carbazole with the electronic characteristics of benzofuran. The synthesis of these compounds has been explored through methods like the Rap-Stoermer reaction.[16][17] While less explored in OLEDs compared to ICz and DICz, their unique heterocyclic structure presents opportunities for developing novel host and emissive materials.

Comparative Analysis of Physicochemical Properties

The performance of a material in an OLED is directly linked to its fundamental photophysical, electrochemical, and thermal properties. The causality is clear: high triplet energy is required to host blue phosphors, appropriate HOMO/LUMO levels are needed for efficient charge injection, and high thermal stability is essential for device longevity under operational heat.

Table 1: Comparative Properties of Representative Fused-Ring Carbazole Derivatives

Derivative FamilyRepresentative MoleculeRole in OLEDTriplet Energy (ET) [eV]HOMO [eV]LUMO [eV]Tg / Td [°C]Key Feature
Indolocarbazole m-ICzPBI[10]Blue PhOLED Host>2.9 (Calculated)-6.01-2.26Td: 476High ET, Bipolar Transport
Diindolocarbazole DICzF[12]Blue MR-TADF Emitter2.92-5.73-2.05Td: 512Narrow Emission (FWHM ~20 nm)
Carbazole Dendrimer BTCC-36[18]Blue PhOLED Host3.02-5.36-1.82Tg: 210High Tg, Solution Processable
Simple Carbazole Cz-Quin[5][6]Blue PhOLED Host>2.90-5.69-2.19Td: 461High ET

Note: Tg = Glass Transition Temperature, Td = Decomposition Temperature. Values are extracted from cited literature and may be measured under different conditions.

OLED Device Performance: A Head-to-Head Comparison

The ultimate test for these materials is their performance within a functional OLED device. The choice of the fused-ring carbazole derivative has a profound impact on key device metrics such as efficiency, color purity, and operational stability.

Table 2: Performance of OLEDs Employing Fused-Ring Carbazole Derivatives

Derivative FamilyRoleEmitter (Dopant)Max. EQE (%)C.E. [cd/A]P.E. [lm/W]CIE (x, y)
Indolocarbazole HostFIrpic[10]13.431.624.8(0.15, 0.31)
Diindolocarbazole EmitterDICzF[12]28.231.325.4(0.13, 0.16)
Carbazole Dendrimer HostFIrpic[18]14.027.211.8(0.16, 0.31)
Iridium(III)-ICz EmitterIr1[19]32.398.4100.8(0.54, 0.46)

Note: EQE = External Quantum Efficiency; C.E. = Current Efficiency; P.E. = Power Efficiency; CIE = Commission Internationale de l'Éclairage color coordinates.

As the data shows, derivatives like DICzF, when used as an emitter, can achieve very high EQE (28.2%) with deep blue, highly pure color coordinates.[12] When an indolocarbazole moiety is incorporated directly into an Iridium(III) complex (Ir1), the resulting emitter can achieve an outstanding EQE of 32.3%.[19] This demonstrates the power of molecular design in leveraging the properties of the fused-ring carbazole core.

Structure-Property Relationships and Molecular Design

The performance of these materials is not accidental; it is a direct result of their molecular structure. Understanding these relationships is key to designing the next generation of OLED materials.

G cluster_0 Molecular Core Modification cluster_1 Functional Group Substitution Core Carbazole Core Fusion Ring Fusion (Indole, Benzofuran) Core->Fusion Extend π-system Substitution Add Substituents (e.g., Aryl, Silyl) Core->Substitution Rigidity Increased Rigidity & Planarity Fusion->Rigidity Stability Higher Thermal Stability (High Tg, Td) Rigidity->Stability Mobility Improved Charge Mobility Rigidity->Mobility Device Optimized OLED Performance (High EQE, Stability, Color Purity) Stability->Device Mobility->Device Tuning Tune HOMO/LUMO Levels Substitution->Tuning Solubility Modify Solubility & Film Morphology Substitution->Solubility Triplet Maintain High Triplet Energy Substitution->Triplet Tuning->Device Triplet->Device

Caption: Structure-Property-Performance Relationship in Fused-Ring Carbazoles.

  • Ring Fusion Topology: The way in which rings are fused significantly impacts the electronic properties. Linear fusion tends to lower the bandgap more than angular fusion. The rigid, planar structure of molecules like ICz and DICz minimizes vibrational energy loss, leading to narrower emission and higher quantum yields.[12][20]

  • Substituent Effects: Attaching bulky groups like tert-butyl or tri-carbazole moieties can disrupt intermolecular packing (π-π stacking).[18] This is a crucial strategy to prevent aggregation-caused quenching (ACQ), which is a major cause of efficiency loss in the solid state. These bulky groups also enhance solubility for solution-based processing and increase the glass transition temperature (Tg), improving the morphological stability of the thin films.[18]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings discussed, this section provides standardized, field-proven protocols for the synthesis of a representative fused-ring carbazole and the fabrication of a multilayered OLED device.

Representative Synthesis: Ultrasound-Assisted Rap-Stoermer Reaction for Benzofuroylcarbazoles

This protocol is adapted from the synthesis of 3-(2-benzofuroyl)carbazole derivatives, which provides a facile route to this class of compounds.[16][17] The causality behind using ultrasound is to enhance the reaction rate and yield by providing localized high energy for bond formation.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 3-chloroacetyl-9-ethyl-9H-carbazole (1.0 mmol), the desired substituted salicylaldehyde (1.1 mmol), and PEG-400 (0.1 mmol) as a catalyst in acetonitrile (15 mL).

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath. Irradiate the mixture at a constant frequency (e.g., 40 kHz) at 60 °C.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and stir.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure benzofuroylcarbazole derivative.

Standard OLED Fabrication by Thermal Evaporation

This protocol describes the fabrication of a typical multilayer phosphorescent OLED.[1][2] The multi-layer structure is essential for confining charge carriers within the emissive layer, thereby maximizing the probability of recombination and light emission.

G cluster_workflow OLED Fabrication Workflow Start Start: ITO Substrate Cleaning HTL 1. Deposit Hole Transport Layer (HTL) Start->HTL Vacuum Thermal Evaporation EML 2. Co-deposit Emissive Layer (EML) (Host:Guest) HTL->EML EBL 3. Deposit Hole/Exciton Blocking Layer (HBL) EML->EBL ETL 4. Deposit Electron Transport Layer (ETL) EBL->ETL EIL 5. Deposit Electron Injection Layer (EIL) ETL->EIL Cathode 6. Deposit Metal Cathode (e.g., Al) EIL->Cathode Encapsulation 7. Encapsulate Device Cathode->Encapsulation Inert Atmosphere

Caption: Standard workflow for OLED fabrication via vacuum thermal evaporation.

Step-by-Step Methodology:

  • Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Finally, treat the substrates with UV-ozone for 10 minutes to increase the ITO work function and remove organic residues.

  • Layer Deposition: Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10-6 Torr).

  • Hole Transport Layer (HTL): Deposit a 40 nm thick layer of a suitable HTL material (e.g., TAPC) onto the ITO.

  • Emissive Layer (EML): Co-evaporate the fused-ring carbazole host material and a phosphorescent dopant (e.g., FIrpic, 15% doping concentration) to form a 20 nm thick emissive layer. The deposition rates must be precisely controlled with quartz crystal monitors.

  • Hole/Exciton Blocking Layer (HBL): Deposit a 10 nm layer of a material with a deep HOMO level (e.g., TCTA) to confine holes and excitons within the EML.

  • Electron Transport Layer (ETL): Deposit a 30 nm thick layer of an electron-transporting material (e.g., TPBi).

  • Electron Injection Layer (EIL): Deposit a thin (1 nm) layer of Lithium Fluoride (LiF) to facilitate electron injection.

  • Cathode Deposition: Deposit a 100 nm thick layer of Aluminum (Al) through a shadow mask to define the active area of the pixels.

  • Encapsulation: Transfer the completed device to a nitrogen-filled glovebox without exposure to air or moisture. Encapsulate the device using a UV-curable epoxy and a cover glass to prevent degradation.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and device lifetime using a programmable source meter and a spectroradiometer.

Future Outlook and Conclusion

The field of fused-ring carbazole derivatives for OLEDs is vibrant and rapidly evolving. While significant progress has been made, challenges remain, particularly in achieving long-term operational stability for deep-blue emitters. Future research will likely focus on:

  • Multi-Resonance TADF: Further exploration of DICz and other novel fused systems to develop stable, deep-blue MR-TADF emitters with near-unity quantum efficiency and extremely narrow emission profiles.[21]

  • Device Engineering: Optimizing the device stack and interfaces to improve charge balance and reduce efficiency roll-off at high brightness.

  • Solution Processing: Designing new, highly soluble fused-ring carbazole dendrimers and polymers that enable the fabrication of large-area OLEDs via cost-effective printing techniques.[18]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling aromatic heterocyclic compounds like 2-Methyl-9H-carbazole necessitates a rigorous and informed approach to disposal. These compounds, while integral to various synthetic pathways, can pose significant health and environmental risks if managed improperly.[1][2][3] This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety data and regulatory frameworks. Our objective is to empower laboratory personnel with the knowledge to not only comply with regulations but to understand the causality behind each procedural step, ensuring a self-validating system of safety and responsibility.

Hazard Profile: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the material's hazard profile is critical. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from its parent compound, 9H-carbazole, and closely related isomers provide a reliable basis for risk assessment.[4][5] The primary hazards associated with this class of compounds are summarized below.

Table 1: GHS Hazard Classification for Carbazole Compounds

Hazard Class Hazard Category Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[4][6][7]
Serious Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation[4][6][7]
Carcinogenicity Category 2 H351: Suspected of causing cancer[7][8][9][10]
Germ Cell Mutagenicity Category 2 H341: Suspected of causing genetic defects[11]
Specific Target Organ Toxicity Category 3 H335: May cause respiratory irritation[7][8]
Hazardous to the Aquatic Environment (Acute) Category 1 H400: Very toxic to aquatic life[7]

| Hazardous to the Aquatic Environment (Chronic) | Category 1 / 4 | H410/H413: Very toxic/May cause long lasting harmful effects to aquatic life[7][8][10] |

The suspected carcinogenicity and high aquatic toxicity are of particular concern.[7][10][12] These classifications mandate that this compound be treated as a hazardous waste, prohibiting its disposal via standard laboratory drains or as common refuse.[7][13]

Pre-Disposal Operations: Safety and Spill Management

Safe disposal begins with safe handling during routine laboratory use. The potential for skin, eye, and respiratory irritation, alongside long-term health risks, necessitates stringent adherence to safety protocols.[4][7][8]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure.

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs.[6][14]

  • Eye/Face Protection: Use tightly fitting safety goggles or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[14]

  • Skin and Body Protection: A lab coat or other protective clothing is required to minimize skin contact.[6][14]

  • Respiratory Protection: All handling of solid this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[5][14] If exposure limits are exceeded, a NIOSH-approved respirator is necessary.[14]

Accidental Spill Response

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[13]

  • Ventilate: Ensure the area is well-ventilated.[14]

  • Containment: For small spills, prevent further spread.

  • Cleanup (Solid Spills): Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[14] Moisten the material lightly with water to prevent airborne dust generation.[14]

  • Decontamination: Thoroughly clean the spill area with soap and water, collecting all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.[15]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with internal protocols.[15]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[16][17][18] Adherence to these guidelines is mandatory.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: All materials contaminated with this compound, including solid residues, contaminated labware (pipette tips, vials, gloves), and cleaning materials, must be classified and handled as hazardous waste.[14][15]

  • Segregate Waste Streams: Do not mix carbazole waste with non-hazardous waste. Furthermore, avoid mixing it with other incompatible chemical waste streams. Keep halogenated and non-halogenated solvent waste separate as required by your disposal facility.[15]

Step 2: Waste Containerization
  • Use Appropriate Containers: Collect waste in a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[15]

  • Keep Containers Closed: The container must be kept tightly sealed at all times, except when actively adding waste.[4][9] This minimizes the release of vapors and prevents spills.

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste." The label must also include the full chemical name ("this compound") and list any other constituents in the container with their approximate concentrations.[15] Indicate the relevant hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard").

Step 3: Temporary Storage
  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area that is secure and away from incompatible materials.[17]

  • Adhere to Storage Limits: Under RCRA, there are strict limits on the amount of time hazardous waste can be stored on-site. Storing waste for over a year is generally prohibited unless proven necessary to facilitate proper disposal.[16]

Step 4: Final Disposal
  • Engage a Licensed Vendor: The final disposal of this compound must be managed by a licensed hazardous waste disposal company.[4] Contact your institution's EHS department to arrange for pickup and disposal.[15]

  • Prohibited Land Disposal: Due to its hazardous characteristics, untreated this compound is prohibited from land disposal under the EPA's Land Disposal Restrictions (LDR) program.[16][19]

  • Recommended Disposal Method: The preferred method of disposal is controlled incineration at a permitted hazardous waste facility.[13] High-temperature incineration with flue gas scrubbing ensures the complete destruction of the compound, converting it into less harmful components like carbon oxides and nitrogen oxides.[20][21] This method effectively mitigates its carcinogenic potential and environmental persistence.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.